1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-6-4-14-5-7-16/h1-3,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOMYUZAXMFANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465463 | |
| Record name | 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127561-18-6 | |
| Record name | 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
An In-Depth Technical Guide to the Synthesis of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Abstract
This guide provides a comprehensive technical overview of the principal synthetic methodologies for preparing this compound, a key intermediate and pharmacophore in modern medicinal chemistry.[1][2] We delve into the two predominant synthetic pathways: direct Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-catalyzed Buchwald-Hartwig amination. The discussion emphasizes the underlying mechanistic principles, the rationale behind experimental design, and process optimization. Detailed, step-by-step protocols for each method are provided, supplemented by comparative analysis to guide researchers in selecting the most appropriate route based on scale, substrate availability, and laboratory capabilities. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of nitrogen-containing heterocyclic compounds.
Introduction: Strategic Importance and Retrosynthesis
The Pharmacophoric Value of the (Trifluoromethyl)pyridin-piperazine Scaffold
The this compound moiety is a privileged structure in contemporary drug discovery.[2][3] The trifluoromethyl group is a crucial bioisostere for a methyl group but offers distinct electronic properties; its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and cell membrane permeability of a drug candidate.[4] The pyridine ring acts as a stable, weakly basic aromatic scaffold, while the piperazine unit is a versatile linker that can improve aqueous solubility and provides a key vector for introducing further molecular diversity to modulate pharmacological activity.[1][2][5] Consequently, this scaffold is a constituent of numerous biologically active compounds targeting a range of therapeutic areas.[3]
Core Synthetic Strategies: A Retrosynthetic Overview
The synthesis of the target molecule, CAS No. 127561-18-6[6][7][8], hinges on the formation of a carbon-nitrogen (C-N) bond between the C2 position of the pyridine ring and a nitrogen atom of the piperazine ring. Two primary retrosynthetic disconnections dominate the literature and industrial practice:
-
Nucleophilic Aromatic Substitution (SNA_r_): This approach involves the direct displacement of a suitable leaving group (typically a halide) from the 2-position of the 6-(trifluoromethyl)pyridine ring by piperazine acting as a nucleophile.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method utilizes a palladium catalyst with a specialized ligand to couple piperazine with a 2-halo-6-(trifluoromethyl)pyridine. This route is often more versatile, especially for less reactive halides like chlorides.[9][10]
Primary Synthetic Methodologies
This section provides a detailed examination of the two core synthetic pathways, including mechanistic rationale and actionable experimental protocols.
Pathway A: Nucleophilic Aromatic Substitution (SNA_r_)
The SNA_r_ reaction is often the most direct and cost-effective method for this transformation. Its viability is predicated on the electronic properties of the pyridine substrate.
The pyridine ring is inherently electron-deficient compared to benzene. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C6 position. This activation facilitates the attack of a nucleophile (piperazine) at the C2 position, which is ortho to the ring nitrogen and para to the -CF3 group. The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer-like intermediate which is stabilized by resonance.[11][12][13] Aromaticity is restored upon the expulsion of the leaving group (e.g., Cl-).
This protocol describes the synthesis from 2-chloro-6-(trifluoromethyl)pyridine and piperazine.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)
-
Anhydrous Piperazine (2.5 - 3.0 eq)[14]
-
Solvent: Acetonitrile, N-Methyl-2-pyrrolidone (NMP), or Ethanol[14][15]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add the chosen solvent (e.g., Acetonitrile, 10 mL per gram of the starting halide).
-
Add anhydrous piperazine (2.5 eq). The excess piperazine serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.[14][16]
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
-
Choice of Leaving Group: The reactivity order for SNA_r_ on activated rings is typically F > Cl > Br > I.[12] While 2-fluoro-6-(trifluoromethyl)pyridine would be most reactive, the chloro-analogue is often more commercially available and provides a good balance of reactivity and cost.
-
Stoichiometry: Using an excess of piperazine is critical. It drives the reaction equilibrium towards the product and obviates the need for an additional external base, simplifying the workup.
-
Solvent: Polar aprotic solvents like Acetonitrile or NMP are effective as they can solvate the charged intermediate. Ethanol can also be used, though higher temperatures may be required.[14]
-
Temperature: Heating is necessary to overcome the activation energy barrier associated with the temporary disruption of aromaticity in the pyridine ring.[17]
Caption: Experimental workflow for the SNA_r_ synthesis.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering broad substrate scope and functional group tolerance.[9][18] It is particularly useful when the SNA_r_ pathway is sluggish, for instance, with less reactive 2-chloro or 2-bromopyridines under milder conditions.
This reaction proceeds through a palladium-based catalytic cycle.[18]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 2-halo-6-(trifluoromethyl)pyridine, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: A molecule of piperazine displaces a ligand on the Pd(II) center.
-
Deprotonation: A strong base deprotonates the coordinated piperazine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand is paramount as it modulates the stability, reactivity, and steric environment of the palladium center throughout the cycle.[10]
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq)
-
Piperazine (1.2 - 1.5 eq)
-
Palladium Catalyst: e.g., Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Phosphine Ligand: e.g., Xantphos, BINAP, or XPhos (2-4 mol%)[9][10]
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (1.4 - 2.0 eq)[19]
-
Solvent: Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the base (e.g., Sodium tert-butoxide, 1.4 eq).
-
Add the palladium catalyst (e.g., Pd2(dba)3, 0.01 eq) and the phosphine ligand (e.g., Xantphos, 0.02 eq).
-
Add piperazine (1.2 eq) and 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add anhydrous solvent (e.g., Toluene, 10 mL per gram of the halide) via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel to afford the pure product.
-
Catalyst System: The combination of the palladium precursor and the phosphine ligand is the heart of the reaction. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often superior for coupling aryl chlorides, while bidentate ligands like BINAP or Xantphos are robust choices for aryl bromides.[9][10]
-
Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide is a common and effective choice.[19] Weaker bases like Cs2CO3 may be used but often require higher temperatures or longer reaction times.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere (N2 or Ar) to prevent catalyst deactivation.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the base and interference with the catalytic cycle.
Comparative Analysis and Route Selection
The choice between SNA_r_ and Buchwald-Hartwig amination depends on several factors.
Tabulated Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNA_r_) | Buchwald-Hartwig Amination |
| Cost | Generally lower; no expensive catalyst/ligand. | Higher due to palladium and specialized ligands. |
| Simplicity | High; simple setup, no inert atmosphere required. | Moderate; requires inert atmosphere techniques. |
| Substrate Scope | More limited; requires highly activated halide (F, Cl). | Broad; effective for Cl, Br, I, and even triflates.[9][18] |
| Reaction Conditions | Often requires higher temperatures. | Can often be run at lower temperatures. |
| Scalability | Generally easier to scale up due to lower cost and simplicity. | Can be challenging to scale due to catalyst cost and removal. |
| Waste Stream | Primarily solvent and excess piperazine salt. | Contains heavy metal (palladium) waste. |
Decision-Making Framework
The following diagram illustrates a logical approach to selecting the appropriate synthetic route.
Caption: Decision framework for synthetic route selection.
Purification and Characterization
Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.
-
Purification: The most common method is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent the product from streaking on the acidic silica. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is also an effective method for obtaining highly pure material.
-
Characterization: The structure and purity of this compound (C10H12F3N3, MW: 231.22)[6] should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Conclusion
The is readily achievable through two robust and well-established chemical transformations. The direct Nucleophilic Aromatic Substitution offers a straightforward and economical pathway, particularly when starting from activated 2-chloro or 2-fluoropyridines. For less reactive substrates or when milder conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination provides a powerful and highly versatile alternative. A thorough understanding of the mechanistic underpinnings of each route allows the research scientist to make informed decisions, optimizing conditions to achieve high yields of this valuable chemical building block for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 6. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound | 127561-18-6 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Abstract
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine. As a key building block in modern medicinal chemistry, this compound's unique electronic and structural features, conferred by the trifluoromethyl group on the pyridine ring, make it a valuable scaffold for the development of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its physicochemical characteristics, spectroscopic profile, reactivity, and established protocols for its synthesis and handling.
Introduction
The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds, valued for its ability to impact physicochemical properties and its synthetic versatility.[3][4] When combined with a trifluoromethyl-substituted pyridine ring, the resulting molecule, this compound, gains significant utility. The trifluoromethyl group acts as a strong electron-withdrawing group, profoundly influencing the molecule's reactivity, pKa, and metabolic stability.[2] This unique combination has led to its incorporation into a wide range of molecules targeting various biological pathways, from central nervous system disorders to infectious diseases and agricultural applications.[1][5] This guide synthesizes critical data to provide a holistic understanding of this important chemical entity.
Chemical Identity and Physicochemical Properties
A precise understanding of the fundamental properties of a chemical compound is the bedrock of its application in research and development. The key identifiers and physicochemical data for this compound are summarized below.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-(Piperazin-1-yl)-6-(trifluoromethyl)pyridine | [7] |
| CAS Number | 127561-18-6 | [8] |
| Molecular Formula | C10H12F3N3 | [6][7][8] |
| Molecular Weight | 231.22 g/mol | [7][8] |
| Physical Form | Solid | |
| Boiling Point | 102 °C (Predicted) | [7] |
| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [7] |
| XLogP3 | 1.6 - 1.91 | [7] |
| Topological Polar Surface Area | 28.2 Ų | [7] |
Spectroscopic Profile: A Structural Elucidation
The structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. The protons on the piperazine ring typically appear as two distinct multiplets in the aliphatic region (approx. 3.0-3.8 ppm). The protons on the pyridine ring will be in the aromatic region (approx. 6.8-7.8 ppm), showing characteristic coupling patterns (doublets and triplets) influenced by the positions of the piperazine and trifluoromethyl substituents. The secondary amine proton (-NH) of the piperazine ring will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbons of the piperazine ring (typically in the 45-55 ppm range) and the five carbons of the pyridine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling, and its chemical shift will be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms. The carbon atom at the point of attachment to the piperazine (C2 position of the pyridine) is expected around 160 ppm.[9]
-
¹⁹F NMR: The fluorine NMR is a simple yet powerful tool for confirming the presence of the -CF₃ group. It will exhibit a sharp singlet, as all three fluorine atoms are chemically equivalent.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry will typically show a prominent protonated molecular ion peak [M+H]⁺ at m/z 232.10. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (Calculated for C₁₀H₁₃F₃N₃⁺: 232.1056).
Synthesis and Reactivity
The most common and industrially relevant synthesis of this compound is through a nucleophilic aromatic substitution (SNA_r) reaction.
Causality in Synthetic Protocol Design
The synthesis hinges on the reaction between an activated pyridine ring and piperazine.[10]
-
Reactant Choice: The starting material is typically 2-chloro-6-(trifluoromethyl)pyridine. The chlorine atom at the 2-position is highly activated towards nucleophilic substitution. This activation is a direct consequence of the strong electron-withdrawing inductive effect of both the ring nitrogen and the trifluoromethyl group at the 6-position. These groups polarize the C-Cl bond, making the carbon atom highly electrophilic.
-
Nucleophile: Anhydrous piperazine serves as the nucleophile.[11] It is crucial to use an excess of piperazine. One equivalent acts as the nucleophile, while the second equivalent acts as a base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the remaining piperazine nucleophile.
-
Solvent and Temperature: The reaction is often performed in a polar aprotic solvent like acetonitrile or under reflux conditions.[12] Heating is necessary to provide the activation energy for the substitution to proceed at a practical rate.
Detailed Experimental Protocol
Reaction: 2-chloro-6-(trifluoromethyl)pyridine + Piperazine → this compound
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile (10 mL/mmol), add anhydrous piperazine (2.5 eq).
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure product.
-
Confirm the structure and purity of the final compound using NMR and MS analysis as described in Section 2.
Visualization of Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity Profile
The primary site of reactivity on the final molecule is the secondary amine of the piperazine ring. This nitrogen atom is a potent nucleophile and can be readily functionalized through various reactions, including:
-
Alkylation
-
Acylation
-
Reductive amination
-
Sulfonylation
-
Urea and thiourea formation
This synthetic handle is precisely why the compound is so valuable as a building block in drug discovery.
Role in Medicinal Chemistry and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications. The trifluoromethylpyridine moiety often serves to enhance metabolic stability and improve cell membrane permeability, while the external nitrogen of the piperazine provides a versatile point for modification to optimize target binding and selectivity.[1][2]
A recent study highlighted the design and synthesis of novel trifluoromethylpyridine piperazine derivatives as potential plant activators, demonstrating potent antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1] This underscores the broad applicability of this chemical scaffold beyond human therapeutics into agrochemicals.
Logical Pathway in Drug Discovery
The use of this scaffold in a typical drug discovery program follows a logical progression, which can be visualized as follows.
Caption: Logical progression from core scaffold to drug candidate.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14] It is also harmful if swallowed (H302).
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat when handling.[14][15] All work should be conducted in a well-ventilated area or a chemical fume hood.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is under refrigeration.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a synthetically accessible and highly versatile chemical intermediate. Its value is derived from the unique electronic properties imparted by the trifluoromethyl group and the strategic placement of a reactive piperazine moiety. A thorough understanding of its chemical properties, spectroscopic signatures, and synthetic methodologies, as detailed in this guide, is crucial for its effective application in the design and development of next-generation pharmaceuticals and agrochemicals.
References
- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H12F3N3 | CID 11424740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-(6-三氟甲基-2-吡啶)哌嗪_MSDS_密度_沸点_CAS号【127561-18-6】_化源网 [chemsrc.com]
- 11. Piperazine [webbook.nist.gov]
- 12. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl-Substituted Phenylpiperazines: A Case Study of TFMPP
Executive Summary & Editorial Note
This technical guide addresses the mechanism of action for piperazine-derived compounds bearing a trifluoromethyl moiety. The initial query focused on 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 127561-18-6). A comprehensive review of scientific literature and chemical databases reveals that while this specific compound is commercially available as a synthetic intermediate and has been explored in the context of agricultural science as a plant activator, there is a notable absence of published pharmacological data detailing its specific mechanism of action in mammalian systems.[1][2][3] Its primary documented utility is as a structural motif in the synthesis of more complex molecules, such as kinase inhibitors.[4][5]
Given the scarcity of direct mechanistic data for this compound, this guide will instead provide an in-depth analysis of its well-studied structural isomer, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) . TFMPP serves as an instructive and highly relevant proxy for understanding how this chemical class interacts with central nervous system targets. The insights derived from TFMPP's extensive pharmacological profile offer a foundational understanding for researchers investigating related structures.
Disclaimer: The following data pertains exclusively to 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Direct extrapolation of these mechanisms to other isomers, such as this compound, should be approached with scientific caution, as positional isomerism can dramatically alter pharmacological activity.
Introduction to 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
1-(3-trifluoromethylphenyl)piperazine, commonly known as TFMPP, is a synthetic piperazine derivative that rose to prominence as a recreational substance, often sold in combination with benzylpiperazine (BZP) as an alternative to illicit drugs like MDMA ("Ecstasy").[6][7] Chemically, it belongs to the phenylpiperazine class and is characterized by a trifluoromethyl group at the meta-position of the phenyl ring.[7] This substitution is critical to its pharmacological profile. While its recreational use has driven much of the research, its distinct effects on the serotonergic system make it a valuable tool for neuropharmacology research.[8]
The primary mechanism of action of TFMPP is centered on its multifaceted interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. It functions as a non-selective serotonin receptor agonist and a serotonin releasing agent, with negligible direct effects on dopamine and norepinephrine reuptake or efflux.[6] This profile distinguishes it from many other stimulants and entactogens.
Core Mechanism of Action: A Dual-Pronged Serotonergic Agent
The pharmacological activity of TFMPP is not attributable to a single interaction but rather a combination of two key actions at the serotonergic synapse:
-
Direct Agonism at Postsynaptic 5-HT Receptors: TFMPP binds to and activates a range of serotonin receptor subtypes.[6]
-
Interaction with the Serotonin Transporter (SERT): TFMPP binds to SERT and induces the release of serotonin from the presynaptic neuron.[6][9]
These dual actions result in a significant potentiation of serotonergic neurotransmission, which underlies its observed physiological and psychological effects.
Receptor Binding Profile
TFMPP exhibits a broad affinity for multiple 5-HT receptor subtypes. Its binding affinity (Ki) and functional activity vary across these receptors, creating a complex downstream effect. The compound generally acts as a full agonist at most 5-HT1 and 5-HT2 receptors, with the notable exception of the 5-HT2A receptor, where it behaves as a weak partial agonist or an antagonist.[6][8]
| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |
| 5-HT1A | 288–1,950 | Full Agonist | [6] |
| 5-HT1B | 30–132 | Full Agonist | [6] |
| 5-HT1D | 282 | Full Agonist | [6] |
| 5-HT2A | 160–269 | Weak Partial Agonist / Antagonist | [6][8] |
| 5-HT2C | 62 | Full Agonist | [6] |
| SERT | 121 (EC50, nM) | Substrate / Releaser | [6] |
Table 1: Receptor Binding and Functional Activity of TFMPP. This table summarizes the affinity of TFMPP for key serotonin receptors and the serotonin transporter, highlighting its non-selective nature.
It is noteworthy that TFMPP has insignificant affinity for the 5-HT3 receptor, which distinguishes it from some other phenylpiperazines like m-chlorophenylpiperazine (mCPP).[6]
Signaling Pathways
The activation of various 5-HT receptor subtypes by TFMPP initiates distinct intracellular signaling cascades. For instance:
-
5-HT1 Family Receptors (e.g., 5-HT1A, 5-HT1B): These are typically Gi/Go-coupled receptors. Upon activation by TFMPP, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This action generally results in neuronal hyperpolarization and reduced neuronal firing.
-
5-HT2 Family Receptors (e.g., 5-HT2A, 5-HT2C): These are Gq/G11-coupled receptors. Agonism by TFMPP at the 5-HT2C receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] This cascade leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), resulting in neuronal depolarization and increased excitability.[10] The activation of 5-HT2C receptors is also known to modulate dopamine release in various brain regions, which may indirectly contribute to some of TFMPP's effects.[10][11]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activities of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry. The unique electronic properties conferred by the trifluoromethyl group on the pyridine ring, combined with the versatile nature of the piperazine linker, make this class of compounds a promising starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis and potential biological activities of these derivatives, with a focus on their applications in oncology, infectious diseases, and neuropharmacology. Drawing upon evidence from structurally related compounds, this document outlines the rationale for investigating these derivatives as anticancer, antimicrobial, and serotonergic agents. Detailed, field-proven experimental protocols are provided to enable researchers to synthesize and evaluate these compounds, fostering further investigation into this compelling area of drug discovery.
Introduction: The Chemical and Pharmacological Rationale
The convergence of a trifluoromethyl-substituted pyridine ring and a piperazine moiety creates a chemical scaffold with significant therapeutic potential. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly modulate the pKa of the pyridine nitrogen, influencing receptor interactions and metabolic stability. The piperazine ring, a common pharmacophore in numerous approved drugs, provides a versatile linker that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of arylpiperazine are widely recognized for their diverse pharmacological activities, including interactions with central nervous system (CNS) receptors, and antimicrobial and anticancer effects[1][2]. Specifically, the incorporation of a trifluoromethylphenyl group into a piperazine derivative has been shown to yield high-affinity ligands for serotonin 5-HT1A receptors, suggesting a potential role in treating anxiety and depression[3]. Furthermore, piperazine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines, and the inclusion of trifluoromethyl-substituted aromatic rings has been a successful strategy in the design of potent anticancer agents[4][5][6]. The broad-spectrum antimicrobial activity of piperazine derivatives is also well-documented, with numerous studies highlighting their efficacy against a range of bacterial and fungal pathogens[1][7].
This guide will delve into the synthetic pathways to access this compound derivatives and explore the evidence-based potential for their application as anticancer, antimicrobial, and 5-HT1A receptor-modulating agents.
Synthesis of the Core Scaffold and Derivatives
The primary route for the synthesis of this compound derivatives involves a nucleophilic aromatic substitution (SNA_r) reaction. This reaction is particularly effective for electron-deficient aromatic rings, such as a pyridine ring bearing a strong electron-withdrawing group like a trifluoromethyl moiety[8][9].
General Synthetic Scheme
The synthesis commences with the reaction of 2-chloro-6-(trifluoromethyl)pyridine with a suitable piperazine derivative. The electron-withdrawing trifluoromethyl group at the 6-position activates the 2-position of the pyridine ring towards nucleophilic attack by the secondary amine of the piperazine.
Caption: General synthetic route for this compound derivatives via SNAr.
Step-by-Step Experimental Protocol
This protocol is adapted from a general method for the synthesis of related piperazine-substituted pyridazines[10].
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) and the desired N-substituted piperazine (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Base: Add a base, such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq), to the reaction mixture to act as an acid scavenger.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using a solid base, filter the mixture. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.
Potential Biological Activities and Investigative Protocols
While direct biological data for the this compound scaffold is emerging, compelling evidence from structurally similar compounds suggests significant potential in several therapeutic areas.
Anticancer Activity
The piperazine moiety is a key structural feature in numerous anticancer agents[11][12][13]. Furthermore, derivatives of vindoline containing a [4-(trifluoromethyl)benzyl]piperazine substituent have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with GI50 values in the low micromolar range[4][5][6]. This provides a strong rationale for evaluating the anticancer potential of this compound derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds[3][14][15].
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Piperazine derivatives are a well-established class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi[1][7][16]. The inclusion of a trifluoromethyl group on an aromatic ring has also been shown to enhance the antimicrobial properties of certain compounds[17][18]. Therefore, this compound derivatives are promising candidates for the development of new anti-infective agents.
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[4][5][19][20][21].
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
5-HT1A Receptor Agonism
Arylpiperazine derivatives are classic ligands for serotonin receptors, particularly the 5-HT1A subtype[2][22][23]. A trifluoromethylphenyl piperazine derivative has been reported to have high affinity for 5-HT1A receptors, suggesting that the this compound scaffold may also interact with this important CNS target[3]. Agonists of the 5-HT1A receptor are of interest for the treatment of anxiety and depression[24].
Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor[16][25][26][27][28].
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor or from brain tissue known to be rich in this receptor (e.g., hippocampus).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptor.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a 5-HT1A radioligand binding assay.
Data Presentation and Interpretation
To facilitate the comparison of biological data, it is recommended to summarize quantitative results in a structured table.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | R-group on Piperazine | Anticancer (IC50, µM) | Antimicrobial (MIC, µg/mL) | 5-HT1A Binding (Ki, nM) |
| Derivative 1 | -H | > 50 | 64 | 150 |
| Derivative 2 | -CH3 | 25.3 | 32 | 85 |
| Derivative 3 | -Benzyl | 10.1 | 16 | 25 |
| Derivative 4 | -4-Fluorobenzyl | 5.2 | 8 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries by varying the substituent on the piperazine nitrogen. Future research should focus on the systematic exploration of the structure-activity relationships (SAR) for each of the identified biological activities. Lead compounds identified from initial screening can be further optimized for potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of these promising derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production | Semantic Scholar [semanticscholar.org]
- 13. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. protocols.io [protocols.io]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 23. ijpsonline.com [ijpsonline.com]
- 24. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Characterization of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details the synthetic protocol, physicochemical properties, and spectroscopic analysis of this molecule. It is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics, offering insights into the causality behind experimental choices and ensuring scientific integrity through verifiable data and authoritative references.
Introduction: The Significance of the Trifluoromethylpyridine Piperazine Scaffold
The fusion of a trifluoromethylpyridine moiety with a piperazine ring creates a chemical scaffold with considerable therapeutic potential. The trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The piperazine ring, a common pharmacophore, is a versatile linker that can be functionalized to modulate a compound's physicochemical properties and biological activity.[2][3] Piperazine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and central nervous system (CNS) activities.[3]
Derivatives of this compound have shown promise as potent antiviral agents in plants, acting as plant activators that induce systemic acquired resistance (SAR). This mechanism involves the activation of the phenylpropanoid biosynthesis pathway, leading to an enhanced defense response against viral pathogens.
Given the therapeutic potential of this scaffold, a thorough understanding of the synthesis and characterization of the core molecule, this compound, is essential for the advancement of research and development in this area.
Chemical Synthesis: A Nucleophilic Aromatic Substitution Approach
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is highly effective for the functionalization of electron-deficient aromatic rings.[4]
Mechanism of Action
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the ortho and para positions to nucleophilic attack. In this synthesis, the nucleophile is piperazine, which attacks the carbon atom attached to the chlorine leaving group on 2-chloro-6-(trifluoromethyl)pyridine. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and stabilized by the trifluoromethyl group. In the subsequent step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.[4]
Figure 1: The two-step addition-elimination mechanism of the nucleophilic aromatic substitution reaction.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Piperazine
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in DMSO or DMF to a concentration of approximately 0.2 M.
-
Add piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Physicochemical Characterization
A comprehensive characterization of the physicochemical properties of this compound is crucial for its application in drug development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂F₃N₃ | [5] |
| Molecular Weight | 231.22 g/mol | [5] |
| CAS Number | 127561-18-6 | [5] |
| Appearance | Solid | |
| Purity | >98% (typical) | |
| Storage Temperature | Refrigerator |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the pyridine protons will be influenced by the electron-withdrawing trifluoromethyl group. The piperazine protons will likely appear as two multiplets corresponding to the protons adjacent to the pyridine ring and those adjacent to the secondary amine.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. The chemical shifts of the pyridine ring carbons will be deshielded due to the electronegativity of the nitrogen and the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300-3500 | N-H stretch (secondary amine of piperazine) |
| 3000-3100 | Aromatic C-H stretch (pyridine ring) |
| 2800-3000 | Aliphatic C-H stretch (piperazine ring) |
| 1550-1600 | C=C and C=N stretching (pyridine ring) |
| 1100-1300 | C-F stretching (trifluoromethyl group) |
| 1000-1250 | C-N stretching (amine) |
The IR spectrum of piperazine itself shows characteristic N-H and C-H stretching and bending vibrations. The presence of the trifluoromethylpyridine moiety will introduce strong C-F stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 231.22).
-
Fragmentation Pattern: The fragmentation of piperazine-containing compounds often involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the aromatic system.[8] Common fragments would likely include ions corresponding to the trifluoromethylpyridine moiety and the piperazine ring.
Figure 2: A workflow diagram illustrating the key steps in the synthesis and characterization of the title compound.
Potential Pharmacological Profile and Future Directions
The structural motifs present in this compound suggest a range of potential pharmacological activities.
-
Antiviral Activity: As demonstrated by its derivatives, this compound could serve as a lead for the development of novel plant activators to protect crops from viral diseases.
-
Central Nervous System (CNS) Activity: The piperazine core is a well-known scaffold in CNS drug discovery, with derivatives exhibiting antidepressant, anxiolytic, and antipsychotic properties.[9] Further investigation into the CNS effects of this compound is warranted.
-
Other Therapeutic Areas: The versatility of the piperazine ring allows for further chemical modifications, opening up possibilities for developing analogs with activity in other therapeutic areas such as oncology and infectious diseases.
Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. This includes in vitro and in vivo studies to determine their efficacy, mechanism of action, and safety profiles.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of this compound. The straightforward synthetic route via nucleophilic aromatic substitution, combined with the promising pharmacological profile of its derivatives, makes this compound a valuable building block for drug discovery and development. The information presented herein is intended to support researchers in their efforts to explore the full therapeutic potential of this and related compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. etd.auburn.edu [etd.auburn.edu]
- 9. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
literature review of trifluoromethylpyridine piperazine compounds
An In-depth Technical Guide to Trifluoromethylpyridine Piperazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of trifluoromethylpyridine piperazine compounds. We will delve into the synthetic rationale, explore the rich biological activity landscape, and chart a course for future research and development. This document moves beyond a simple recitation of facts to explain the causality behind experimental design and to ground claims in verifiable, authoritative sources.
Introduction: A Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in successful therapeutic agents. The piperazine ring is one such "privileged structure," a six-membered heterocycle with two nitrogen atoms at opposite positions that is a cornerstone of numerous drugs, particularly those targeting the central nervous system (CNS).[1] Its prevalence is due to its versatile nature: the two nitrogen atoms provide distinct points for chemical modification, and its physicochemical properties often confer favorable water solubility and oral bioavailability.[1][2]
When this versatile piperazine core is strategically combined with a trifluoromethylpyridine moiety, a compound class of significant potential emerges. The trifluoromethyl (-CF3) group is a powerful tool in drug design, known for enhancing metabolic stability, increasing lipophilicity (which can aid in crossing the blood-brain barrier), and altering the electronic properties of the molecule, thereby modulating its binding affinity to biological targets. The pyridine ring itself is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor, further influencing drug-target interactions. This strategic combination has led to the development of novel compounds with potent biological activities, which we will explore in detail.
Synthetic Strategies and Methodologies
The synthesis of trifluoromethylpyridine piperazine derivatives typically relies on a robust and versatile nucleophilic aromatic substitution or nucleophilic substitution reaction. The core principle involves coupling the piperazine ring with a suitable trifluoromethylpyridine precursor and then functionalizing the second nitrogen of the piperazine ring.
General Synthetic Workflow
The most common synthetic route involves a two-step process. First, a mono-substituted piperazine is created by reacting piperazine with an activated trifluoromethylpyridine, such as 2-chloro-5-(trifluoromethyl)pyridine. The large excess of piperazine used ensures that monosubstitution is the major product. The second step involves the N-alkylation or N-acylation of the remaining secondary amine on the piperazine ring with a variety of electrophiles (e.g., substituted benzyl halides, acid chlorides) to generate a diverse library of final compounds.
Below is a generalized workflow for this process.
Caption: General two-step synthesis of trifluoromethylpyridine piperazine derivatives.
Experimental Protocol: Synthesis of Compound A16
This protocol provides a representative, step-by-step methodology for the synthesis of 1-((2-chloro-4-fluorophenyl)methyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a compound that has demonstrated potent antiviral activity.[2]
Step 1: Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (Intermediate)
-
Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile (CH3CN), add piperazine (5.0 eq) and potassium carbonate (K2CO3) (2.0 eq).
-
Causality: Using a large excess of piperazine minimizes the formation of the disubstituted byproduct. K2CO3 acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.
-
-
Reaction Execution: Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure intermediate.
-
Self-Validation: The purity of the intermediate should be confirmed by NMR and MS analysis to ensure the success of the first step before proceeding.
-
Step 2: Synthesis of 1-((2-chloro-4-fluorophenyl)methyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (Final Product)
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in N,N-Dimethylformamide (DMF). Add K2CO3 (2.0 eq) and 2-chloro-4-fluorobenzyl bromide (1.1 eq).
-
Causality: DMF is an excellent solvent for this N-alkylation step. K2CO3 again serves as the base to deprotonate the secondary amine of the piperazine intermediate, activating it for nucleophilic attack on the benzyl bromide.
-
-
Reaction Execution: Stir the reaction mixture at room temperature until TLC indicates the completion of the reaction.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography to afford the final compound.
-
Self-Validation: The final structure and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Activities and Structure-Activity Relationships (SAR)
This class of compounds has shown a remarkable breadth of biological activity, with the most extensive research focused on antiviral applications in agriculture. However, emerging data suggests potential in antifungal, anticancer, and CNS applications.
Antiviral Activity (Plant Viruses)
A significant body of research demonstrates that trifluoromethylpyridine piperazine derivatives are potent agents against plant viruses, particularly Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[2][3] Several compounds exhibit higher efficacy than the commercial pesticide Ningnanmycin.[2]
| Compound ID | R Group (Substituent) | Anti-TMV EC₅₀ (µg/mL) | Anti-CMV EC₅₀ (µg/mL) | Reference |
| A16 | 2-chloro-4-fluorobenzyl | 18.4 (Protective) | 347.8 (Protective) | [2] |
| A3 | 4-fluoro-3-(trifluoromethyl)benzyl | 20.2 (Protective) | >500 | |
| A17 | Benzyl | 86.1 (Curative) | >500 | [2] |
| A10 | 4-(trifluoromethoxy)benzyl | 54.5 (Inactivation) | >500 | [2] |
| S8 | 4-chlorobenzamide | - | 95.0 (Protective) | [3] |
| Ningnanmycin | (Control) | 50.2 (Protective) | 359.6 (Protective) |
Structure-Activity Relationship (SAR) Insights:
-
Protective Activity: The presence of halogen substituents on the benzyl ring appears crucial for high protective activity. Compound A16 , with 2-chloro-4-fluoro substitution, showed the most potent protective effect against TMV, with an EC₅₀ value significantly lower than the control.[2]
-
Curative Activity: An unsubstituted benzyl ring (A17 ) provided the best curative activity against TMV, suggesting that bulky or electron-withdrawing groups might hinder the compound's ability to act on an established infection.[2]
-
Inactivation Activity: Compound A10 , with a 4-(trifluoromethoxy)benzyl group, demonstrated the highest direct inactivation activity against TMV, indicating a different mode of interaction with the virus particle itself.[4]
-
Linker Modification: Replacing the benzyl linker with an amide linker, as in compound S8 , led to a marked improvement in protective activity against CMV.[3]
Anticancer, Antibacterial, and CNS Potential
While less explored for the specific trifluoromethylpyridine piperazine scaffold, related structures provide compelling justification for future investigation in these therapeutic areas.
-
Anticancer: The closely related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) has shown potent growth inhibition against CNS cancer and melanoma cell lines.[5] This suggests that the core trifluoromethyl-piperazine structure has cytotoxic potential that warrants further exploration.
-
Antibacterial: Piperazine derivatives are a known class of antibacterial agents.[6] Studies on fluorinated piperazinyl quinazolines, which may include trifluoromethyl groups, have demonstrated their potential against multidrug-resistant bacterial strains.[7] This provides a strong rationale for screening trifluoromethylpyridine piperazine compounds for antibacterial activity.
-
Central Nervous System (CNS): Piperazine derivatives are widely used in CNS therapies.[1] TFMPP is a known serotonin receptor agonist, a mechanism relevant to treating depression and anxiety.[5][8] Given that the trifluoromethylpyridine scaffold can enhance properties like lipophilicity, these compounds are prime candidates for CNS drug discovery, although this specific combination remains an under-investigated area.[9]
Mechanism of Action
Plant Virus Inhibition via Systemic Acquired Resistance (SAR)
The primary antiviral mechanism in plants is not direct virucidal action but rather the activation of the plant's own immune system.[2] This is known as Systemic Acquired Resistance (SAR).
-
Enzyme Induction: Active compounds like A16 have been shown to significantly increase the activity of key defense-related enzymes in tobacco plants, including superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[2][4]
-
Pathway Activation: The induction of these enzymes, particularly PAL, triggers the phenylpropanoid biosynthesis pathway.[2][4]
-
Resistance: This metabolic cascade enhances the plant's intrinsic defense mechanisms, leading to broad-spectrum resistance against viral pathogens.[2]
Caption: Proposed mechanism of action for antiviral activity in plants.
Molecular Docking and Direct Interaction
For some compounds, a more direct mechanism may also be at play. Molecular docking simulations have shown that derivatives like S8 can bind effectively to the Cucumber Mosaic Virus coat protein (CMV-CP).[3] This suggests a secondary mechanism where the compounds may interfere with the self-assembly of viral particles, providing another avenue for their antiviral effects.[3]
Pharmacokinetics and Toxicology: A Critical Area for Future Research
A significant knowledge gap exists regarding the mammalian pharmacology, pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicology of trifluoromethylpyridine piperazine compounds. This information is essential for translating their potential from agricultural to human therapeutic applications.
To inform future studies, we can look at the metabolism of the related compound TFMPP. In rats, TFMPP is extensively metabolized through two main pathways:[10]
-
Phase I Metabolism: Hydroxylation of the aromatic ring and degradation of the piperazine moiety.
-
Phase II Metabolism: Conjugation of the Phase I metabolites via glucuronidation and sulfation.
Toxicology data from human recreational use of TFMPP, often in combination with other agents, indicates a risk of sympathomimetic and dissociative symptoms.[11] It is crucial to note that the physiological and toxicological properties of many trifluoromethylphenylpiperazine derivatives remain formally unknown.[12]
Encouragingly, research on other CNS-active piperazine ligands has shown that the strategic incorporation of fluorine can reduce the basicity (pKa) of the molecule, leading to dramatically improved oral absorption and better pharmacokinetic profiles.[13] This highlights a key strategy for optimizing this compound class for drug development.
Conclusion and Future Perspectives
The trifluoromethylpyridine piperazine scaffold represents a class of molecules with demonstrated high potency as plant activators for controlling viral diseases in agriculture. The synthetic routes are well-established and allow for extensive diversification to optimize activity.
For drug development professionals, the journey has just begun. The preliminary evidence from related structures suggests a significant, untapped potential in oncology, infectious diseases, and CNS disorders.
The core directives for future research must be:
-
Systematic Screening: Libraries of these compounds should be screened against panels of human cancer cell lines, pathogenic bacteria, and a suite of CNS receptors.
-
Pharmacokinetic Profiling: Promising hits must be subjected to a full suite of in vitro and in vivo ADME/Tox studies to assess their drug-like properties.
-
Mechanistic Studies: For any validated hits, detailed mechanism-of-action studies are required to understand their interaction with mammalian biological targets.
By addressing these critical areas, the full therapeutic potential of this promising chemical scaffold can be unlocked.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 5. 1-(Trifluoromethyl)piperazine hydrochloride|CAS 1956321-71-3 [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-[3-(Trifluoromethyl)phenyl]piperazine|CAS 15532-75-9 [benchchem.com]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine, with a specific focus on its aqueous solubility and chemical stability. As a key intermediate and a structural motif in modern medicinal chemistry, a thorough understanding of these parameters is paramount for successful drug development, from early-stage discovery to formulation. This document synthesizes theoretical principles with actionable, field-proven experimental protocols to empower researchers in accurately characterizing this molecule. We delve into the anticipated pH-dependent solubility, drawing from its predicted pKa, and outline robust methodologies for both kinetic and thermodynamic solubility assessment. Furthermore, we address the potential degradation pathways, including hydrolysis, oxidation, and photolysis, providing detailed protocols for forced degradation studies and long-term stability evaluation in accordance with ICH guidelines. This guide is intended to be a self-validating resource, grounding its recommendations in established scientific principles and regulatory standards.
Introduction: The Significance of this compound in Drug Discovery
The this compound moiety is an increasingly prevalent scaffold in the design of novel therapeutics. The trifluoromethyl group offers unique properties, including enhanced metabolic stability and membrane permeability, while the piperazine and pyridine rings provide opportunities for hydrogen bonding and salt formation, crucial for modulating pharmacokinetic and pharmacodynamic profiles. Given its foundational role, a comprehensive understanding of the molecule's intrinsic properties is not merely academic but a critical prerequisite for its successful application. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. This guide provides the necessary framework for a thorough evaluation of these key characteristics.
Physicochemical Properties: A Predictive Overview
A foundational understanding of the physicochemical properties of this compound is essential for designing relevant solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂F₃N₃ | [1] |
| Molecular Weight | 231.22 g/mol | [1] |
| Physical Form | Solid | |
| Predicted XLogP3 | 1.6 - 1.91 | N/A |
| Predicted pKa | 8.45 ± 0.10 | [2] |
The predicted pKa of 8.45 is of particular importance.[2] This value suggests that this compound is a weak base, with the secondary amine in the piperazine ring being the most likely site of protonation. This basic nature dictates that the compound's aqueous solubility will be highly dependent on pH, a critical factor in its oral absorption and formulation development.[3][4]
Aqueous Solubility: Theoretical Considerations and Experimental Determination
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. For a weakly basic compound like this compound, solubility is expected to be significantly higher in acidic environments, such as the stomach, where it will exist predominantly in its protonated, more soluble form. As the pH increases in the gastrointestinal tract, the compound will transition to its less soluble free base form.
pH-Dependent Solubility Profile
The relationship between pH, pKa, and solubility for a weak base can be described by the Henderson-Hasselbalch equation. The intrinsic solubility (S₀) is the solubility of the un-ionized form, while the total solubility (S) at a given pH is the sum of the ionized and un-ionized forms. The pH-solubility profile is crucial for predicting in vivo dissolution behavior.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Neuroscience Research of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine and Related Arylpiperazine Analogs
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Abstract: The arylpiperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous approved and investigational drugs targeting central nervous system (CNS) disorders. This document provides a comprehensive guide for the initial characterization of novel arylpiperazine compounds, using 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine as a representative example. We will outline a strategic, multi-tiered approach, from initial target screening to in vivo behavioral validation, to elucidate the compound's mechanism of action and potential therapeutic utility. The protocols provided herein are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice.
Introduction: The Significance of the Arylpiperazine Moiety in Neuroscience
The piperazine ring, linked to an aromatic system, is a cornerstone of modern neuropharmacology. This structural motif is found in a wide range of therapeutics, including antipsychotics, antidepressants, and anxiolytics. The versatility of the arylpiperazine scaffold allows for fine-tuning of receptor affinity and functional activity by modifying the aromatic ring and the substitutions on the distal nitrogen of the piperazine.
This compound is a member of this important class of compounds. The presence of a trifluoromethyl group on the pyridine ring can significantly alter its electronic properties and lipophilicity, potentially leading to novel pharmacological profiles. Given the lack of extensive public data on this specific molecule, a systematic investigation is warranted to uncover its potential neurological targets and therapeutic applications. Many arylpiperazines exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors, making these receptor families a logical starting point for investigation.[1][2]
Tier 1: Primary Screening - Broad-Spectrum Receptor Profiling
The initial step in characterizing a novel compound with a privileged scaffold is to perform a broad radioligand binding assay screen against a panel of CNS receptors. This provides an unbiased view of the compound's potential targets and off-target liabilities.
Protocol 1: Radioligand Binding Affinity Screen
Objective: To determine the binding affinity (Ki) of this compound for a panel of key CNS receptors.
Rationale: This assay quantifies the ability of the test compound to displace a known radiolabeled ligand from its receptor, providing a direct measure of binding affinity. A broad panel is crucial for identifying the most potent interactions and for early assessment of selectivity.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)
-
Radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2)
-
Assay buffer (specific to each receptor)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In each well of a 96-well plate, add:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand at a concentration near its Kd.
-
Varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plates at a specific temperature and for a duration optimized for each receptor to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Subtype | Representative Radioligand | Calculated Ki (nM) for this compound |
| 5-HT1A | [³H]-8-OH-DPAT | Experimental Value |
| 5-HT2A | [³H]-Ketanserin | Experimental Value |
| 5-HT2C | [³H]-Mesulergine | Experimental Value |
| Dopamine D2 | [³H]-Spiperone | Experimental Value |
| Adrenergic α1 | [³H]-Prazosin | Experimental Value |
| Adrenergic α2 | [³H]-Rauwolscine | Experimental Value |
| Histamine H1 | [³H]-Pyrilamine | Experimental Value |
This table should be populated with the experimentally determined Ki values.
Tier 2: Functional Characterization of High-Affinity Targets
Once high-affinity targets are identified in the primary screen, the next step is to determine the functional activity of the compound at these receptors. Is it an agonist, antagonist, or inverse agonist?
Protocol 2: In Vitro Functional Assay (Example: 5-HT Receptor)
Objective: To characterize the functional activity of this compound at a specific serotonin receptor subtype (e.g., 5-HT1A or 5-HT2A).[5]
Rationale: Many serotonin receptors are G-protein coupled receptors (GPCRs) that modulate the levels of intracellular second messengers like cyclic AMP (cAMP) or inositol phosphates (IP). Measuring these changes in response to the compound will reveal its functional effect.[5][6]
Materials:
-
CHO or HEK cells stably expressing the target receptor (e.g., 5-HT1A).
-
Test Compound: this compound.
-
Known agonist and antagonist for the target receptor.
-
Cell culture medium and reagents.
-
cAMP or IP assay kit (e.g., HTRF, ELISA).
Procedure (Agonist Mode):
-
Cell Plating: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Compound Addition: Add increasing concentrations of this compound to the wells. Include a known agonist as a positive control.
-
Incubation: Incubate for a specified time to allow for second messenger production.
-
Lysis and Detection: Lyse the cells and measure the second messenger levels according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the second messenger response against the log concentration of the compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximal effect).
Procedure (Antagonist Mode):
-
Pre-incubation with Test Compound: Pre-incubate the cells with increasing concentrations of this compound.
-
Agonist Challenge: Add a known agonist at a concentration that elicits a submaximal response (e.g., its EC₈₀).
-
Incubation and Detection: Follow the same steps as in the agonist mode to measure the second messenger levels.
-
Data Analysis: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
Signaling Pathway Visualization:
Caption: Potential GPCR signaling pathways for an arylpiperazine compound.
Tier 3: In Vivo Behavioral Pharmacology
If the in vitro data suggests a potential therapeutic application (e.g., anxiolytic or antidepressant-like activity), in vivo behavioral models are employed for validation.[7][8]
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Rationale: The EPM is a widely used and validated model for screening anxiolytic drugs.[7][9] Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Materials:
-
Elevated plus maze apparatus.
-
Rodents (mice or rats).
-
Test Compound: this compound.
-
Vehicle control (e.g., saline, DMSO/saline).
-
Positive control (e.g., diazepam).
-
Video tracking software.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Experimental Workflow Visualization:
Caption: Workflow for the Elevated Plus Maze behavioral assay.
Protocol 4: Forced Swim Test (FST) for Antidepressant Activity
Objective: To evaluate the antidepressant-like potential of this compound in rodents.
Rationale: The FST is a common screening tool for antidepressant drugs. Antidepressants typically reduce the duration of immobility, which is interpreted as a reduction in "behavioral despair."
Materials:
-
Cylindrical tanks filled with water.
-
Rodents (mice or rats).
-
Test Compound, vehicle, and positive control (e.g., fluoxetine).
-
Video recording equipment.
Procedure:
-
Dosing: Administer the compound, vehicle, or positive control. The dosing regimen may be acute or chronic depending on the study design.
-
Test Session: Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Recording: Video record the session.
-
Data Analysis: Score the last 4 minutes of the test for the duration of immobility (defined as the lack of movement other than that required to keep the head above water).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | N/A | Experimental Value |
| This compound | Dose 1 | Experimental Value |
| This compound | Dose 2 | Experimental Value |
| Positive Control (e.g., Fluoxetine) | Standard Dose | Experimental Value |
This table should be populated with the experimentally determined values.
Safety and Toxicology
It is imperative to consider the safety profile of any novel compound. Initial safety assessments can be performed in silico and in vitro.
-
Cytotoxicity Assays: Determine the compound's toxicity in relevant cell lines (e.g., neuronal or liver cell lines).
-
hERG Channel Assay: Assess the potential for cardiac liability.
-
Ames Test: Evaluate the mutagenic potential of the compound.
For this compound and related compounds, it is crucial to handle them with appropriate personal protective equipment, as some piperazine derivatives can cause skin and eye irritation.[10][11][12]
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the initial characterization of novel arylpiperazine compounds like this compound in the context of neuroscience research. By progressing from broad, unbiased screening to specific functional assays and finally to in vivo behavioral models, researchers can efficiently identify promising lead candidates for the development of new CNS therapeutics. This tiered approach ensures that resources are focused on compounds with the most compelling pharmacological profiles, ultimately accelerating the drug discovery process.
References
- 1. acnp.org [acnp.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
- 4. This compound | C10H12F3N3 | CID 11424740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 9. jddtonline.info [jddtonline.info]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols: In Vivo Administration of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Piperazine Derivatives in Pharmacology
The piperazine moiety, a six-membered heterocyclic ring with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties—such as a large polar surface area and the capacity to act as hydrogen bond donors and acceptors—often translate into improved water solubility and oral bioavailability.[3] These characteristics make piperazine derivatives a highly attractive scaffold for developing novel therapeutics.[4] Consequently, numerous FDA-approved drugs for a wide range of conditions, including antipsychotic, antidepressant, anxiolytic, and anticancer agents, incorporate this core structure.[2][4]
Effective preclinical evaluation of these promising compounds hinges on robust and reproducible in vivo administration protocols. The primary goals of these preclinical studies are to establish an initial safe dose, identify potential target organs for toxicity, and define safety parameters for subsequent clinical monitoring.[5] This guide provides a comprehensive framework for the rational design and execution of in vivo studies involving piperazine derivatives, emphasizing the scientific principles that underpin each step of the protocol.
Part 1: Preclinical Considerations for In Vivo Studies
A successful in vivo study begins long before the first dose is administered. Careful planning during the preclinical phase is essential to generate meaningful and reliable data.[6][7] This involves a thorough understanding of the test compound, selection of an appropriate biological system, and meticulous formulation development.
Physicochemical Properties and Formulation Development
The inherent properties of a piperazine derivative dictate the strategy for its formulation. Key parameters include:
-
Solubility: Many novel compounds are poorly soluble in aqueous solutions, which can severely limit bioavailability.[8] The versatile structure of piperazines often enhances solubility, but derivatives can still be challenging to formulate.[3]
-
Stability: The compound must remain stable in the chosen vehicle throughout the experiment to ensure accurate dosing.[8]
-
pKa: The ionization state of the piperazine nitrogens will influence solubility and membrane permeability.
Vehicle Selection: A Critical Decision
The vehicle, or the medium used to dissolve or suspend the test article, is not merely an inert carrier.[9] An inappropriate vehicle can cause adverse effects, confound experimental results, or lead to poor bioavailability.[8][10] Therefore, a vehicle control group, which receives the vehicle alone, is a mandatory component of any well-designed study to differentiate the effects of the compound from those of the vehicle.[11]
The choice of vehicle depends on the compound's solubility, the intended route of administration, and the vehicle's own toxicity profile.[11]
Table 1: Common Vehicles for In Vivo Administration of Piperazine Derivatives
| Vehicle Type | Examples | Common Routes | Advantages | Disadvantages & Considerations |
| Aqueous Solutions | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Isotonic, well-tolerated, simple to prepare.[11] | Only suitable for water-soluble compounds. |
| Aqueous Suspensions | 0.5% Carboxymethylcellulose (CMC), Methylcellulose (MC) | PO | Forms stable suspensions for insoluble compounds.[8][12] | Not suitable for parenteral (injection) routes. Requires constant agitation to ensure dose homogeneity.[8] |
| Co-solvent Systems | PEG-400, Propylene Glycol (PG), DMSO, Ethanol | IV, IP, PO | Can dissolve a broad range of compounds.[9] | Can cause toxicity, irritation, or hemolysis at high concentrations.[9][10] The compound may precipitate upon injection into the bloodstream.[9] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether β-cyclodextrin (SBE-β-CD) | IV, IP, PO | Form water-soluble inclusion complexes with hydrophobic molecules, enhancing solubility and stability.[8][9][13] Generally considered safe.[14] | Can have their own pharmacological effects. May alter drug pharmacokinetics.[8] |
| Lipid-based Formulations | Corn oil, Sesame oil, Olive oil | SC, IM, PO | Suitable for highly lipophilic compounds. Can enhance oral bioavailability.[8][11] | More complex to formulate. Not suitable for IV administration.[8] |
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (Oral), IM: Intramuscular.
Route of Administration
The chosen route should align with the study's objectives and the compound's properties.
-
Oral Gavage (PO): A common method for administering a precise volume of a substance directly into the stomach.[15] It is often the preferred route for initial screening as it mimics a common clinical route of administration.
-
Intraperitoneal (IP) Injection: Involves injecting the substance into the peritoneal cavity.[16] It allows for rapid absorption into the bloodstream, bypassing the gastrointestinal tract and first-pass metabolism.
-
Intravenous (IV) Injection: Administers the compound directly into the circulation, providing 100% bioavailability. It is often used in pharmacokinetic studies.
-
Subcutaneous (SC) Injection: The substance is injected into the space just beneath the skin, allowing for slower, more sustained absorption.
Dose Selection and Animal Model
Initial dose selection is often guided by in vitro efficacy data and preliminary toxicity studies. Dose-escalation studies are then performed to determine the maximum tolerated dose (MTD) and to observe the dose-response relationship.[5] The selection of the animal model (e.g., mice, rats) should be scientifically justified based on its relevance to the human condition being studied.
Part 2: Detailed Protocols for In Vivo Administration
The following protocols provide step-by-step guidance for oral gavage and intraperitoneal injection in mice, two of the most common administration routes in preclinical research. These procedures must be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[15][17]
Workflow for In Vivo Administration
The entire process, from receiving the compound to post-administration monitoring, follows a logical sequence to ensure safety, accuracy, and reproducibility.
Caption: Key decision and action points in a typical in vivo experimental workflow.
Protocol 2.1: Oral Gavage in Mice
Oral gavage is used to administer a precise liquid dose directly into the stomach.[15] Using a flexible feeding tube is recommended to minimize the risk of esophageal trauma.[18][19]
Materials:
-
Appropriately sized flexible gavage needle (e.g., 18-20 gauge for adult mice)[17]
-
Syringes (sized for the injection volume)
-
Dosing formulation
-
Animal scale
-
Permanent marker
Procedure:
-
Weigh the animal and calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg.[15][17]
-
Measure the gavage needle length. Before the first use for an animal, measure the distance from the tip of the mouse's nose to the bottom of the sternum (last rib). Mark this length on the tube with a permanent marker. Do not insert the tube past this mark to avoid perforating the stomach.[17][20]
-
Restrain the animal. Gently scruff the mouse, grasping the loose skin over the shoulders with the thumb and forefinger. This should immobilize the head and extend the neck.[15][18]
-
Insert the gavage tube. With the animal's head extended back to create a straight line through the neck and esophagus, insert the tube into the diastema (gap between the incisors and molars).[15][17] Gently advance the tube along the upper palate toward the esophagus. The tube should pass easily with no resistance; the animal may exhibit swallowing motions.[17]
-
CRITICAL: If you feel any resistance or the animal struggles excessively, withdraw the tube immediately and restart. Forcing the tube can cause perforation of the esophagus or trachea.[17]
-
-
Administer the dose. Once the tube is inserted to the pre-measured depth, smoothly depress the syringe plunger to deliver the formulation. Do not rotate the tube during administration.[17]
-
Remove the tube. Gently withdraw the tube along the same angle of insertion.
-
Monitor the animal. Return the animal to its cage and observe it for 5-10 minutes for any signs of respiratory distress, such as labored breathing or fluid bubbling from the nose, which could indicate accidental administration into the trachea.[17][18]
Protocol 2.2: Intraperitoneal (IP) Injection in Mice
IP injection is a common parenteral route for systemic drug delivery.
Materials:
-
Sterile syringes (0.3 - 1 mL)
-
Dosing formulation, warmed to room or body temperature[21][22]
-
70% Alcohol or other disinfectant wipes
-
Sharps container
Procedure:
-
Weigh the animal and calculate the required injection volume. The maximum recommended volume is 10 ml/kg.[16][21]
-
Prepare the syringe. Aseptically draw up the calculated volume of the formulation. Use a new, sterile needle and syringe for each animal.[16][23]
-
Restrain the animal. Scruff the mouse with your non-dominant hand and turn it to expose the abdomen (dorsal recumbency). Tilt the animal's head slightly downward to help move the abdominal organs away from the injection site.[21][22]
-
Identify the injection site. The target is the lower right quadrant of the abdomen.[22] This location minimizes the risk of puncturing the cecum (on the left side), bladder, or major organs.[22][23]
-
Perform the injection.
-
Gently aspirate by pulling back slightly on the plunger. If you see blood (vessel puncture) or a yellowish fluid (urine from bladder puncture), withdraw the needle. Discard the needle and syringe and re-attempt with fresh materials after observing the animal for a few minutes.[21][23]
-
If aspiration is clear, inject the substance smoothly.
-
Withdraw the needle and place the syringe/needle directly into a sharps container without recapping.[16][21]
-
Monitor the animal. Return the animal to its cage and observe for any complications such as bleeding at the injection site or signs of distress.[16][21]
Part 3: Safety, Troubleshooting, and Data Interpretation
Safety and Handling Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.
-
Handle all piperazine derivatives according to their specific Safety Data Sheet (SDS) guidelines.
-
All animal procedures must be conducted in a facility and by personnel approved by the relevant institutional ethical review board.
Hypothetical Signaling Pathway Modulation
Many piperazine derivatives exert their effects by modulating neurotransmitter systems.[2][24][25] For example, a novel derivative might act as an antagonist at a specific serotonin (5-HT) or dopamine (D) receptor, a common mechanism for antipsychotic and antidepressant drugs.[2] Understanding this mechanism is key to interpreting in vivo results.
Caption: Diagram of a piperazine derivative acting as a D2 receptor antagonist.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Lack of Efficacy In Vivo | Poor bioavailability; compound degradation in vehicle; incorrect dosing.[8] | Re-evaluate vehicle choice (e.g., use cyclodextrins for poorly soluble compounds).[11] Assess formulation stability. Verify dose calculations and administration technique.[8] |
| Adverse Effects in Vehicle Control Group | Vehicle toxicity.[10] | Reduce the concentration of the vehicle (e.g., lower % of DMSO).[11] Switch to a more biocompatible vehicle like saline or a cyclodextrin solution.[11] |
| High Variability in Results | Inconsistent dosing; non-homogenous suspension; improper animal restraint. | Ensure suspension is uniformly mixed before drawing each dose.[8] Refine handling and administration techniques for consistency.[17] |
| Animal Distress During Oral Gavage | Esophageal irritation or accidental entry into the trachea. | Use flexible, round-tipped gavage needles.[19] Ensure proper head and neck alignment. If resistance is met, stop and restart.[17] |
| Bleeding or Swelling at IP Injection Site | Puncture of a blood vessel or muscle; irritating formulation. | Refine injection technique to target the correct location and angle.[22] Ensure the pH of the formulation is near physiological levels. |
By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can confidently and ethically administer piperazine derivatives in in vivo models, generating high-quality data to advance the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. ppd.com [ppd.com]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. instechlabs.com [instechlabs.com]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. uac.arizona.edu [uac.arizona.edu]
- 23. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 24. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijrrjournal.com [ijrrjournal.com]
Application Notes & Protocols: Characterization of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine as a Putative Receptor Modulator
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine scaffold represents a privileged structure in medicinal chemistry, with analogues demonstrating a wide spectrum of biological activities. While this specific molecule has been explored for applications in agriculture as a plant activator[1][2], its potential as a modulator of mammalian receptors remains an area ripe for investigation. The incorporation of a trifluoromethyl group can significantly enhance metabolic stability and receptor binding affinity, and the piperazine moiety is a common feature in numerous centrally active agents[3][4]. This guide provides a comprehensive framework for the systematic evaluation of this compound as a receptor modulator. We present a series of detailed protocols, from initial binding affinity determination to functional characterization of receptor activation or inhibition, designed to empower researchers to elucidate the pharmacological profile of this and similar compounds.
Introduction: The Scientific Rationale
The quest for novel receptor modulators is a cornerstone of modern drug discovery. The compound this compound (CAS: 127561-18-6) combines two key pharmacophores: the trifluoromethylpyridine ring and a piperazine nucleus[5].
-
Trifluoromethyl Group: This moiety is a bioisostere for a methyl group but possesses unique electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can profoundly influence a molecule's pKa, membrane permeability, and binding interactions within a receptor's hydrophobic pockets. Crucially, it often enhances metabolic stability by blocking sites of oxidative metabolism, a desirable trait for drug candidates[6].
-
Piperazine Ring: This six-membered nitrogen-containing heterocycle is a common structural element in a vast array of approved drugs, particularly those targeting the central nervous system (CNS)[4]. Its two nitrogen atoms can be functionalized to modulate solubility, basicity, and interactions with receptor targets[3].
Structurally related compounds, such as trifluoromethylphenylpiperazine (TFMPP) derivatives, have been shown to act as serotonin releasing agents and exhibit affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT1B[7][8][9][10]. This precedent suggests that serotonin receptors are a logical starting point for investigating the receptor binding profile of this compound. However, the versatility of this scaffold necessitates a broader, systematic screening approach.
This document outlines a tiered experimental workflow for the comprehensive characterization of a novel compound like this compound, beginning with receptor binding and progressing to functional cellular assays.
Tier 1: Receptor Binding Affinity Determination
The foundational step in characterizing a putative receptor modulator is to determine if it physically interacts with a target receptor and with what affinity. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness[11][12].
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor by measuring its ability to compete with a known high-affinity radioligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the inhibitory constant (Ki) of the test compound.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells stably expressing a human serotonin receptor subtype).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Assay Buffer: Buffer composition is receptor-dependent (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay[13].
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Test Compound Competition: Receptor membranes + radioligand + serial dilutions of this compound.
-
-
Reaction Incubation:
-
Add 150 µL of the membrane preparation to each well.
-
Add 50 µL of the competing test compound dilution or control.
-
Add 50 µL of the radioligand at a fixed concentration (typically at or near its Kd).
-
Incubate the plate, often at 30°C for 60 minutes, with gentle agitation to reach equilibrium[13].
-
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand[11].
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant[13].
-
Data Presentation:
| Parameter | Value |
| Test Compound | This compound |
| Target Receptor | e.g., Human 5-HT1A |
| Radioligand Used | e.g., [³H]-8-OH-DPAT |
| IC50 (nM) | Experimental Result |
| Ki (nM) | Calculated Result |
| Table 1: Example data summary for a competitive binding assay. |
Tier 2: Functional Receptor Modulation Assays
Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator? The choice of assay depends on the receptor's signaling mechanism.
G-Protein Coupled Receptors (GPCRs)
Many CNS receptors, including serotonin receptors, are GPCRs. Their activation typically modulates the intracellular levels of second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).
Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors
Objective: To determine if this compound modulates adenylyl cyclase activity, thereby altering intracellular cAMP levels.
Principle: Gs-coupled receptors increase cAMP upon activation, while Gi-coupled receptors decrease it. A common method is to first stimulate cells with forskolin (an adenylyl cyclase activator) to create a measurable baseline of cAMP, against which inhibition by a Gi-agonist can be detected[14][15].
Materials:
-
Cell Line: HEK293 or CHO cells expressing the target GPCR.
-
cAMP Detection Kit: Numerous commercial kits are available (e.g., HTRF, AlphaScreen, GloSensor)[14][16][17].
-
Test Compound: this compound.
-
Reference Agonist and Antagonist for the target receptor.
-
Forskolin (for Gi-coupled receptor assays).
-
Cell Culture Medium and assay buffer.
-
Plate Reader compatible with the chosen detection kit.
Methodology (Gi-Coupled Receptor Example):
-
Cell Preparation: Seed cells into 96- or 384-well plates and culture overnight.
-
Agonist Mode Testing:
-
Prepare serial dilutions of the test compound and the reference agonist.
-
Add the compounds to the cells and incubate for a specified time.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions[16].
-
-
Antagonist Mode Testing:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound dilutions.
-
Add a fixed concentration of the reference agonist (typically its EC80) to all wells.
-
Incubate and then measure cAMP levels.
-
-
Data Analysis:
-
Plot cAMP levels (or signal ratio) against the log concentration of the compound.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal activation).
-
For antagonist activity, determine the IC50 (concentration for 50% of maximal inhibition of the reference agonist's effect).
-
Workflow Visualization:
Figure 1: Simplified signaling pathways for Gi-coupled GPCR modulation.
Protocol: Calcium Flux Assay for Gq-Coupled Receptors
Objective: To determine if this compound stimulates intracellular calcium release via a Gq-coupled receptor.
Principle: Gq-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores. This transient increase in cytoplasmic calcium can be measured using calcium-sensitive fluorescent dyes[18].
Materials:
-
Cell Line: Adherent cells (e.g., HEK293) expressing the target Gq-coupled GPCR.
-
Calcium-Sensitive Dye: e.g., Fluo-4 AM or Calcium-6 dye[19].
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Probenecid (often included to prevent dye leakage from cells)[18].
-
Fluorescence Plate Reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 1-2 hours at 37°C to allow the dye to enter the cells and be cleaved to its active form[19][20].
-
Compound Preparation: Prepare a "source" plate containing serial dilutions of the test compound and controls at a higher concentration (e.g., 4x or 5x final concentration).
-
Measurement:
-
Place both the cell plate and the source plate into the instrument.
-
Establish a stable baseline fluorescence reading for 10-30 seconds.
-
The instrument's pipettor adds the test compound from the source plate to the cell plate.
-
Immediately begin recording the change in fluorescence intensity over time (typically 2-5 minutes)[21].
-
-
Data Analysis:
-
Calculate the response as the change in fluorescence (Maximal fluorescence / Baseline fluorescence).
-
Plot the response against the log concentration of the compound and fit the curve to determine the EC50.
-
Experimental Workflow Visualization:
Figure 2: High-level workflow for a calcium flux assay.
Tier 3: In Vivo Model Characterization
Should in vitro studies reveal potent and selective activity, the final step is to assess the compound's effects in a living organism. This is crucial for understanding its pharmacokinetic profile, target engagement in the brain, and overall physiological or behavioral effects.
Considerations for In Vivo Model Selection:
-
Target-Related Disease Model: If the modulated receptor is implicated in a specific disease (e.g., depression, anxiety), a relevant animal model should be used (e.g., forced swim test, elevated plus maze)[22].
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to correlate the dose of the compound with its concentration in the plasma and brain, and with the biological effect (e.g., receptor occupancy measured by ex vivo binding or in vivo imaging)[23].
-
Genetically Engineered Models: Knockout or humanized animal models can be invaluable for confirming that the compound's effects are mediated through the intended target receptor[24][25].
A typical early in vivo efficacy study would involve administering this compound to rodents at several dose levels and observing a relevant behavioral or physiological endpoint, while also collecting tissue samples to confirm drug exposure.
Conclusion and Future Directions
The structural features of this compound make it a compelling candidate for investigation as a novel receptor modulator. While its activity in mammalian systems is not yet publicly documented, the protocols outlined in this guide provide a robust, logical, and field-proven framework for its comprehensive pharmacological characterization. By systematically assessing its binding affinity and functional effects across a panel of relevant receptors, researchers can uncover its therapeutic potential and pave the way for further drug development efforts. The initial focus should be on receptors known to bind similar chemotypes, such as serotonin receptors, before expanding to broader screening panels.
References
- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H12F3N3 | CID 11424740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. esmed.org [esmed.org]
- 9. Buy 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride | 1443980-71-9 [smolecule.com]
- 10. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. srpf.org [srpf.org]
- 19. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bu.edu [bu.edu]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 22. pharmaron.com [pharmaron.com]
- 23. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Frontiers | Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo [frontiersin.org]
Introduction: The Fluorine Advantage in Modern Medicinal Chemistry
An In-Depth Guide to the Application of Trifluoromethylpyridines in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals on the market containing at least one fluorine atom.[1][2] This is due to the unique physicochemical properties that fluorine and fluorinated motifs impart upon a molecule.[3][4] Among the most powerful of these motifs is the trifluoromethyl (-CF3) group, especially when appended to a heterocyclic scaffold like pyridine. Trifluoromethylpyridines (TFMPs) have emerged as indispensable building blocks for medicinal chemists, offering a potent combination of the unique characteristics of the fluorine atom and the versatile nature of the pyridine ring.[3][5][6][7][8]
The introduction of a trifluoromethyl group can profoundly and predictably alter a molecule's properties, often leading to enhanced metabolic stability, modulated lipophilicity, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[2][5][7][9][10][11][12][13] Consequently, the TFMP scaffold is featured in a growing number of approved drugs and clinical candidates for a wide array of diseases, from viral infections to cancer.[3][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthesis, and practical application of trifluoromethylpyridines in the drug discovery process.
Pillar 1: The Physicochemical and Pharmacological Impact of the Trifluoromethyl Group
The decision to incorporate a TFMP moiety is driven by the predictable and advantageous changes it confers upon a lead compound. Understanding these effects is crucial for rational drug design.
Modulation of Core Physicochemical Properties
-
Potent Electron-Withdrawing Nature: The trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54.[4] This significantly lowers the electron density of the attached pyridine ring, which can be a critical tool for modulating the reactivity and metabolic susceptibility of the scaffold. This deactivation makes the ring less prone to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic cleavage.[9][11] By replacing a metabolically vulnerable methyl or methoxy group with a -CF3 group, chemists can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[2][5][7][11][13]
-
Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group. This enhancement in lipophilicity (logP) can improve a drug's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[5][7][10][11][12]
-
Basicity (pKa) Reduction: The strong inductive effect of the -CF3 group withdraws electron density from the pyridine ring, making the lone pair of electrons on the nitrogen atom less available for protonation. This lowers the pKa of the pyridine, reducing its basicity. This can be advantageous in mitigating off-target effects at physiological pH or improving a compound's solubility profile.
Table 1: Comparative Properties of a Hypothetical Pyridine Analog
| Property | Parent Pyridine (R = -CH₃) | Trifluoromethylpyridine (R = -CF₃) | Rationale for Change |
| Lipophilicity (Hansch π) | +0.56 | +0.88 | -CF₃ group is more lipophilic, potentially improving membrane permeability.[7][12] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | High C-F bond strength prevents metabolic degradation.[9][11] |
| Basicity (pKa) | ~6.0 | ~2.0 - 3.5 | Strong electron-withdrawing nature of -CF₃ reduces the basicity of the pyridine nitrogen. |
| Binding Affinity | Baseline | Potentially Increased | -CF₃ can form unique, favorable interactions (dipole-dipole, orthogonal) with protein targets.[5][11] |
Pharmacological Advantages and Bioisosterism
The TFMP moiety is often employed as a bioisostere—a substituent that retains the desired biological activity of the parent molecule while improving its physicochemical or pharmacokinetic properties.[3][4] For instance, replacing a phenyl ring with a trifluoromethylpyridine can maintain necessary steric bulk while introducing the benefits of metabolic stability and altered electronics. A notable example is the successful replacement of an aliphatic nitro group with a trifluoromethyl group in the development of CB1 receptor positive allosteric modulators, which resulted in compounds with greater potency and improved metabolic stability.[14][15][16]
Pillar 2: Synthetic Strategies for Accessing Trifluoromethylpyridines
The increasing demand for TFMP derivatives has driven the development of robust and scalable synthetic methodologies. Economically feasible processes for key intermediates have been available since the 1980s, leading to a rapid increase in research and development.[3] There are three primary strategies for preparing TFMP derivatives.
-
Chlorine/Fluorine Exchange (Halex): This classic industrial method involves the fluorination of a trichloromethylpyridine precursor using reagents like hydrogen fluoride. This route is particularly effective for large-scale production of key intermediates.[3][4][7]
-
Cyclocondensation with CF₃ Building Blocks: This versatile approach involves constructing the pyridine ring from smaller, commercially available trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[3][4][6][7] This method allows for greater diversity in the final products.
-
Direct Trifluoromethylation: Modern synthetic methods allow for the direct introduction of a -CF3 group onto a pre-formed pyridine ring using trifluoromethyl active species, often via radical or transition-metal-catalyzed pathways.[3][4][13]
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 16. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
dosage of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine for cell culture
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization and use of the novel compound 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine in cell culture.
Introduction: Characterizing a Novel Chemical Entity
The compound this compound is a synthetic organic molecule featuring a piperazine ring linked to a pyridine ring bearing a trifluoromethyl group.[1] A review of current scientific literature reveals that this specific chemical is not a widely characterized agent with established biological activity or standardized protocols. It is primarily available as a research chemical or a synthetic intermediate.[2][3]
However, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group (-CF3) is frequently incorporated into drug candidates to enhance properties like metabolic stability, bioavailability, and target-binding affinity.[4] Conversely, this group can also be associated with cellular cytotoxicity.[5][6] The piperazine scaffold is a common feature in biologically active compounds, including approved drugs and experimental agents targeting a wide range of receptors and enzymes.[7][8][9]
Given the absence of established data, this document presents a foundational strategy and a series of robust protocols to systematically determine the effective dosage, cytotoxicity, and potential applications of this compound in a cell culture context. The principles outlined here represent a standard industry workflow for the initial in vitro assessment of any novel chemical entity.
PART 1: Foundational Workflow for Novel Compound Assessment
The initial evaluation of a novel compound is a critical phase that dictates the entire trajectory of subsequent research. The primary objectives are to establish fundamental physicochemical properties, determine the cytotoxic profile, and identify a viable concentration range for mechanistic studies. This workflow is designed to be self-validating by incorporating essential controls at each stage.
PART 2: Preparation and Handling
Scientific rigor begins with the proper preparation of the test article. Inaccurate concentrations or compound degradation can invalidate experimental results.
Material and Reagents
-
Compound: this compound (Verify purity, e.g., >98% via supplier's Certificate of Analysis)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Vessels: Sterile, conical-bottom polypropylene or glass vials
-
Cell Lines: Selected based on research question (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HepG2 hepatoma for general toxicity screening)
-
Culture Media: Appropriate for the selected cell lines (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
Protocol: Preparation of a 10 mM Master Stock Solution
The causality behind using a high-concentration stock in DMSO is twofold: 1) DMSO is an aggressive solvent capable of dissolving many hydrophobic organic molecules, and 2) it allows for minimal volume addition to aqueous cell culture media, ensuring the final solvent concentration remains non-toxic to cells (typically ≤0.5%).
-
Pre-Weighing: Tare a sterile, chemically-resistant microfuge tube or vial on an analytical balance.
-
Aliquot Compound: Carefully weigh approximately 1-5 mg of this compound (Molecular Weight: 231.22 g/mol ) into the vial. Record the exact weight.
-
Solvent Calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Weight (mg) / 231.22) * 100,000
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial. Vortex vigorously for 2-5 minutes. If necessary, gently warm the vial to 37°C or use a sonicating water bath to ensure complete dissolution. Visually inspect for any remaining particulates.
-
Aliquoting and Storage: Dispense the master stock into smaller, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light. A manufacturer's datasheet suggests storage in a refrigerator for the solid form.
| Parameter | Recommended Value | Rationale |
| Compound Purity | >98% | Minimizes confounding effects from impurities. |
| Stock Concentration | 10-20 mM | Allows for a wide range of dilutions with minimal solvent carryover. |
| Solvent | Cell Culture Grade DMSO | High dissolving power; well-characterized effects on cells. |
| Final DMSO in Media | ≤ 0.5% (v/v) | Concentrations above this level can induce cellular stress or toxicity. |
| Storage | -20°C to -80°C, Aliquoted | Ensures stability and prevents degradation from freeze-thaw cycles. |
PART 3: Determining the Cytotoxic Profile and IC50
The foundational experiment for any novel compound is to determine its effect on cell viability and proliferation over a wide concentration range. This dose-response analysis yields the IC50 (half-maximal inhibitory concentration), a critical parameter for quantifying a substance's potency.
Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Preparation of Serial Dilutions:
-
Prepare a set of intermediate dilutions of the 10 mM master stock in complete culture medium.
-
Perform serial dilutions directly in the 96-well plate or in separate tubes to achieve the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Crucially, prepare a "Vehicle Control" containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.5%).
-
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells for "Untreated Control" and "Vehicle Control".
-
Incubation: Return the plate to the incubator for a defined period, typically 24, 48, or 72 hours.[5][11] A 48- or 72-hour endpoint is common for assessing anti-proliferative effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL sterile MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
Data Analysis and Interpretation
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response) with a specialized software package (e.g., GraphPad Prism, R) to calculate the IC50 value.
| Cell Line (Exemplar) | Tissue of Origin | Predicted IC50 Range | Notes |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | Standard for general cytotoxicity and hepatotoxicity screening.[11] |
| A549 | Lung Carcinoma | 5 - 25 µM | Common model for solid tumors. |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 20 µM | Often used to test novel anti-cancer agents.[6][12] |
| HaCaT | Normal Human Keratinocytes | > 50 µM | A non-cancerous cell line used to assess selectivity.[5] |
PART 4: Designing Mechanistic Studies
With a defined IC50, a researcher can proceed with hypothesis-driven experiments to uncover the compound's mechanism of action (MOA). The key is to use sub-lethal concentrations (e.g., IC20 or IC25) that modulate cellular pathways without causing widespread cell death, which could confound the results.
Hypothetical Target Pathway: Kinase Inhibition
Given that many complex molecules containing the trifluoromethylpyridine scaffold are developed as kinase inhibitors, a plausible hypothesis is that this compound could interfere with a cellular signaling cascade.[3] For example, it could act as a competitive inhibitor at the ATP-binding pocket of a protein kinase.
Experimental Approach
-
Target Selection: Based on the IC50 data, select two concentrations: a low-effect dose (e.g., IC20) and a mid-effect dose (e.g., IC50).
-
Phospho-Protein Analysis: Treat cells for a short duration (e.g., 15, 30, 60 minutes) and perform a Western blot analysis using antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT). A reduction in the ratio of phosphorylated to total protein would suggest inhibition of an upstream kinase.
-
Gene Expression Analysis: Treat cells for a longer period (e.g., 6, 12, 24 hours) and use qPCR to measure the expression of downstream target genes associated with the pathway of interest.
Safety and Handling Precautions
As a novel compound with an uncharacterized toxicological profile, this compound must be handled with care. Safety data for a related isomer indicates it may cause severe skin burns and eye damage.[13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid powder and concentrated DMSO stock in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Disposal: Dispose of all compound-containing waste (media, tips, tubes) in accordance with institutional guidelines for chemical waste.
References
- 1. This compound | C10H12F3N3 | CID 11424740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 127561-18-6 [chemicalbook.com]
- 3. 1-(6-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylicacid [myskinrecipes.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies | AVESİS [avesis.ktu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Analytical Methods for the Detection of Piperazine Compounds: A Detailed Guide for Researchers
Introduction: The Analytical Imperative for Piperazine Compound Detection
Piperazine and its derivatives are a cornerstone in modern pharmaceuticals, forming the structural backbone of a wide array of drugs, from anthelmintics to antipsychotics.[1] The six-membered heterocyclic ring containing two nitrogen atoms at opposing positions imparts unique chemical properties that are leveraged across diverse therapeutic areas.[2][3] Beyond legitimate pharmaceutical applications, piperazine derivatives have also emerged as a significant class of designer drugs, often marketed as alternatives to illicit substances like ecstasy and amphetamines.[4][5][6] This dual role underscores the critical need for robust and reliable analytical methods for their detection and quantification.
This comprehensive guide provides detailed application notes and protocols for the analysis of piperazine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. We will delve into the most effective analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing a comparative analysis to aid in method selection.
Chromatographic Techniques: The Workhorse of Piperazine Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of piperazine compounds, especially from complex matrices.[1] The selection between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Derivatives
GC-MS is a highly effective technique for the analysis of volatile piperazine derivatives.[7] However, due to the polar nature and low volatility of many piperazine compounds, derivatization is often a necessary step to improve their chromatographic behavior and thermal stability.[4][5][7]
The two secondary amine groups in the piperazine ring are responsible for its polarity and ability to form hydrogen bonds. These characteristics lead to poor peak shape and tailing in gas chromatography. Derivatization masks these active sites by replacing the hydrogen atoms with less polar functional groups. This chemical modification increases the volatility of the analyte, making it suitable for GC analysis. Common derivatizing agents include trifluoroacetic anhydride (TFAA) and other acylating agents.[7][8]
Experimental Protocol: GC-MS Analysis of Piperazine Derivatives
1. Sample Preparation and Derivatization:
-
Dissolve a known quantity of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[7]
-
For derivatization, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue of the sample extract.[8]
-
Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.[8]
-
After cooling to room temperature, evaporate the excess reagent under a gentle stream of nitrogen.[8]
-
Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.[8]
2. GC-MS Instrumentation and Conditions:
-
Injector: Set the injector temperature to 250°C to ensure efficient vaporization.[7]
-
Column: Utilize a non-polar or medium-polarity capillary column, such as a DB-5MS.[7]
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C.
-
Ramp and hold as necessary to achieve optimal separation of analytes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.[7]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly employed.[7]
-
Scan Range: Set the mass scan range to cover the expected mass-to-charge (m/z) ratios of the molecular ion and key fragments (e.g., m/z 40-500).[7]
-
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with a reference library (e.g., NIST) for compound identification.
-
For quantitative analysis, construct a calibration curve using standards of known concentrations.
Caption: Workflow for GC-MS analysis of piperazine compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for the detection of piperazine derivatives in various matrices, including biological fluids.[4][5] This technique is especially valuable for the analysis of non-volatile and thermally labile compounds, as it does not typically require derivatization.
LC-MS/MS provides two levels of mass analysis. The first stage (MS1) isolates the precursor ion (the molecular ion of the target analyte). This isolated ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to lower detection limits.[5]
Experimental Protocol: LC-MS/MS Analysis of Piperazine Derivatives in Biological Matrices
1. Sample Preparation:
-
Protein Precipitation (for plasma/serum): Add cold acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.[4]
-
Solid-Phase Extraction (SPE): For cleaner samples and pre-concentration, a mixed-mode SPE can be employed.
-
Filter the supernatant or eluate through a 0.45 µm filter before injection.[4]
2. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase column, such as a C18 or a polar-endcapped C18 (e.g., Synergi Hydro-RP), is often used.[4][5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is common.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using MRM.[4][10]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+) is typically used for piperazine compounds.[4][10]
-
Data Acquisition: Operate in MRM mode, monitoring for at least two specific precursor-to-product ion transitions for each analyte to ensure high selectivity and reproducibility.[5]
3. Data Analysis:
-
Identify analytes based on their retention time and the presence of the specific MRM transitions.
-
Quantify the analytes using a calibration curve prepared in the same matrix to account for matrix effects. The use of stable isotopically labeled internal standards is highly recommended for the highest level of confidence in the results.[4][5]
Caption: Experimental workflow for LC-MS/MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Method
HPLC-UV is a widely used and accessible technique for the analysis of piperazine compounds.[11] However, a significant challenge is that the piperazine nucleus itself lacks a strong chromophore, making direct UV detection at typical wavelengths insensitive.[1][12] To overcome this, pre-column derivatization with a UV-active agent is a common strategy.[1][12][13]
Derivatization in HPLC-UV serves to attach a molecule with a strong chromophore to the piperazine analyte. This enhances the molar absorptivity of the derivative, allowing for sensitive detection at wavelengths where the underivatized piperazine has little to no absorbance. A frequently used derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable and highly UV-active product.[1][13]
Experimental Protocol: HPLC-UV Analysis of Piperazine with Pre-Column Derivatization
1. Sample Preparation and Derivatization:
-
Prepare a standard solution of piperazine in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[1]
-
After cooling, dilute the solution with the mobile phase before injection.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A chiral column such as Chiralpak IC (250 x 4.6 mm, 5 µm) or an equivalent reversed-phase column can be used depending on the specific application.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v) is a common mobile phase for chiral separations of piperazine derivatives.[1][11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Column Temperature: Maintain the column temperature at 35°C for reproducible chromatography.[11]
-
Detection Wavelength: The detection wavelength should be set at the absorption maximum of the piperazine-NBD derivative, which is typically around 340 nm.[11][14]
3. Data Analysis:
-
Identify the peak corresponding to the derivatized piperazine based on its retention time compared to a derivatized standard.
-
Quantify the analyte using a calibration curve generated from derivatized standards of known concentrations.
Comparative Analysis of Key Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the matrix, and the availability of instrumentation. The following table provides a comparative summary of the performance characteristics of the discussed methods.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Analyte | Piperazine and its derivatives | Volatile Piperazine Derivatives | Piperazine and its derivatives |
| Matrix | Active Pharmaceutical Ingredients (API) | Pharmaceutical Drug Substances, Plasma, Urine | Urine, Serum, Oral Fluid |
| Linearity Range | 30 - 350 ppm[13][14] | 0 - 10 µg/mL[8] | Wide dynamic range, method-dependent |
| Accuracy (% Recovery) | 104.87 - 108.06%[14] | 98.6 - 101.2%[11] | Typically >90% |
| Precision (%RSD) | < 1.13%[11][14] | < 2.0%[11] | Typically <15% |
| Limit of Detection (LOD) | 30 ppm[11][14] | 0.002 - 0.008%[11] | 0.002 - 0.156 µg/mL[11] |
| Limit of Quantification (LOQ) | 90 ppm[11][14] | 0.005 - 0.03%[11] | Method-dependent, typically in the low ng/mL range |
Chiral Separation: A Critical Consideration
For chiral piperazine compounds, enantioselective analysis is crucial as enantiomers can exhibit different pharmacological and toxicological profiles.[12] Chiral HPLC is the method of choice for separating enantiomers. The selection of the appropriate chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown broad applicability for the separation of chiral piperazine derivatives.[12]
Spectroscopic Methods for Structural Elucidation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the structural characterization of novel piperazine compounds.[7] Mass spectrometry, as discussed, is also a powerful tool for determining molecular weight and fragmentation patterns.[7]
Conclusion
The analytical landscape for the detection of piperazine compounds is diverse and robust, offering a range of techniques to suit different research and development needs. GC-MS provides excellent separation for volatile derivatives, while LC-MS/MS offers unparalleled sensitivity and specificity, particularly for complex biological matrices. HPLC-UV remains a practical and reliable workhorse for routine analysis, especially when coupled with derivatization to enhance sensitivity. The protocols and insights provided in this guide are intended to empower researchers to select and implement the most appropriate analytical methods for their specific applications, ensuring the accuracy and integrity of their results in the ever-evolving fields of pharmaceutical development and forensic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stm.bookpi.org [stm.bookpi.org]
- 7. benchchem.com [benchchem.com]
- 8. scholars.direct [scholars.direct]
- 9. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
Application Notes and Protocols for Determining the In Vitro Biological Activity of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine moiety represents a "privileged scaffold" in modern medicinal chemistry. Its constituent parts—the trifluoromethylpyridine and the piperazine ring—are frequently found in a diverse range of biologically active agents, from central nervous system (CNS) modulators to kinase inhibitors for oncology.[1][2][3] The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the piperazine core provides a versatile linker that can be substituted to fine-tune pharmacological properties.[2]
Given the novelty of this compound as a standalone entity, a systematic in vitro screening approach is essential to elucidate its potential biological targets and mechanism of action. This guide provides a comprehensive, tiered strategy for researchers to characterize the compound's activity, beginning with broad primary screening assays and progressing to more specific functional cell-based assays. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial hit identification to mechanistic insight.
Tier 1: Primary Screening for Target Identification
The initial phase of characterization aims to cast a wide net, identifying the general class of biological targets with which this compound may interact. Based on the chemical features of the scaffold, G-protein coupled receptors (GPCRs) and various enzymes are high-probability targets.[4][5]
GPCR Binding Affinity: Probing the CNS Landscape
Many piperazine-containing compounds exhibit affinity for dopamine and serotonin receptors.[6][7][8] Therefore, initial screening against a panel of these receptors is a logical starting point. We will detail a competitive radioligand binding assay and a more modern, non-radioactive Homogeneous Time-Resolved Fluorescence (HTRF) assay.
This protocol determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9][10][11]
Materials:
-
Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Scintillation Cocktail.
-
96-well Filter Plates (GF/C).
-
Microplate Scintillation Counter.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 100 µM.
-
Assay Plate Preparation: In a 96-well plate, combine:
-
25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
25 µL of the diluted test compound.
-
50 µL of [³H]-Spiperone (at a final concentration equal to its Kd, e.g., 0.2 nM).
-
100 µL of receptor membrane preparation (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percent specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The affinity of the test compound (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
HTRF® is a robust technology for studying molecular interactions in a homogeneous format, eliminating the need for wash steps.[12][13][14][15]
Materials:
-
Receptor Source: Commercially available cells or membranes with a terbium cryptate-labeled 5-HT2A receptor (e.g., Tag-lite®).
-
Fluorescent Ligand: A red-emitting fluorescent antagonist for the 5-HT2A receptor.
-
Test Compound: this compound stock solution in DMSO.
-
Assay Buffer: As recommended by the HTRF® kit manufacturer.
-
384-well low-volume white plates.
-
HTRF®-compatible microplate reader.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Plate Preparation: To each well of a 384-well plate, add:
-
5 µL of diluted test compound.
-
5 µL of the fluorescently labeled antagonist.
-
10 µL of the terbium-labeled receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Plate Reading: Read the plate on an HTRF®-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
Data Analysis: The HTRF® ratio (Acceptor signal / Donor signal) is proportional to the amount of fluorescent ligand bound to the receptor. Plot the HTRF® ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value, which can be converted to a Kᵢ as described in the previous protocol.
General Enzyme Inhibition Screening
Piperazine derivatives have been reported to inhibit various enzymes, including urease and certain kinases.[3][16][17][18] A general enzymatic assay can reveal such activity.
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase: A purified, active kinase (e.g., a panel of representative kinases).
-
Substrate: A suitable substrate for the chosen kinase.
-
Test Compound: this compound stock solution in DMSO.
-
Assay Reagents: ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
ATP.
-
Kinase Assay Buffer.
-
White 384-well plates.
-
Plate-reading luminometer.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, combine:
-
1 µL of diluted test compound.
-
2 µL of a mixture of kinase and substrate.
-
2 µL of ATP to initiate the reaction.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Tier 2: Functional Cell-Based Assays for Hit Validation
Once a "hit" is identified in the primary screens (e.g., binding to a specific GPCR), the next step is to determine if this binding translates into a functional effect in a cellular context.[19][20][21][22]
GPCR Functional Response: Second Messenger Assays
GPCRs signal through various second messenger pathways.[23] For Gs or Gi-coupled receptors, this involves changes in cyclic AMP (cAMP) levels, while Gq-coupled receptors typically signal through calcium mobilization.[23]
This protocol measures changes in intracellular cAMP levels in response to compound treatment. The GloSensor™ cAMP Assay is a sensitive, live-cell, bioluminescent assay for this purpose.[24][25]
Materials:
-
Cell Line: A cell line stably expressing the GPCR of interest and the GloSensor™ cAMP plasmid.
-
Test Compound: this compound stock solution in DMSO.
-
Control Agonist/Antagonist: Known ligands for the receptor.
-
GloSensor™ cAMP Reagent.
-
CO₂-independent cell culture medium.
-
White, clear-bottom 96-well plates.
-
Plate-reading luminometer.
Step-by-Step Protocol:
-
Cell Plating: Seed the cells in the 96-well plates and grow overnight to form a confluent monolayer.
-
Reagent Loading: Equilibrate the GloSensor™ cAMP Reagent with the CO₂-independent medium. Replace the culture medium in the wells with the reagent-containing medium.
-
Equilibration: Incubate the plate at room temperature for 2 hours, protected from light.
-
Baseline Reading: Measure the baseline luminescence.
-
Compound Addition: Add the test compound (for agonist testing) or a combination of a known agonist and the test compound (for antagonist testing) to the wells.
-
Kinetic Measurement: Immediately begin measuring luminescence kinetically over a period of 30-60 minutes to capture the cellular response.
Data Analysis: For agonist activity, plot the peak luminescent signal against the logarithm of the compound concentration to determine the EC₅₀. For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.
This assay measures transient increases in intracellular calcium concentration upon receptor activation.[26][27][28][29]
Materials:
-
Cell Line: A cell line stably expressing the Gq-coupled GPCR of interest.
-
Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.
-
Test Compound: this compound stock solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye extrusion).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an injection module.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in the 96-well plates and grow overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Assay: Place the plate in the fluorescence reader.
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.
-
Compound Injection: Use the instrument's injector to add the test compound to the wells.
-
Signal Measurement: Immediately continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot this response against the logarithm of the compound concentration to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.
Table 1: Hypothetical In Vitro Profiling Data for this compound
| Assay Type | Target | Parameter | Value (nM) |
| Radioligand Binding | Dopamine D2 | Kᵢ | 85 |
| HTRF® Binding | Serotonin 5-HT2A | Kᵢ | >10,000 |
| Kinase Inhibition | Kinase Panel | IC₅₀ | >10,000 |
| cAMP Accumulation | Dopamine D2 | IC₅₀ | 150 |
| Calcium Flux | Serotonin 5-HT2A | EC₅₀/IC₅₀ | No Activity |
Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound has moderate affinity and functional antagonist activity at the dopamine D2 receptor. The lack of activity at the 5-HT2A receptor and in the kinase panel suggests a degree of selectivity. These results would warrant further investigation into the compound's potential as a D2 receptor antagonist.
Conclusion
This application note provides a structured and detailed framework for the initial in vitro characterization of this compound. By employing a tiered approach of primary binding and enzyme assays followed by functional cell-based validation, researchers can efficiently identify and confirm the biological activity of this promising chemical scaffold. The provided protocols offer robust and validated methods to generate high-quality, reproducible data, paving the way for further drug development efforts.
References
- 1. 1-(6-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylicacid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. biosynce.com [biosynce.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. berthold.com [berthold.com]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 16. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 21. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 25. GloSensor™ cAMP Assay Protocol [promega.com]
- 26. bu.edu [bu.edu]
- 27. Fluo-8 Calcium Flux Assay [protocols.io]
- 28. Calcium Assay Kit [bdbiosciences.com]
- 29. innoprot.com [innoprot.com]
Application Notes and Protocols for Behavioral Studies of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Behavioral Profile of a Novel Psychoactive Agent
1-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound belonging to the piperazine and pyridine chemical classes[1][2][3]. The presence of the trifluoromethyl group on the pyridine ring and the piperazine moiety suggests potential interactions with central nervous system targets, particularly neurotransmitter systems that are often modulated by such chemical scaffolds[4]. While direct behavioral studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other psychoactive piperazine derivatives, such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP), points towards a potential modulation of the serotonergic system[5][6]. TFMPP is known to act as a 5-HT receptor agonist and can influence locomotor activity in rodents[5]. This structural alert warrants a thorough investigation of this compound's behavioral effects to characterize its potential as a therapeutic agent or a research tool for studying neuropsychiatric disorders.
These application notes provide a comprehensive guide for researchers to design and execute a battery of behavioral assays to elucidate the psychoactive profile of this compound. The protocols detailed below are established and widely validated methods for assessing anxiety-like, depressive-like, and psychosis-like behaviors in rodent models[7][8][9][10][11][12]. By following these guidelines, researchers can generate robust and reproducible data to build a comprehensive behavioral fingerprint of this novel compound.
Pre-Clinical Development Workflow
The following diagram outlines a logical workflow for the initial behavioral screening of this compound.
References
- 1. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
- 2. This compound | 127561-18-6 [chemicalbook.com]
- 3. This compound | C10H12F3N3 | CID 11424740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Welcome to the technical support center for the synthesis of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. The trifluoromethylpyridine piperazine moiety is a key structural component in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
I. Understanding the Core Synthesis: Reaction Pathways and Mechanisms
The synthesis of this compound typically involves the coupling of a 2-halo-6-(trifluoromethyl)pyridine with piperazine. The two most prevalent methods for achieving this C-N bond formation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for synthesizing aryl amines.[3][4] The reaction proceeds through a two-step addition-elimination mechanism, which is facilitated by the presence of a strong electron-withdrawing group, such as the trifluoromethyl group, on the pyridine ring.[3][4]
Mechanism: The nucleophilic piperazine attacks the carbon atom bearing the leaving group (e.g., chlorine or fluorine), forming a Meisenheimer complex.[3][5] This intermediate is stabilized by the electron-withdrawing trifluoromethyl group. The subsequent elimination of the leaving group restores the aromaticity of the pyridine ring, yielding the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds.[6][7][8] It offers a broad substrate scope and often proceeds under milder conditions than traditional SNAr reactions.[6][9]
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (piperazine).[6][7] Deprotonation by a base and subsequent reductive elimination from the palladium center furnishes the desired N-arylpiperazine and regenerates the Pd(0) catalyst.[6][7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Possible Cause A: Incomplete Reaction
-
Troubleshooting Tip: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to have stalled, consider the following:
-
Increase Reaction Temperature: For SNAr reactions, increasing the temperature can often drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
-
Extend Reaction Time: Some reactions may require longer periods to reach completion. Continue monitoring until no further consumption of the starting material is observed.
-
Purity of Reactants: Ensure the 2-halo-6-(trifluoromethyl)pyridine and piperazine are of high purity. Impurities can inhibit the reaction.
-
Possible Cause B: Catalyst Inactivity (Buchwald-Hartwig Amination)
-
Troubleshooting Tip: The success of the Buchwald-Hartwig reaction is highly dependent on the catalyst system.
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as XPhos or BrettPhos, have been shown to be effective for the amination of heteroaryl halides.[8]
-
Catalyst Poisoning: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen and moisture can deactivate the palladium catalyst. Functional groups like azo compounds can also poison the catalyst.[7]
-
Pre-catalyst Activation: Some palladium pre-catalysts require an activation step. Ensure you are following the correct procedure for your chosen catalyst.
-
Possible Cause C: Inappropriate Base Selection
-
Troubleshooting Tip: The choice of base is crucial in both SNAr and Buchwald-Hartwig reactions.
-
For SNAr: A non-nucleophilic base like triethylamine or potassium carbonate is often used to neutralize the acid generated during the reaction.
-
For Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. However, some functional groups may not be compatible with strong bases.[7] In such cases, weaker bases like K₂CO₃ can be used, although this may lead to slower reaction rates.[7]
-
Issue 2: Formation of Significant Byproducts
Possible Cause A: Bis-arylation of Piperazine
-
Troubleshooting Tip: A common side reaction is the formation of the bis-arylated piperazine, where two molecules of the pyridine precursor react with one molecule of piperazine.
-
Control Stoichiometry: Use a molar excess of piperazine relative to the 2-halo-6-(trifluoromethyl)pyridine. This will statistically favor the formation of the mono-arylated product.
-
Slow Addition: Adding the 2-halo-6-(trifluoromethyl)pyridine solution slowly to the piperazine solution can help to minimize the local concentration of the electrophile and reduce the likelihood of bis-arylation.
-
Possible Cause B: Hydrodehalogenation (Buchwald-Hartwig Amination)
-
Troubleshooting Tip: An unproductive side reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.
-
Optimize Ligand and Base: The choice of ligand and base can influence the rate of this side reaction. Screening different combinations may be necessary to find the optimal conditions for your specific substrate.
-
Issue 3: Difficult Product Purification
Possible Cause A: Co-elution of Product and Impurities
-
Troubleshooting Tip: If the product is difficult to separate from impurities by column chromatography, consider the following:
-
Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good separation.
-
Acid-Base Extraction: The basic nitrogen atoms in the piperazine ring allow for selective extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
-
Possible Cause B: Residual Palladium Catalyst
-
Troubleshooting Tip: Removing residual palladium from the final product is a common challenge in cross-coupling reactions.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb residual palladium.
-
Scavenger Resins: Various commercial scavenger resins are available that can selectively bind to and remove palladium.
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route depends on several factors. The SNAr reaction is often simpler and more cost-effective, making it a good first choice, especially for large-scale synthesis. However, the Buchwald-Hartwig amination offers greater versatility and may be necessary for less reactive substrates or when milder reaction conditions are required.[6][9]
Q2: What is the best leaving group for the 2-halo-6-(trifluoromethyl)pyridine in an SNAr reaction?
A2: In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[10] Therefore, 2-fluoro-6-(trifluoromethyl)pyridine would be the most reactive substrate. However, the chloro- and bromo-analogs are also commonly used and may be more readily available.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting materials and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Piperazine and its derivatives can be corrosive and cause skin and eye irritation.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] When working with palladium catalysts and phosphine ligands, it is important to handle them in a well-ventilated fume hood as they can be toxic.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1.2 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: To the stirred solution, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Reagent Addition: Add the 2-bromo-6-(trifluoromethyl)pyridine (1.0 equivalent) and piperazine (1.2 equivalents) dissolved in an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
V. Data Presentation
| Parameter | SNAr | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium-based |
| Ligand | None | Phosphine-based |
| Base | K₂CO₃, Et₃N | NaOtBu, LiHMDS, Cs₂CO₃ |
| Solvent | Ethanol, Isopropanol, DMSO | Toluene, Dioxane, THF |
| Temperature | Reflux | 80-110 °C |
| Typical Yield | 70-85% | 80-95% |
| Advantages | Cost-effective, simple setup | High yields, broad scope, milder conditions |
| Disadvantages | Harsher conditions, limited scope | Cost of catalyst/ligand, air/moisture sensitive |
VI. Visualization of Key Concepts
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
VII. References
-
ChemicalBook. This compound. --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2011). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Angewandte Chemie International Edition, 50(23), 5329-5333. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. --INVALID-LINK--
-
Khan, I., & Ali, S. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 14(7), 934-954. --INVALID-LINK--
-
Sato, H., et al. (2018). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 54(56), 7793-7796. --INVALID-LINK--
-
Oda, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 299-310. --INVALID-LINK--
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. --INVALID-LINK--
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 141(29), 11594-11605. --INVALID-LINK--
-
Um, I. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5095-5101. --INVALID-LINK--
-
Isherwood, A. J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(39), 13736-13745. --INVALID-LINK--
-
Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 266, 116010. --INVALID-LINK--
-
Williams, J. G., & Smith, A. M. (2020). Concerted Nucleophilic Aromatic Substitutions. Chemistry–A European Journal, 26(42), 9234-9244. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Apollo Scientific. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Safety Data Sheet. --INVALID-LINK--
-
Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-023. --INVALID-LINK--
-
BenchChem. Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. --INVALID-LINK--
-
BenchChem. "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies. --INVALID-LINK--
-
Ouyang, Y., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[6][9][12]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 65(15), 10478-10493. --INVALID-LINK--
-
BLDpharm. 1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine. --INVALID-LINK--
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
Technical Support Center: 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Welcome to the dedicated support center for researchers working with 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility challenges, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to overcome these obstacles and ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] Its structure, which features a trifluoromethyl (CF3) group on a pyridine ring, presents unique physicochemical properties. The CF3 group is a strong electron-withdrawing group that increases lipophilicity and can enhance metabolic stability, making it a valuable moiety in drug design.[3][4] However, these same properties can lead to significant solubility challenges.
While Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds,[5][6][7] issues such as incomplete dissolution, precipitation upon dilution into aqueous media, and compound instability during storage can arise. This guide provides a systematic, evidence-based approach to diagnosing and solving these problems.
Troubleshooting Guide: Addressing Solubility Issues
This section provides a structured approach to resolving common solubility problems encountered with this compound in DMSO.
Issue 1: Compound Fails to Dissolve Completely in DMSO at Room Temperature
Symptoms:
-
Visible solid particles or crystals remain in the DMSO after vortexing or mixing.[8]
-
The solution appears as a cloudy suspension rather than a clear, homogenous liquid.
Root Cause Analysis:
The trifluoromethyl group (-CF3) significantly increases the lipophilicity and can contribute to high crystal lattice energy of the molecule. This makes it more difficult for DMSO molecules to effectively solvate the compound and break apart the solid-state structure at ambient temperatures. While DMSO is an excellent solvent, some compounds require additional energy to overcome these forces.[9]
Step-by-Step Resolution Protocol:
-
Initial Assessment & Preparation:
-
Question: What is your target stock concentration?
-
Action: Begin by attempting to prepare a standard 10 mM stock solution. It is crucial to use high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly reduce the solubility of hydrophobic compounds.[5]
-
-
Gentle Heating:
-
Rationale: Applying thermal energy helps to overcome the activation energy required to break the crystal lattice of the solid compound, facilitating its interaction with the solvent.
-
Procedure:
-
Warm the vial containing the compound and DMSO in a water bath set to 30-40°C for 5-10 minutes.
-
Intermittently vortex the sample during the warming process to aid dissolution.
-
Visually inspect for complete dissolution against a contrasting background.
-
-
Caution: Avoid excessive temperatures (e.g., >50°C), as this can risk thermal degradation of the compound.
-
-
Sonication:
-
Rationale: Sonication utilizes high-frequency sound waves to induce cavitation, creating micro-scale shockwaves that physically break apart solute aggregates and enhance solvent penetration.[9]
-
Procedure:
-
Place the sealed vial in a bath sonicator.
-
Sonicate for 10-15 minutes, checking periodically.
-
If the solution is clear post-sonication, allow it to return to room temperature and observe if the compound remains in solution.
-
-
Workflow for Initial Dissolution:
Caption: Troubleshooting workflow for initial dissolution in DMSO.
Issue 2: Compound Precipitates Upon Dilution into Aqueous Assay Media
Symptoms:
-
A clear DMSO stock solution becomes cloudy, forms a visible precipitate, or appears opalescent immediately upon addition to aqueous buffers (e.g., PBS, cell culture media).[10]
Root Cause Analysis:
This is a common phenomenon for lipophilic compounds and is often referred to as "crashing out" of solution. While the compound is stable in 100% organic solvent (DMSO), its solubility dramatically decreases when the environment shifts to a highly aqueous one.[10][11] The final concentration in the assay medium may have exceeded the compound's thermodynamic aqueous solubility limit.
Step-by-Step Mitigation Strategies:
-
Optimize Dilution Protocol:
-
Rationale: Rapid, localized changes in solvent polarity can "shock" the compound out of solution. A more controlled dilution can prevent this.[11]
-
Procedure:
-
Pre-warm the aqueous assay buffer to the final experimental temperature (e.g., 37°C).
-
While gently vortexing the buffer, add the small volume of DMSO stock solution dropwise or in a stream. This ensures immediate and thorough mixing, preventing localized high concentrations.
-
-
-
Reduce Final Concentration:
-
Rationale: The simplest solution is often to work at a concentration below the compound's aqueous solubility limit.
-
Action: Perform a serial dilution experiment to determine the maximum concentration at which the compound remains soluble in your specific assay buffer. This is known as the kinetic solubility limit.
-
-
Employ a Co-solvent System:
-
Rationale: The use of a water-miscible co-solvent can create a more favorable solvent environment that bridges the polarity gap between DMSO and water.[12][13][14]
-
Procedure:
-
Prepare an intermediate dilution of your DMSO stock in a biocompatible co-solvent such as PEG 400 or ethanol.[15]
-
Add this intermediate solution to the final aqueous buffer. This two-step dilution can often prevent immediate precipitation.
-
-
Control: Always run a vehicle control with the co-solvent to ensure it does not impact your assay results.
-
Data Summary: Recommended Starting Conditions & Limits
| Parameter | Recommendation | Rationale & Citation |
| DMSO Stock Conc. | 1-10 mM | A lower stock concentration may reduce precipitation risk upon dilution.[9] |
| Final DMSO Conc. in Assay | ≤ 0.5% | Minimizes solvent toxicity and off-target effects on biological systems.[10][16] |
| Aqueous Buffer Additives | 0.1% Pluronic® F-127 or 0.05% Tween® 80 | Surfactants can increase apparent solubility but must be tested for assay interference.[17] |
| Working Temperature | Pre-warm aqueous media to assay temp. | Temperature affects solubility; consistency is key for reproducibility.[8][18] |
Frequently Asked Questions (FAQs)
Q1: My compound dissolved in DMSO, but after a freeze-thaw cycle, I see crystals. What happened?
A: This is a frequent issue with DMSO stocks.[9] As DMSO freezes (freezing point: 18.5°C), the compound can become supersaturated in the remaining liquid phase and precipitate. Upon thawing, this precipitate may not readily redissolve. Furthermore, repeated exposure to air during thawing can introduce moisture, which lowers the compound's solubility.
Mitigation:
-
Aliquot: Prepare single-use aliquots of your stock solution to eliminate freeze-thaw cycles.[11]
-
Re-dissolve: Before each use, bring the aliquot to room temperature, vortex thoroughly, and visually inspect for precipitate. If present, gently warm and sonicate as described above to ensure it is fully redissolved before making dilutions.
Q2: Could the trifluoromethyl group on the pyridine ring be reacting with DMSO?
A: A direct reaction between the highly stable C-F bonds of the trifluoromethyl group and DMSO under standard laboratory storage and handling conditions is extremely unlikely.[19] The primary influence of the -CF3 group is on the compound's physicochemical properties (pKa, lipophilicity, crystal packing), which are the root cause of solubility issues, not chemical reactivity with the solvent.[4]
Q3: How does the pH of my aqueous buffer affect the solubility of this compound?
A: The this compound molecule has two basic nitrogen atoms (on the piperazine ring) that can be protonated. The pKa of these nitrogens will determine the compound's charge state at a given pH. The protonated (charged) form is generally more water-soluble than the neutral form. Therefore, solubility is expected to be higher in acidic buffers (e.g., pH 5-6) compared to neutral or basic buffers. If your assay allows, testing solubility in buffers with slightly different pH values may reveal an optimal condition.[12]
Q4: How should I properly store my DMSO stock solution?
A: For long-term storage, single-use aliquots should be stored at -20°C or -80°C in tightly sealed vials with inert gas (e.g., argon) overlay if possible. This minimizes water absorption and slows potential degradation. For short-term use (1-2 weeks), storage at 4°C, protected from light, is acceptable, but always re-verify the clarity of the solution before use.
Logical Flow for Troubleshooting Precipitation:
Caption: Decision tree for addressing precipitation in aqueous media.
References
- 1. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
- 2. This compound | C10H12F3N3 | CID 11424740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. bepls.com [bepls.com]
- 15. scispace.com [scispace.com]
- 16. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. acs.org [acs.org]
Technical Support Center: Crystallization of Piperazine Hydrochloride Derivatives
Welcome to the technical support center for the crystallization of piperazine hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline forms of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Piperazine-containing molecules are a cornerstone of modern pharmaceuticals.[1] However, their basic nature and structural features often present unique challenges when forming hydrochloride salts. Issues such as poor crystal quality, "oiling out," and polymorphism are common hurdles. This guide provides in-depth, field-proven insights to address these specific problems in a direct question-and-answer format.
Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses the most frequent and challenging issues encountered during the crystallization of piperazine hydrochloride derivatives.
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out," or liquid-liquid phase separation, occurs when a solute separates from a supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[2][3] This is a common problem with amine salts and happens when the supersaturation level is too high, or when the melting point of the compound is lower than the temperature of the solution at the point of precipitation.[4][5] The resulting oil is often an impure, supercooled liquid that can be difficult to solidify and purify.[2][4]
Causality & Core Reasons:
-
Excessive Supersaturation: Rapid cooling or fast addition of an anti-solvent creates a supersaturation level that exceeds the metastable zone width (MSZW), forcing the compound out of solution too quickly for ordered crystal lattice formation.[2]
-
Low Melting Point/High Impurity: The presence of significant impurities can depress the melting point of your compound, making it more likely to separate as a liquid, especially at elevated temperatures.[4][5]
-
Poor Solvent Choice: The chosen solvent system may not be optimal, leading to conditions that favor liquid-liquid phase separation over solid-liquid nucleation.
Solutions & Troubleshooting Workflow:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Decrease the cooling rate of your solution. A slower approach allows molecules more time to orient themselves into a crystal lattice.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and at a controlled, slow rate, ideally with vigorous stirring to avoid localized high supersaturation.[6]
-
-
Modify the Solvent System:
-
Increase Solvent Volume: Add more of the primary ("good") solvent to the heated mixture. This reduces the overall concentration, meaning the solution will need to reach a lower temperature before becoming supersaturated, which can prevent oiling out.[4]
-
Change Solvents: The polarity of the solvent can significantly impact oiling out.[6] Experiment with a different solvent or a different solvent/anti-solvent combination. For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often good starting points.[7][8]
-
-
Introduce Seed Crystals:
-
Seeding is a powerful technique to bypass the stochastic nature of primary nucleation. Add a small number of previously obtained pure crystals (a "seed") when the solution is slightly supersaturated (within the metastable zone). This provides a template for crystal growth and can prevent the high level of supersaturation that leads to oiling.[2][4]
-
-
Control Temperature: Ensure the crystallization temperature is well below the melting point of your compound. If the compound has a low melting point, a cooling crystallization may not be suitable, and an anti-solvent or evaporative method at a lower temperature should be considered.
Workflow Diagram: Troubleshooting "Oiling Out"
This decision tree provides a logical path for addressing oiling out issues.
Caption: A decision tree for systematically troubleshooting "oiling out".
Q2: My crystallization yields are very low. How can I improve them?
A2: Maximizing Crystal Yield
Low yield is a common issue that directly impacts the efficiency of your synthesis.[4] The primary cause is typically high residual solubility of your compound in the mother liquor.
Causality & Core Reasons:
-
Excessive Solvent: Using too much solvent to dissolve the compound means that a significant amount will remain in solution even after cooling or adding an anti-solvent.[4]
-
Inappropriate Solvent/Anti-Solvent: The chosen anti-solvent may not be effective enough at reducing the solubility of your compound.
-
Premature Filtration: Filtering the crystals when the solution is still warm will leave a large amount of product dissolved in the mother liquor.
Solutions & Optimization Strategies:
-
Use the Minimum Amount of Hot Solvent: When performing a cooling crystallization, carefully add just enough hot solvent to fully dissolve your compound.[7] This ensures the solution is saturated at high temperature, maximizing the amount of product that crystallizes upon cooling.
-
Optimize the Anti-Solvent: Select an anti-solvent in which your compound is very poorly soluble, but which is fully miscible with your primary solvent.[7] Common anti-solvents for polar solvents like ethanol include less polar ethers (e.g., MTBE) or hydrocarbons (e.g., heptane).
-
Ensure Complete Crystallization:
-
Cooling: Cool the crystallization mixture in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) before filtration to minimize solubility.
-
Stirring: Gentle stirring during cooling can promote crystal growth and prevent the formation of a solid mass, but vigorous stirring can sometimes lead to smaller, less pure crystals.
-
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can recover a second crop of crystals by carefully evaporating a portion of the solvent from the mother liquor and re-cooling.[4] Be aware that this second crop may be less pure than the first.
Q3: I suspect I have polymorphism. How can I control which crystal form I get?
A3: Controlling Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[9][10] Controlling it is essential for process consistency.[9]
Causality & Core Reasons:
-
Thermodynamics vs. Kinetics: Crystallization can yield either the most thermodynamically stable form (lowest energy) or a kinetically favored metastable form. Fast processes (like crash cooling) often yield metastable forms, while slower processes (slow cooling, slurry aging) favor the stable form.
-
Solvent Influence: The solvent can interact with the solute in solution and at the crystal surface, directing the formation of a specific polymorph.[11]
-
Temperature: Temperature affects both solubility and the relative stability of polymorphs. A form that is stable at room temperature might be metastable at a higher temperature.
Solutions & Control Strategies:
-
Solvent Screening: This is the most powerful tool. Perform crystallization experiments in a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, water).[11]
-
Control of Supersaturation and Temperature:
-
Slow Crystallization: Slow cooling or slow anti-solvent addition generally favors the formation of the most thermodynamically stable polymorph.
-
Slurry Conversion: Stirring a suspension (slurry) of a mixture of forms in a solvent over time will typically convert the less stable forms into the most stable form at that temperature.[3]
-
-
Seeding: Seeding with the desired polymorph is the most direct way to control the crystal form. The seed crystals provide a template exclusively for the growth of that specific form.
-
Characterization: It is crucial to characterize the resulting solid from each experiment using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify which polymorph has been formed.
Key Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
This method is ideal when your compound is highly soluble in one solvent and poorly soluble in another.[7]
Methodology:
-
Dissolution: Dissolve the crude piperazine hydrochloride derivative in the minimum amount of a "good" solvent (e.g., ethanol, methanol, or water) at room temperature or with gentle warming.
-
Filtration (Optional): If insoluble impurities are present, filter the solution while warm.
-
Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or toluene) dropwise until the solution becomes persistently turbid (cloudy).
-
Induce Crystallization: Add a few more drops of the "good" solvent until the solution just becomes clear again.
-
Crystal Growth: Allow the solution to stand undisturbed. Slow diffusion of the anti-solvent vapor into the system (if volatile) or slow cooling can promote the growth of large, well-defined crystals. If no crystals form, scratching the inside of the flask with a glass rod can initiate nucleation.[4]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Workflow Diagram: Solvent/Anti-Solvent Selection
Caption: A logical workflow for selecting a suitable solvent system.
Protocol 2: pH-Controlled Crystallization (for Dihydrochlorides)
This technique is useful when dealing with piperazine dihydrochloride salts and can help improve crystal quality by carefully controlling the protonation state.
Methodology:
-
Dissolution: Dissolve the crude piperazine free base in a suitable solvent (e.g., isopropanol or acetone).
-
Acidification: Prepare a solution of HCl in a compatible solvent (e.g., HCl in isopropanol). Stoichiometrically, you will need two equivalents of HCl for the dihydrochloride salt.
-
Slow Addition: While stirring the solution of the free base, slowly add the HCl solution dropwise. The piperazine hydrochloride salt will begin to precipitate as it forms.
-
pH Monitoring: The key to this method is control. Monitor the pH or the rate of precipitation. Adding the acid too quickly can lead to amorphous material.
-
Aging: Once the addition is complete, allow the resulting slurry to stir (age) for a period (e.g., 1-2 hours) to allow for the potential conversion to a more stable crystalline form.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.
Data Presentation
Table 1: Common Solvents for Piperazine Hydrochloride Crystallization
| Solvent Class | Example Solvents | Polarity | Typical Use | Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Primary ("Good") Solvents | Good for dissolving polar HCl salts. Can form solvates.[7][8] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium-High | Primary Solvents or in Mixtures | Good dissolving power, but reactivity with some substrates is possible. |
| Ethers | Diethyl Ether, MTBE | Low | Anti-Solvents | Excellent for precipitating polar salts from more polar solutions.[7] |
| Hydrocarbons | Heptane, Toluene | Very Low | Anti-Solvents | Effective at reducing solubility, but miscibility with polar solvents can be an issue. |
| Water | H₂O | Very High | Primary Solvent | High solubility for many HCl salts; can lead to hygroscopic products.[12] |
Frequently Asked Questions (FAQs)
Q: Why is my final piperazine hydrochloride product so hygroscopic? A: Amine hydrochloride salts are inherently polar and can readily absorb water from the atmosphere.[1] This is especially true if the product is amorphous or has a very fine particle size, which increases the surface area available for moisture absorption. To mitigate this, ensure your product is highly crystalline, dry it thoroughly under high vacuum, and store it in a desiccator or under an inert atmosphere.
Q: How does the stoichiometry of HCl (mono- vs. di-hydrochloride) affect crystallization? A: The stoichiometry is critical. A piperazine ring has two basic nitrogen atoms.[1] The monohydrochloride and dihydrochloride salts will have vastly different physicochemical properties, including solubility, crystal packing, and stability. The dihydrochloride is generally more polar and water-soluble.[13] Inconsistent stoichiometry is a common source of crystallization failure. Ensure you use the correct molar equivalents of HCl for the desired salt form.
Q: What are the best analytical techniques to confirm the structure and purity of my crystals? A: A combination of techniques is essential:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for solvent impurities. The protonation of the piperazine nitrogens causes a characteristic downfield shift for adjacent protons.[13]
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity of your material and identify the polymorphic form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions, which can indicate polymorphism or the presence of solvates.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.
Q: Can I use a co-crystal approach instead of forming a salt? A: Yes, co-crystallization is a viable alternative strategy for modifying the physicochemical properties of piperazine derivatives, including solubility and stability.[12][14] A co-crystal involves the active pharmaceutical ingredient (API) and a neutral "co-former" in the same crystal lattice. This can sometimes provide more desirable properties than a simple salt.[12]
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Dosage of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Welcome to the technical support guide for researchers working with 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine. This document provides a comprehensive framework for designing and troubleshooting in vivo dosage optimization studies in animal models. Our goal is to equip you with the scientific rationale and practical methodologies required to confidently establish a safe and effective dosing regimen for your preclinical research.
Foundational Understanding: The Compound Profile
Before initiating any animal study, a thorough understanding of the test article is paramount. This compound is a synthetic organic molecule featuring a trifluoromethylpyridine group linked to a piperazine ring.[1][2] While specific data for this exact molecule is limited in public literature, the structural motifs are well-represented in medicinal chemistry and offer clues to its potential properties.
-
Piperazine Moiety : This scaffold is common in pharmacologically active compounds and is often used to improve aqueous solubility and pharmacokinetic properties.[3][4] However, it can also be a site of metabolic activity.[5] Many piperazine-containing drugs exhibit central nervous system (CNS) activity.[6]
-
Trifluoromethylpyridine Moiety : The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact a molecule's metabolic stability and receptor binding affinity.[7] The pyridine ring introduces a basic nitrogen atom, influencing solubility and potential off-target interactions.
Given these features, researchers should anticipate that the compound may be poorly soluble in aqueous media and could be metabolically labile.[3][8] Therefore, careful formulation development is a critical first step.
The Core Strategy: Systematic Dose Optimization
The primary objective of preclinical dose optimization is to identify a therapeutic window—a range of doses that maximizes efficacy while minimizing toxicity.[9] This is achieved through a structured, stepwise approach that begins with broad dose-ranging and refines the selection for definitive studies.
The overall workflow is designed to establish two key parameters: the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL) .
-
Maximum Tolerated Dose (MTD) : The highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[10][11][12][13][14]
-
No-Observed-Adverse-Effect Level (NOAEL) : The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[15][16][17]
Experimental Workflow for Dose Optimization
Caption: Workflow for preclinical dose optimization in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during dosage optimization studies in a practical question-and-answer format.
Q1: How do I choose a starting dose for my first in vivo experiment?
Answer: Selecting a safe starting dose is critical. Without prior in vivo data, the decision should be based on all available preclinical information.[16][17]
-
From In Vitro Data: A common, conservative approach is to start at a dose predicted to yield a plasma concentration (Cmax) that is 10- to 100-fold higher than the in vitro IC50 or EC50 value. This requires making assumptions about the compound's bioavailability, which are often poor initially.
-
Regulatory Guidance Context: While intended for first-in-human trials, the principles from FDA guidance are highly relevant.[18][19] The guidance recommends using the NOAEL from the most sensitive animal species to calculate a Human Equivalent Dose (HED), and then applying a safety factor (typically 10).[18] For initial animal-to-animal studies, you can adapt this by starting at a fraction (e.g., 1/10th) of a dose that showed any hint of toxicity in a preliminary screen, or a dose that is reasonably expected to produce a pharmacological effect.
Q2: My compound won't dissolve. What vehicle should I use?
Answer: Poor aqueous solubility is a major hurdle for many new chemical entities.[20][21] A multi-step strategy is required to find a suitable vehicle that is both effective for solubilization and safe for the animal.[22]
Vehicle Selection Decision Tree
Caption: Decision tree for selecting a suitable formulation vehicle.
Causality: Co-solvents like PEG400 or surfactants like Tween 80 work by creating a more lipophilic environment, allowing hydrophobic compounds to dissolve.[20][23] Suspensions, stabilized by agents like methylcellulose, keep micronized drug particles evenly dispersed for consistent dosing, although they may have different absorption kinetics.[8]
Q3: I observed severe toxicity at my lowest dose. What are my next steps?
Answer: This indicates either extreme potency and/or toxicity, or a potential formulation issue.
-
Verify the Formulation: Ensure the compound was fully dissolved or homogeneously suspended. Vehicle toxicity itself should be ruled out by dosing a control group with the vehicle alone.
-
Drastically Reduce the Dose: Perform a new dose escalation study starting at a significantly lower dose (e.g., 1/10th or 1/100th of the toxic dose).
-
Assess Pharmacokinetics (PK): If possible, collect satellite blood samples to measure drug exposure. High exposure due to unexpectedly high bioavailability or low clearance could explain the toxicity.
-
Refine the Dosing Regimen: Consider if a different route of administration (e.g., subcutaneous instead of intravenous) or less frequent dosing could mitigate the toxic effects while maintaining efficacy.
Q4: My in vivo results don't match my in vitro potency. Why?
Answer: A disconnect between in vitro and in vivo data is common and often points to unfavorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[24]
| Potential Cause | Explanation & Troubleshooting |
| Poor Bioavailability | The compound is not being absorbed effectively into systemic circulation (especially after oral dosing). Solution: Conduct a basic PK study comparing intravenous (IV) and oral (PO) administration to calculate oral bioavailability. Improve formulation to enhance absorption.[20][23] |
| Rapid Metabolism | The compound is being cleared from the body too quickly by metabolic enzymes (e.g., in the liver) to reach its target at a sufficient concentration.[5][25] Solution: Perform in vitro metabolic stability assays (e.g., liver microsomes) to assess clearance rate.[25] |
| Poor Target Engagement | The compound may not be reaching its intended biological target in the tissue of interest due to poor distribution or inability to cross cell membranes. Solution: Measure compound concentrations in the target tissue if possible. |
| Plasma Protein Binding | High binding to plasma proteins (like albumin) can reduce the amount of free, active compound available to exert its effect. Solution: Measure the fraction of compound bound to plasma proteins in vitro. |
Experimental Protocol: Dose Range-Finding (MTD) Study
This protocol outlines a typical single-dose escalation study in rodents to determine the MTD. This is a foundational study in preclinical drug development.[15][26][27]
Objective: To determine the maximum tolerated dose (MTD) of this compound following a single administration via a specified route (e.g., intravenous, oral gavage).
Materials:
-
Test Article: this compound
-
Vehicle (pre-determined from formulation studies)
-
Animal Model: Naive male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
Dosing syringes, gavage needles, etc.
-
Calibrated balance for animal weighing.
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 5 days before the study begins.
-
Group Allocation: Randomly assign animals to dose groups. A typical design includes a vehicle control group and 3-5 dose groups. Use a small number of animals per group initially (n=3 per sex).
-
Dose Selection & Preparation:
-
Select a starting dose (e.g., 1-5 mg/kg) based on in vitro data or literature on similar compounds.
-
Choose subsequent doses using a geometric progression (e.g., 2x or 3x increments: 5, 15, 45 mg/kg).[15] This approach efficiently covers a broad dose range.
-
Prepare dosing formulations fresh each day unless stability has been confirmed.
-
-
Administration:
-
Record the body weight of each animal immediately before dosing to calculate the precise volume to administer.
-
Administer the test article or vehicle via the chosen route.
-
-
Post-Dose Monitoring & Data Collection:
-
Clinical Observations: Observe animals continuously for the first hour post-dose, then at 4 hours, and at least once daily for 7-14 days. Record any signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration, tremors, convulsions).[27]
-
Body Weight: Measure and record body weight daily. A body weight loss of >20% is often considered a sign of significant toxicity and may define the MTD.[11]
-
Mortality: Record the time of any deaths.
-
-
Endpoint & MTD Determination:
-
The MTD is defined as the highest dose that does not result in mortality, severe clinical signs of toxicity, or >20% body weight loss.[11]
-
If severe toxicity is seen at one dose, an intermediate dose may be tested to refine the MTD.[9][28]
-
The NOAEL is the highest dose level at which no adverse findings were observed.[15]
-
References
- 1. This compound | 127561-18-6 [chemicalbook.com]
- 2. This compound | C10H12F3N3 | CID 11424740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. toolbox.eupati.eu [toolbox.eupati.eu]
- 13. researchgate.net [researchgate.net]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 16. Design and Conduct Considerations for First‐in‐Human Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. scantox.com [scantox.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hoeford.co.uk [hoeford.co.uk]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. Dose-ranging study - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Experiments with Trifluoromethylpyridine Compounds
Introduction
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in modern agrochemical and pharmaceutical development, prized for their ability to enhance metabolic stability, lipophilicity, and target affinity.[1][2][3] The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, and the pyridine ring synergize to create compounds with unique biological activities.[4] However, these same physicochemical properties can present significant challenges during synthesis, purification, and biological evaluation.
This guide is designed for researchers, scientists, and drug development professionals. It serves as a centralized resource to troubleshoot common experimental issues encountered when working with trifluoromethylpyridine compounds. The following sections are structured in a question-and-answer format to directly address specific problems, providing not just solutions but the underlying scientific rationale.
Part 1: Synthesis and Purification Issues
This section addresses common hurdles in the chemical synthesis and subsequent purification of TFMP derivatives, from unexpected side reactions to difficulties in achieving analytical purity.
FAQ 1: My fluorination reaction to produce a TFMP derivative has a low yield and multiple byproducts. What's going wrong?
A: The Cause Behind the Effect
Synthesizing TFMP derivatives often involves harsh reaction conditions, such as high temperatures (>300°C) for vapor-phase chlorination/fluorination or the use of highly reactive fluorinating agents.[3][4] These conditions can lead to incomplete reactions or the formation of multi-halogenated byproducts. For instance, in simultaneous vapor-phase reactions starting from picoline, it's common to get a mixture of the desired TFMP along with various chlorinated intermediates (e.g., CTF, DCTF), which can be difficult to separate.[5]
Troubleshooting Protocol: Optimizing TFMP Synthesis
-
Re-evaluate Your Synthetic Strategy:
-
Stepwise vs. Simultaneous Halogenation: If you are using a simultaneous chlorination/fluorination method, consider a stepwise approach. First, perform the chlorination to form the trichloromethylpyridine intermediate, purify it, and then proceed with the fluorine exchange reaction. This can offer better control.[6]
-
Building Block Approach: An alternative is to use a cyclocondensation reaction with a pre-fluorinated building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.[4] This method often proceeds under milder conditions and can offer higher selectivity, avoiding the formation of halogenated byproducts.[7]
-
-
Control Reaction Parameters:
-
Temperature and Pressure: For vapor-phase reactions, carefully control the temperature. Temperatures above 250°C can accelerate the decomposition of intermediates, reducing yield.[6]
-
Molar Ratios: Ensure precise control over the molar ratios of reactants, especially chlorine gas, as this can dictate the number of chlorine atoms introduced to the pyridine ring.[4]
-
-
Catalyst Selection:
-
When using metal halide catalysts (e.g., FeCl3, FeF3), ensure they are fresh and anhydrous. The catalyst's activity is crucial for an efficient halogen exchange.[6]
-
Diagram: Synthetic Troubleshooting Workflow
Caption: Decision tree for troubleshooting TFMP synthesis.
FAQ 2: I'm struggling with the chromatographic purification of my TFMP compound. I'm seeing significant peak tailing.
A: The Cause Behind the Effect
Peak tailing during the purification of pyridine derivatives is a frequent problem, especially on silica-based stationary phases. The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[8] This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the characteristic peak tailing.[8]
Troubleshooting Protocol: Eliminating Peak Tailing
-
Mobile Phase Modification:
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-0.5% v/v), into your mobile phase. TEA will preferentially bind to the active silanol sites, effectively masking them from your TFMP compound.[8]
-
Adjust pH: If using reverse-phase chromatography, lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) can help. This protonates the silanol groups, reducing their interaction with the basic pyridine.[8]
-
-
Stationary Phase Selection:
-
Use End-Capped Columns: Opt for high-purity, end-capped silica columns. End-capping treats the silica surface to reduce the number of accessible free silanol groups.
-
Consider Alternative Phases: If tailing persists, switch to a different stationary phase. Phenyl or polar-embedded phases can offer different selectivity and reduce the unwanted secondary interactions.[8]
-
-
Check for Column Overload:
-
Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing.[8] Try reducing the sample concentration or injection volume.
-
| Parameter | Standard Condition (Tailing Observed) | Optimized Condition (Improved Peak Shape) | Rationale |
| Mobile Phase Additive | Hexane/Ethyl Acetate | Hexane/Ethyl Acetate + 0.1% Triethylamine | TEA acts as a competing base, masking silanol groups.[8] |
| Stationary Phase | Standard Silica Gel | High-Purity, End-Capped Silica Gel | Fewer accessible acidic silanol sites for interaction. |
| Sample Load | 50 mg | 25 mg | Prevents saturation of the stationary phase.[8] |
Part 2: In Vitro Assay and Analytical Issues
Once a TFMP compound is synthesized and purified, its journey through biological and analytical characterization begins. This phase has its own set of potential pitfalls, from assay interference to ambiguous spectral data.
FAQ 3: My TFMP compound shows activity in a primary screen, but I suspect it's a false positive. How can I confirm assay interference?
A: The Cause Behind the Effect
Trifluoromethylpyridine compounds can interfere with assay technologies through several mechanisms, leading to false positives.[9] These include:
-
Fluorescence Interference: The pyridine moiety can sometimes quench fluorescence or the compound itself may be autofluorescent, interfering with assays that have a fluorescent readout (e.g., FRET, TR-FRET).[10]
-
Chemical Reactivity: Some compounds can react non-specifically with assay components, like enzymes or detection reagents, rather than interacting with the intended target.[11]
-
Aggregation: The increased lipophilicity imparted by the -CF3 group can sometimes lead to compound aggregation at high concentrations, which can sequester and inhibit enzymes non-specifically.[12]
Troubleshooting Protocol: Deconvoluting True Activity from Artifacts
-
Run a Target-Free Counter-Screen:
-
Protocol: Set up the assay exactly as you would for the primary screen but omit the biological target (e.g., the specific enzyme or receptor).
-
Interpretation: If your compound still shows a signal in this target-free system, it is directly interfering with the assay technology or one of its components.[9]
-
-
Assess for Autofluorescence:
-
Protocol: Using a plate reader, measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used in your assay.
-
Interpretation: A significant signal indicates that the compound's intrinsic fluorescence is the source of the "activity."[13]
-
-
Check for Light Absorbance/Quenching:
-
Protocol: Measure the absorbance spectrum of your compound.
-
Interpretation: If the compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore, it can cause an "inner filter effect" or quenching, leading to a false signal (often a false negative, but can complicate readouts).[10]
-
Diagram: Assay Interference Triage
Caption: Workflow for identifying assay interference.
FAQ 4: The NMR spectrum of my TFMP isomer is complex. How can I confidently assign the structure?
A: The Cause Behind the Effect
The position of the highly electronegative -CF3 group on the pyridine ring significantly influences the electronic environment of the entire molecule. This results in distinct chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, which can be used for unambiguous identification.[14] However, the coupling between fluorine and nearby protons (H-F) and carbons (C-F) can complicate the spectra.
Troubleshooting Protocol: NMR-Based Structure Elucidation
-
Utilize ¹⁹F NMR: This is the most direct way to observe the trifluoromethyl group. The chemical shift of the ¹⁹F signal is highly sensitive to the group's position on the ring.
-
Look for J-Coupling:
-
¹H NMR: Protons ortho to the -CF3 group will often appear as quartets due to ³J(H-F) coupling. Protons meta to the -CF3 group may show smaller, long-range coupling.
-
¹³C NMR: The carbon directly attached to the -CF3 group will appear as a quartet with a large ¹J(C-F) coupling constant (typically >250 Hz). Carbons at the ortho and meta positions will also show smaller C-F couplings.
-
-
Use 2D NMR:
-
HSQC: Correlates protons directly to the carbons they are attached to, helping to assign protonated carbons.
-
HMBC: Shows long-range (2-3 bond) correlations between protons and carbons. This is invaluable for identifying quaternary carbons and confirming the connectivity of the entire molecule. For example, you can look for a correlation from the protons on the ring to the carbon of the -CF3 group.
-
Typical NMR Characteristics of TFMP Isomers
| Isomer Position | ¹⁹F NMR (δ, ppm, approx.) | ¹H NMR (Key Feature) | ¹³C NMR (Key Feature) |
| 2-(Trifluoromethyl) | ~ -68 ppm | H6 proton often shows coupling to ¹⁹F. | C2 is a quartet with large ¹J(C-F). |
| 3-(Trifluoromethyl) | ~ -63 ppm | H2 and H4 protons often show coupling to ¹⁹F. | C3 is a quartet with large ¹J(C-F). |
| 4-(Trifluoromethyl) | ~ -65 ppm | H3 and H5 protons often show coupling to ¹⁹F. | C4 is a quartet with large ¹J(C-F). |
| Note: Chemical shifts can vary based on solvent and other substituents.[14] |
Part 3: In Vivo and Metabolic Side Effects
The ultimate test for many TFMP compounds is their performance in biological systems. Here, "side effects" can manifest as poor pharmacokinetics, unexpected toxicity, or off-target activity.
FAQ 5: My TFMP compound has poor metabolic stability in liver microsome assays. I thought the -CF3 group was supposed to block metabolism?
A: The Cause Behind the Effect
While the trifluoromethyl group itself is exceptionally stable and resistant to metabolism, it does not make the entire molecule metabolically invulnerable.[15] The strong electron-withdrawing nature of the -CF3 group deactivates the adjacent aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[15] However, metabolism can shift to other parts of the molecule. The pyridine ring itself, especially if unsubstituted at other positions, can still undergo hydroxylation.[15]
Troubleshooting Protocol: Investigating Metabolic Lability
-
Metabolite Identification:
-
Protocol: Perform an in vitro metabolism study using human liver microsomes (HLM) or hepatocytes. Analyze the resulting mixture using high-resolution LC-MS/MS.
-
Interpretation: Look for metabolites with a mass increase of +16 Da, which corresponds to the addition of an oxygen atom (hydroxylation). The fragmentation pattern in the MS/MS spectrum can often help pinpoint the site of metabolism.[16]
-
-
Structural Modification (Blocking Putative Metabolic Sites):
-
Once a potential site of metabolism is identified (e.g., an unsubstituted position on the pyridine ring), synthesize a new analog where that position is blocked. For example, replacing a hydrogen with a deuterium (kinetic isotope effect) or a small, stable group like a methyl or chloro group can sterically hinder or prevent metabolic attack at that site.
-
-
Assess CYP Inhibition Profile:
-
Protocol: Test your compound for its ability to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).
-
Interpretation: Strong inhibition of a major CYP enzyme is a significant liability, potentially leading to drug-drug interactions. The pyridine nitrogen can sometimes coordinate with the heme iron in CYP enzymes, leading to potent inhibition.
-
FAQ 6: My compound is potent in vitro but shows unexpected toxicity or a different phenotype in vivo. Could this be due to off-target effects?
A: The Cause Behind the Effect
Off-target effects occur when a drug binds to and modulates proteins other than its intended target, which can lead to unforeseen side effects or even contribute to its therapeutic effect.[17][18] Given that TFMP derivatives are often designed for specific targets (e.g., kinases, receptors), confirming on-target engagement in a complex cellular or in vivo environment is crucial. A drug's efficacy in a living system may be due to hitting an unintended target.[19]
Troubleshooting Protocol: Validating On-Target vs. Off-Target Effects
-
Cellular Target Engagement Assays:
-
Protocol: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that your compound binds to the intended target inside living cells and at relevant concentrations.
-
Interpretation: A lack of target engagement in cells, despite in vitro biochemical activity, suggests the compound may not be reaching its target or that the observed cellular phenotype is due to an off-target interaction.[18]
-
-
Genetic Knockout/Knockdown Studies:
-
Protocol: Using CRISPR/Cas9 or siRNA, remove or reduce the expression of the intended target protein in your cell model. Then, treat these cells with your compound.
-
Interpretation: If the compound still elicits the same effect in cells lacking the target, its activity is unequivocally off-target.[19]
-
-
Broad Kinase or Target Profiling:
-
Protocol: Submit your compound to a commercial service for broad-panel screening against hundreds of kinases or other target families.
-
Interpretation: This can reveal unexpected high-affinity interactions with other proteins, providing clues to the source of off-target toxicity or efficacy.[18]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 18. icr.ac.uk [icr.ac.uk]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Piperazine Derivatives in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperazine derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for challenges related to the degradation of these compounds in solution. Our goal is to equip you with the expertise and practical insights needed to ensure the integrity and validity of your experimental results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the study of piperazine derivative degradation.
FAQ 1: My piperazine-containing drug substance is showing a color change upon storage in solution. What is the likely cause?
A color change in your solution is a common indicator of degradation. The two most probable causes are photodegradation and oxidation.
-
Photodegradation: Piperazine derivatives can be susceptible to light-induced physicochemical changes.[1] Exposure to ultraviolet (UV) light, in particular, can trigger photochemical reactions, leading to the formation of colored degradants.[2]
-
Oxidation: The presence of dissolved oxygen in your solution can lead to oxidative degradation of the piperazine ring.[3] This process can be accelerated by the presence of metal ions, such as copper (Cu²⁺), which can act as catalysts.[4]
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber-colored or light-resistant containers to minimize exposure to light.[2]
-
Inert Atmosphere: When preparing and storing solutions, consider purging with an inert gas like nitrogen or argon to displace dissolved oxygen.[2]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a suitable chelating agent may be beneficial.
-
Analytical Confirmation: Utilize techniques like HPLC with a photodiode array (PDA) detector or LC-MS to identify the colored degradants and confirm the degradation pathway.
FAQ 2: I am observing unexpected peaks in my HPLC chromatogram during a stability study of a piperazine derivative. How can I identify these unknown impurities?
The appearance of unexpected peaks is a classic sign of degradation. A systematic approach is necessary to identify these new chemical entities.
Causality and Identification Strategy:
The unexpected peaks are likely degradation products arising from hydrolysis, oxidation, or photolysis. To identify them, a forced degradation study is the recommended approach.[5][6] This involves intentionally subjecting your drug substance to stressful conditions to generate a sufficient amount of the degradants for characterization.
Recommended Workflow for Identification:
-
Forced Degradation Studies: Perform forced degradation under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the unknown impurities. A general protocol is provided in the "Experimental Protocols" section below.
-
LC-MS/MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique provides the molecular weight of the degradants and their fragmentation patterns, which are crucial for structural elucidation.[3][7]
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, utilize HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and fragment ions.
-
LC-NMR: For complex structures where MS data is insufficient, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can provide detailed structural information of the separated degradants.[3]
The following diagram illustrates a typical workflow for identifying unknown degradation products:
Caption: Workflow for the Identification of Unknown Degradation Products.
FAQ 3: My experiments involve conditions that might lead to nitrosamine formation. How can I minimize this risk?
The formation of N-nitrosamines is a significant concern, as they are potential carcinogens.[8] Piperazine, being a secondary amine, is particularly susceptible to nitrosation.[9][10]
Key Factors for Nitrosamine Formation:
-
Presence of a Nitrosating Agent: These are typically oxides of nitrogen (NOx) or nitrite salts.[8][10]
-
Favorable pH: Nitrosation is often enhanced under acidic conditions, though it can occur at other pH values as well.[10]
-
Elevated Temperature: Higher temperatures can increase the rate of nitrosamine formation.[8]
Mitigation Strategies:
-
Control of Starting Materials and Reagents: Ensure that reagents, such as nitrites, are not present as impurities in your starting materials or solvents.
-
pH Control: Maintain a pH that is not conducive to nitrosation. While the optimal pH for nitrosation can vary, avoiding strongly acidic conditions can be beneficial.[10]
-
Inhibitors: The use of antioxidants or nitrosamine scavengers, such as ascorbic acid or alpha-tocopherol, can help to mitigate nitrosamine formation.
-
Atmospheric Control: If working with flue gases or other sources of NOx, consider scrubbing the gas to remove nitrogen oxides before they come into contact with the piperazine solution.[11]
Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental challenges.
Guide 1: Inconsistent Degradation Rates in Thermal Stress Studies
Symptom: You are observing significant variability in the degradation rate of your piperazine derivative in solution at elevated temperatures.
| Potential Cause | Underlying Rationale | Troubleshooting Action |
| Inconsistent CO₂ Loading | The presence and concentration of dissolved CO₂ can significantly impact the thermal degradation rate of piperazine.[4][12] CO₂ can react with piperazine to form carbamates, which can influence the degradation pathways.[13] | Carefully control and measure the CO₂ loading in your solutions. Ensure consistent sparging or saturation with CO₂ if it is part of your experimental design. |
| Presence of Catalytic Metal Ions | Trace amounts of metal ions, particularly copper (Cu²⁺), can catalyze oxidative degradation, which may be accelerated at higher temperatures.[4] Iron (Fe²⁺) and other stainless steel components can also act as weak catalysts.[4] | Use high-purity solvents and reagents. If possible, use glass-lined reactors or ensure that any metal components are made of a non-catalytic material. Consider the use of a chelating agent if metal contamination is suspected. |
| Variable pH of the Solution | The pH of the solution can influence the protonation state of the piperazine nitrogens, which in turn affects their nucleophilicity and susceptibility to degradation. | Buffer your solutions to maintain a constant pH throughout the experiment. Monitor the pH at different time points to ensure it remains stable. |
| Inaccurate Temperature Control | The thermal degradation of piperazine derivatives often has a high activation energy, meaning small fluctuations in temperature can lead to significant changes in the degradation rate.[4] | Calibrate your heating equipment (e.g., ovens, heating blocks) regularly. Use a calibrated thermometer to monitor the temperature of your solution directly. |
Guide 2: Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples
Symptom: Your HPLC chromatograms of stressed piperazine derivative samples show tailing peaks, broad peaks, or poor separation of the parent compound from its degradants.
| Potential Cause | Underlying Rationale | Troubleshooting Action | | :--- | :--- | | Secondary Interactions with the Stationary Phase | The basic nitrogen atoms in piperazine and its degradation products can interact with residual silanol groups on silica-based C18 columns, leading to peak tailing. | Use a base-deactivated column or an end-capped column. Alternatively, add a competing base, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%). | | Inappropriate Mobile Phase pH | The retention and peak shape of ionizable compounds like piperazine derivatives are highly dependent on the mobile phase pH. | Adjust the mobile phase pH to ensure that your analytes are in a single, consistent ionic form. For basic compounds, a low pH (e.g., 2.5-3.5) or a high pH (e.g., 9-10) often provides the best peak shape. | | Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks. | Reduce the injection volume or dilute your sample. | | Formation of Multiple Degradation Products with Similar Polarity | Forced degradation can produce a complex mixture of structurally similar compounds that are difficult to separate with a standard isocratic method. | Develop a gradient elution method to improve the separation of closely eluting peaks. Optimize the gradient profile (slope and duration) to achieve the desired resolution. |
Major Degradation Pathways of Piperazine
The degradation of the piperazine ring in solution can proceed through several pathways, primarily oxidation, thermal degradation, and nitrosamine formation.
Caption: Major Degradation Pathways of Piperazine Derivatives in Solution.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[2][5][6]
Objective: To generate degradation products of a piperazine-containing drug substance under various stress conditions.
Materials:
-
Piperazine-containing drug substance
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve the drug substance in 0.1 M HCl to a known concentration.
-
Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the drug substance in 0.1 M NaOH to a known concentration.
-
Store the solution at an elevated temperature (e.g., 60°C) for a specified period.
-
Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.[2]
-
-
Oxidative Degradation:
-
Dissolve the drug substance in a solution of 3% H₂O₂.
-
Store the solution at room temperature for a specified period.
-
Withdraw samples and dilute for HPLC analysis.[2]
-
-
Thermal Degradation:
-
Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.[2]
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the stressed samples by HPLC. A control sample should be protected from light.
-
Data Analysis:
-
Analyze all samples by a suitable HPLC method, preferably with a PDA detector to detect any changes in the UV spectra of the peaks.
-
Aim for 5-20% degradation of the parent compound to ensure that sufficient levels of degradation products are generated for detection and characterization without being overly complex.[2]
References
- 1. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceasia.org [scienceasia.org]
- 8. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nationalcarboncapturecenter.com [nationalcarboncapturecenter.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Welcome to the technical support center for 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. The unique combination of a basic piperazine ring and an electron-withdrawing trifluoromethyl-substituted pyridine ring presents specific challenges that this guide aims to address in a clear and actionable question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the core properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below. The presence of two basic nitrogen atoms in the piperazine ring (pKa ≈ 8.45) and the electron-withdrawing trifluoromethyl group on the pyridine ring are the most influential features.[1] This combination makes the molecule basic, polar, and prone to specific interactions during chromatography.
| Property | Value | Significance for Purification |
| Molecular Weight | 231.22 g/mol [2] | Standard molecular weight for small molecule pharmaceuticals. |
| Physical Form | Solid[3] | Allows for purification by crystallization. |
| Boiling Point | 102 °C[1][4] | Suggests that distillation is not a suitable purification method due to potential decomposition at higher temperatures. |
| pKa | 8.45 ± 0.10 (Predicted)[1] | The basic nature of the piperazine nitrogens means the compound's charge state is pH-dependent, affecting its solubility and interaction with chromatographic stationary phases. |
| Polarity | High | The polar nature of the molecule influences solvent selection for chromatography and crystallization. |
| Storage | 2–8 °C, under inert gas (nitrogen or Argon)[1] | Indicates potential sensitivity to air and moisture. |
Q2: What are the common impurities I should expect in a crude sample of this compound?
A2: Impurities typically arise from the starting materials or side reactions during synthesis. The most common synthetic route is the nucleophilic aromatic substitution (SNAr) of a 2-halo-6-(trifluoromethyl)pyridine with piperazine. Potential impurities include:
-
Unreacted starting materials: 2-chloro-6-(trifluoromethyl)pyridine and excess piperazine.
-
Bis-substituted product: 1,4-Bis[6-(trifluoromethyl)pyridin-2-yl]piperazine, where both nitrogens of piperazine have reacted.[5]
-
Regioisomers: If the starting pyridine is not selectively halogenated, other positional isomers may be present.
-
Hydrolysis products: Reaction with any water present can lead to the formation of 6-(trifluoromethyl)pyridin-2-ol.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: The compound should be stored as a solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] Piperazine derivatives can be hygroscopic, so protection from moisture is crucial.[6] For solutions, it is best to prepare them fresh. If storage is necessary, use an airtight vial and store at low temperatures to minimize degradation.
Troubleshooting Guide
Crystallization Issues
Q4: My purified this compound is an oil and will not crystallize. What can I do?
A4: Oiling out is a common problem, especially if residual impurities are present. Here are several strategies to induce crystallization:
-
Increase Purity: The first step should always be to ensure the compound is sufficiently pure. Consider an additional purification step like column chromatography before attempting crystallization again.
-
Solvent Screening: Experiment with a variety of solvent systems. A good starting point is a solvent in which your compound is soluble when hot but poorly soluble at room temperature. For piperazine derivatives, ethanol/water or isopropanol/water mixtures can be effective.[3]
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., ethyl acetate) and allow the solvent to evaporate slowly in a loosely covered vial.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Anti-Solvent Addition: Dissolve the compound in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water or hexane) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the mixture to stand.
Q5: My crystallization yield is very low. How can I improve it?
A5: Low yield can be due to the compound's high solubility in the chosen solvent or premature filtration.
-
Optimize Solvent System: Your chosen solvent may be too good. Try a more non-polar solvent or a solvent mixture.
-
Cooling Protocol: Slow, gradual cooling promotes the formation of larger, purer crystals and can improve yield. After reaching room temperature, further cooling in a refrigerator or ice bath can increase the amount of precipitated product.
-
Concentration: Carefully concentrate the mother liquor (the solution left after filtration) to recover more of your compound in a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
Chromatography Challenges
Q6: I'm seeing significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?
A6: Peak tailing is a common issue when purifying basic compounds like piperazines on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution.
-
Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (0.1-1% v/v). This will compete with your compound for binding to the acidic sites on the silica.
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be effective.
-
Salt Formation: Sometimes, purifying the compound as a salt (e.g., hydrochloride) can improve its chromatographic behavior on silica gel, though this is not always the case and may require different solvent systems.
Here is a workflow to address peak tailing in chromatography:
Caption: Troubleshooting workflow for peak tailing in chromatography.
Purity Assessment
Q7: My NMR spectrum looks clean, but LC-MS analysis shows multiple peaks. Why is this happening?
A7: This discrepancy can arise from several factors:
-
Sensitivity: LC-MS is often more sensitive than NMR and can detect impurities at very low levels that are not visible in the NMR spectrum.
-
Ionization: Your compound might be fragmenting or forming adducts (e.g., with sodium or potassium) in the mass spectrometer, leading to the appearance of multiple peaks. Check the mass-to-charge ratios of the additional peaks to see if they correspond to known adducts or fragments of your target molecule.
-
On-Column Degradation: The compound might be degrading on the LC column, especially if the mobile phase is acidic or basic. Try using a buffered mobile phase to maintain a stable pH.
-
Isomers: You may have regioisomers that are not distinguishable by NMR but can be separated by chromatography.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
Objective: To remove non-polar and highly polar impurities from crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried sample onto the top of the column.
-
Elution:
-
Start with a non-polar eluent, such as 100% hexane, to elute highly non-polar impurities.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Crucially, add 0.5% triethylamine to the eluent mixture to prevent peak tailing.
-
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from Ethanol/Water
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Purified this compound (from chromatography or a relatively clean crude product)
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask, hot plate/stirrer, ice bath, Buchner funnel, and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Caption: A typical purification workflow for this compound.
References
Technical Support Center: Enhancing the Stability of Piperazine-Based Compounds
<_ _= "The initial search has provided a wealth of information regarding the metabolic and chemical instability of piperazine-based compounds. I have found several key degradation pathways, including N-dealkylation, N-oxidation, ring hydroxylation, and even novel ring contractions. The role of Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, is well-documented in the search results. I have also found information on chemical degradation due to pH, temperature, and oxidation.
Crucially, the searches have also yielded numerous strategies to enhance stability. These include structural modifications (e.g., introducing steric hindrance, altering electronics, bioisosteric replacement), formulation strategies (pH control, antioxidants, salt formation, co-crystallization), and packaging considerations.
I have enough information to begin constructing the technical support center guide. I can now proceed to structure the FAQs and troubleshooting guides based on the identified problems and solutions. I will also be able to create the DOT diagrams and the detailed experimental protocol as requested. The reference list can be compiled from the sources I've gathered. Therefore, I do not need to modify the plan further and can proceed with generating the response.
" >
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with piperazine-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve stability issues in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability of piperazine-containing molecules.
Q1: Why is the piperazine ring a common metabolic liability in drug discovery?
A: The piperazine ring is a frequent site of metabolism primarily due to its two nitrogen atoms, which are susceptible to enzymatic reactions. The main metabolic pathways include N-oxidation, N-dealkylation, and hydroxylation of the ring, often mediated by Cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6.[1][2][3] These metabolic transformations can lead to rapid clearance of the drug from the body, reducing its efficacy and potentially forming reactive metabolites.[4][5]
Q2: What are the typical signs of my piperazine compound degrading in storage or during an experiment?
A: Compound degradation can manifest in several ways. Common signs include inconsistent experimental results, a change in the physical appearance of the compound (e.g., color change), or the appearance of new peaks in analytical chromatograms (like HPLC or LC-MS).[6] For solid compounds, degradation can be caused by reactions with atmospheric oxygen, while in aqueous solutions, hydrolysis, oxidation, and pH-related degradation are common culprits.[6]
Q3: How does pH affect the stability of my piperazine-based compound?
A: Piperazine is a weak base, making the stability of its derivatives highly dependent on the pH of the solution.[6] At different pH values, the piperazine ring can exist in different protonation states, which can influence its susceptibility to degradation pathways like hydrolysis.[7] It is crucial to determine the optimal pH for your compound's stability, which can be achieved by conducting a pH-stability profile study.[6]
Q4: Can the choice of salt form impact the stability of my compound?
A: Absolutely. Formulating a piperazine-based drug as a salt (e.g., hydrochloride or citrate) can significantly enhance its stability, particularly in solution.[6][8] Salt formation can also improve other physicochemical properties like solubility and dissolution rate, which are critical for bioavailability.
Section 2: Troubleshooting Guides
This section offers a more detailed, problem-and-solution approach to specific stability issues you may encounter.
Problem 1: High In Vivo Clearance and Rapid Metabolism
Symptoms: Your piperazine-containing compound shows promising in vitro potency but is cleared too quickly in animal models, suggesting extensive metabolism.
Causality Analysis: High clearance is often due to metabolic "hotspots" on the molecule. For piperazine derivatives, these are typically:
-
N-dealkylation: Cleavage of alkyl groups attached to the piperazine nitrogens, a common pathway mediated by CYP3A4 and CYP2D6.[2][9]
-
Ring Hydroxylation: Oxidation of the carbon atoms within the piperazine ring, often catalyzed by CYP2D6.[10]
-
N-Acetylation: If one of the piperazine nitrogens is unsubstituted, it can be a substrate for N-acetyltransferases (NATs), leading to rapid acetylation.[11]
-
Bioactivation: The piperazine ring can be oxidized to form reactive intermediates like iminium ions, which can covalently bind to proteins and other macromolecules.[4][12]
Solutions & Mitigation Strategies:
-
Structural Modification:
-
Introduce Steric Hindrance: Adding bulky groups near the metabolic site can physically block enzymes from accessing it.
-
Modify Electronics: Introducing electron-withdrawing groups can decrease the basicity of the piperazine nitrogens, making them less prone to oxidation.[13]
-
Bioisosteric Replacement: In some cases, replacing the piperazine ring with a more stable scaffold that maintains the desired pharmacological activity can be a viable strategy.[14]
-
-
Metabolite Identification: To apply these strategies effectively, you first need to identify the primary metabolites. A standard approach is to incubate your compound with liver microsomes and analyze the products using LC-MS/MS.[4]
A summary of common structural modifications and their rationale is presented below:
| Modification Strategy | Rationale | Potential Impact |
| Methylation of Piperazine Nitrogen | Blocks N-acetylation pathway. | May increase lipophilicity and introduce new metabolic routes (N-demethylation). |
| Introduction of Fluorine | Lowers pKa of nitrogen, reducing oxidation susceptibility. | Can alter binding affinity and ADME properties. |
| Adding a Bulky Group (e.g., t-butyl) | Sterically hinders enzymatic access to the metabolic site. | May negatively impact solubility and permeability. |
| Replacing Piperazine with a Bicyclic Amine | Introduces conformational rigidity, potentially preventing optimal binding to metabolizing enzymes. | Significant structural change that could affect pharmacology. |
Problem 2: Poor Stability in Aqueous Formulations
Symptoms: Your compound degrades over time when formulated in an aqueous solution for in vitro or in vivo studies.
Causality Analysis: The primary culprits for instability in aqueous media are:
-
pH-related Degradation: As piperazine is a weak base, the solution's pH can significantly influence its stability.[6]
-
Oxidation: The compound may react with dissolved oxygen, a process that can be catalyzed by trace metal ions.[6]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy for degradative reactions.[15]
Solutions & Formulation Strategies:
-
pH Optimization & Buffering:
-
Use of Excipients:
-
Storage and Handling:
Visualization of Metabolic Pathways and Stabilization Strategies
The following diagrams illustrate the key metabolic liabilities of the piperazine ring and a decision-making workflow for selecting an appropriate stabilization strategy.
Caption: Major metabolic pathways for piperazine-containing compounds.
Caption: Decision workflow for selecting a metabolic stabilization strategy.
Section 3: Technical Notes & Protocols
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a step-by-step method to assess the metabolic stability of a piperazine-based compound, which is a crucial first step in identifying potential metabolic liabilities.
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLMs) and NADPH.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Control compounds:
-
High clearance control (e.g., Verapamil)
-
Low clearance control (e.g., Warfarin)
-
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Experimental workflow for the in vitro metabolic stability assay.
Procedure:
-
Preparation:
-
Thaw HLMs and NADPH regenerating system on ice.
-
Prepare the incubation mixture by adding buffer, HLM (final concentration 0.5 mg/mL), and test/control compound (final concentration 1 µM) to a 96-well plate. Include a "no-NADPH" control to assess non-enzymatic degradation.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-NADPH" controls. The 0-minute time point sample should be quenched immediately after adding NADPH.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) using the appropriate equations.
-
Self-Validation System: The inclusion of high and low clearance controls is essential. The results for these controls must fall within the laboratory's established ranges for the assay to be considered valid. The "no-NADPH" control validates that the observed degradation is enzyme-mediated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. pharmatimesofficial.com [pharmatimesofficial.com]
avoiding off-target effects of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
A Guide to Investigating and Mitigating Off-Target Effects
Welcome to the technical support center for researchers utilizing 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine and its structural analogs. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to proactively identify, understand, and mitigate potential off-target effects during your experiments. Ensuring the specificity of your compound is paramount for generating reproducible, high-quality data and for the successful progression of any drug development program.[1][2]
This guide is structured to walk you through a logical progression, from predictive in silico analysis to detailed experimental validation and troubleshooting.
Part 1: Foundational Understanding & Predictive Assessment
This section addresses the critical first steps: understanding the structural liabilities of your compound and using computational tools to predict potential off-target interactions before you even step into the lab.
Q1: What are the inherent off-target risks associated with the this compound scaffold?
A1: The this compound scaffold contains two key pharmacophoric elements that warrant careful consideration: the piperazine ring and the trifluoromethylpyridine group.
-
Piperazine Moiety: This is a common feature in many centrally active drugs and is notorious for its "promiscuous" binding to a range of G-protein coupled receptors (GPCRs).[3] The basic nitrogen atoms of the piperazine ring can form strong ionic interactions with acidic residues (e.g., aspartate) in receptor binding pockets. Key off-target families associated with this moiety include serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[3][4]
-
Trifluoromethylpyridine Moiety: The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter the electronic properties of the pyridine ring, influencing its metabolic stability and binding interactions.[5][6] This moiety is found in numerous kinase inhibitors, and while it can enhance potency for the intended target, it can also lead to off-target kinase interactions due to the conserved nature of ATP-binding pockets.[7][8][9]
-
Cardiotoxicity Risk (hERG): A significant concern for many piperazine-containing compounds is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] Blockade of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Q2: Before starting wet-lab experiments, how can I computationally predict the potential off-target profile of my compound?
A2: In silico, or computational, methods are an invaluable and cost-effective first step to build a predictive off-target liability profile.[10][11] A multi-pronged approach is recommended:
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[10][12]
-
2D/3D Similarity Searches: Compare your molecule's structure against databases of compounds with known off-target activities (e.g., ChEMBL, PubChem). This can quickly flag potential issues.
-
Pharmacophore Modeling: Develop a 3D model of the key electronic and steric features required for binding to a known off-target (like the hERG channel) and screen your compound against it.[3]
-
-
Structure-Based Approaches: If the 3D structure of a potential off-target is known, these methods can be highly informative.[12]
-
Machine Learning & AI Models: An increasing number of platforms use machine learning algorithms, trained on vast datasets of compound-target interactions, to predict off-target profiles with increasing accuracy.[13][14][15]
The following diagram illustrates a typical in silico prediction workflow.
Caption: In silico workflow for predicting off-target liabilities.
Part 2: Experimental Screening & Profile Analysis
Computational predictions provide a hypothesis. The next step is to generate experimental data to confirm or refute these predictions and uncover unexpected interactions.
Q3: What is the most efficient experimental strategy to get a broad overview of my compound's selectivity?
A3: A tiered, funnel-like approach is the most resource-efficient strategy. Start with a broad, single-concentration screen and then follow up on any "hits" with more detailed concentration-response studies.
-
Tier 1: Broad Off-Target Panel Screening: Utilize a commercially available off-target screening panel.[16] These services screen your compound (typically at a single, high concentration, e.g., 10 µM) against a large number of targets known to be involved in adverse drug reactions.[3][11] A standard panel often includes:
-
GPCRs (adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic)
-
Ion Channels (including hERG)
-
Transporters
-
Common Kinases
-
Nuclear Receptors
-
-
Tier 2: Concentration-Response Assays: For any target where significant activity (e.g., >50% inhibition or activation) is observed in the initial screen, you must perform a full concentration-response curve to determine the potency (IC50 or EC50). This is critical for understanding the potential for in vivo relevance.
Q4: Based on the scaffold, what specific off-targets should I be most concerned about and prioritize for follow-up?
A4: Based on the known pharmacology of the piperazine and trifluoromethylpyridine moieties, the following table summarizes high-priority target classes to investigate.
| Target Class | Specific Examples | Rationale for Concern | Potential Consequence |
| GPCRs | 5-HT₂ₐ, 5-HT₂꜀, α₁, D₂ | Piperazine is a well-known GPCR ligand.[3] | CNS side effects (e.g., dizziness, sedation), cardiovascular changes.[4] |
| Ion Channels | hERG (KCNH2) | High risk for many piperazine-containing compounds.[3] | Cardiac arrhythmia (Torsades de Pointes). |
| Kinases | PI3K, mTOR, other kinases | Trifluoromethylpyridine is present in some kinase inhibitors.[7][8] | Unintended modulation of cell signaling, proliferation, or survival pathways. |
| Transporters | SERT, DAT, NET | The piperazine scaffold can interact with monoamine transporters. | Alteration of neurotransmitter levels, potential for drug-drug interactions. |
Part 3: Troubleshooting Unexpected Results
Even with careful planning, experiments can yield unexpected or difficult-to-interpret results. This section addresses common issues.
Q5: My compound shows potent cytotoxicity across multiple cell lines, even at concentrations where it should be selective for my primary target. What could be happening?
A5: This is a common and important observation that requires systematic investigation. The cytotoxicity may not be related to your intended on-target or even a specific off-target, but could be due to other factors.
Here is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting guide for unexpected cytotoxicity.
Q6: An off-target effect was identified, but how do I create a more selective compound?
A6: Identifying an off-target liability is an opportunity for structure-activity relationship (SAR) optimization. The goal is to eliminate or reduce off-target activity while maintaining or improving on-target potency.[16]
-
Analyze Binding Poses: If you have docking models or crystal structures for both your on-target and off-target, compare the binding interactions. Look for unique pockets or residues in your on-target that can be exploited, or key interactions in the off-target that can be disrupted.
-
Modulate Basicity: The basicity (pKa) of the piperazine nitrogen is often a key driver of GPCR and hERG affinity. Introducing adjacent electron-withdrawing groups can lower the pKa and reduce these interactions.[3]
-
Introduce Steric Hindrance: Adding bulky chemical groups can create steric clashes in the binding pocket of an off-target, preventing binding, while still being accommodated by the on-target.
Part 4: In Vivo Relevance and Safety Pharmacology
Demonstrating selectivity in vitro is a prerequisite, but the ultimate test is understanding the compound's effects in a complex biological system.
Q7: How do I assess the physiological impact of potential off-target effects in vivo?
A7: This is the domain of safety pharmacology, a regulatory requirement for preclinical drug development that aims to identify potential adverse effects on major organ systems.[17][18]
-
Core Battery Studies: The ICH S7A guidelines recommend a "core battery" of in vivo studies to assess effects on key physiological systems:[18][19]
-
Central Nervous System (CNS): A functional observational battery (FOB) in rodents (e.g., Irwin test) to assess changes in behavior, motor activity, and autonomic function.
-
Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained animal model (telemetry is the gold standard). This is critical for evaluating the in vivo risk of hERG-related effects.[17]
-
Respiratory System: Evaluation of respiratory rate and function.
-
-
Dose Selection: These studies should be conducted at, and above, the anticipated therapeutic exposure levels to define a safety margin.[19][20]
The relationship between on-target efficacy, off-target effects, and the resulting therapeutic window is key.
Caption: On-target vs. Off-target effects define the therapeutic window.
Appendix: Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cytotoxicity. It should be optimized for your specific cell line(s).
Objective: To assess the effect of this compound on cell metabolic activity as an indicator of cell viability.[3]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
96-well flat-bottom cell culture plates
-
Cell line of interest in appropriate growth medium
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of growth medium.
-
Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your compound in growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Include "vehicle control" wells (medium + same final DMSO concentration) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or control medium to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on a plate shaker for 10-15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Read the absorbance on a plate reader at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the GI50/IC50 value.
-
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current computational methods for predicting protein interactions of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 18. criver.com [criver.com]
- 19. fda.gov [fda.gov]
- 20. altasciences.com [altasciences.com]
Navigating the Labyrinth of Piperazine Isomer Separation: A GC-MS Technical Support Center
Welcome to the technical support center dedicated to refining Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the challenging task of piperazine isomer separation. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of distinguishing between structurally similar piperazine isomers. Here, we move beyond rote protocols to explain the "why" behind the "how," offering field-proven insights to empower your analytical success.
Troubleshooting Guide: Common Hurdles in Piperazine Isomer Separation
This section addresses specific, frequently encountered issues in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Q1: I'm observing poor or no chromatographic resolution between my piperazine isomers. What are the likely causes and how can I fix it?
A1: Co-elution of piperazine isomers is a common and significant challenge, primarily because many isomers possess very similar mass spectra, making their individual identification and quantification difficult when they are not chromatographically separated.[1] The initial signs of this issue can range from obviously overlapping peaks to more subtle indicators like asymmetrical peak shapes (fronting or tailing) or unexpectedly broad peaks.[1]
Core Causality & Remediation Strategy:
The root of poor resolution lies in the insufficient differential interaction between the isomers and the stationary phase of your GC column. To address this, a multi-faceted approach focusing on column chemistry, temperature programming, and derivatization is necessary.
Step-by-Step Troubleshooting Protocol:
-
Column Selection Review:
-
Initial Check: Are you using a column with appropriate polarity? For many piperazine derivatives, a mid-polarity column is a good starting point. However, for isomers with very similar boiling points and polarities, a standard column like a DB-5ms may not provide sufficient selectivity.[2][3]
-
Actionable Insight: Consider a stationary phase with a different selectivity. For instance, a column with a higher content of phenyl or trifluoropropyl groups can introduce different interaction mechanisms (e.g., pi-pi interactions) that can enhance the separation of aromatic isomers.[4] In some studies, a 100% trifluoropropyl methyl polysiloxane stationary phase has been successful in resolving perfluoroacylated piperazine derivatives.[4]
-
For Enantiomers (Chiral Isomers): If you are separating enantiomers, a standard achiral column will not work. You must use a chiral stationary phase. Cyclodextrin-based columns are widely used for this purpose, as they create a chiral environment that allows for differential interaction with the enantiomers.[5][6][7]
-
-
Oven Temperature Program Optimization:
-
Initial Check: Is your temperature ramp rate too fast? A rapid ramp can cause isomers to move through the column too quickly, without enough time to interact sufficiently with the stationary phase.
-
Actionable Insight: Decrease the ramp rate (e.g., from 10°C/min to 2-5°C/min) in the temperature range where the isomers are expected to elute.[2][3] This increases the residence time in the column, allowing for more effective partitioning and improved separation. You can also add an isothermal hold at a temperature just below the elution temperature of the isomer pair to enhance resolution.
-
-
Derivatization Strategy:
-
Initial Check: Are you analyzing the native piperazines? The presence of active amine groups can lead to poor peak shape and may not provide enough structural differentiation for separation.
-
Actionable Insight: Derivatization is a powerful tool to not only improve chromatographic behavior but also to accentuate the structural differences between isomers.[8] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[2][3] The addition of a bulky derivatizing group can amplify the subtle structural differences between isomers, leading to better separation.
-
Workflow for troubleshooting poor isomer resolution.
Q2: My piperazine peaks are tailing significantly. What's causing this and how can I achieve symmetrical peaks?
A2: Peak tailing is a common issue when analyzing amines like piperazines. It's often caused by unwanted interactions between the basic amine groups of the analyte and active sites within the GC system.[9][10] These active sites can be found on the injector liner, the column itself, or even on contaminants within the system.
Core Causality & Remediation Strategy:
The primary cause of peak tailing for piperazines is the presence of acidic silanol groups on the surface of the glass injector liner and the fused silica column. The basic nitrogen atoms in the piperazine ring can interact strongly with these sites, leading to delayed elution and a tailing peak shape. The solution is to either passivate these active sites or chemically modify the analyte to reduce its basicity.
Step-by-Step Troubleshooting Protocol:
-
Inlet Maintenance:
-
Initial Check: When was the last time you replaced your injector liner? A contaminated or old liner is a frequent culprit.[9][11]
-
Actionable Insight: Replace the injector liner with a new, deactivated liner. Deactivated liners have been treated to cap the active silanol groups, making them more inert.[11] Also, ensure the column is installed correctly in the inlet, as an improper installation can create dead volume, another cause of peak tailing.[9][11]
-
-
Column Conditioning and Care:
-
Initial Check: Have you trimmed the front end of your column recently? The first few centimeters of the column are most susceptible to contamination from non-volatile sample matrix components.[11]
-
Actionable Insight: Trim 10-20 cm from the front of the column. This removes the most active and contaminated section, often restoring peak shape.[11]
-
-
Derivatization:
-
Initial Check: As with resolution issues, are you analyzing underivatized piperazines?
-
Actionable Insight: Derivatization is highly effective at eliminating peak tailing.[9] By reacting the amine groups with a reagent like TFAA, you replace the active hydrogens with a non-polar group, which significantly reduces the potential for interaction with active sites in the system.[2][3]
-
Comparative Table of Troubleshooting Actions for Peak Tailing:
| Action | Rationale | Expected Outcome |
| Replace Injector Liner | Removes active sites and contaminants from the sample introduction path.[9][11] | Improved peak symmetry, reduced tailing. |
| Trim Column Inlet | Eliminates the most contaminated and active section of the column.[11] | Sharper peaks, restoration of theoretical plates. |
| Derivatize Sample | Masks the active amine groups, preventing interaction with silanol groups.[8] | Symmetrical, Gaussian peak shapes. |
Frequently Asked Questions (FAQs)
Q: Is derivatization always necessary for piperazine analysis by GC-MS?
A: While not strictly mandatory in all cases, derivatization is highly recommended for robust and reliable analysis of piperazine isomers.[8] The primary benefits are:
-
Improved Volatility and Thermal Stability: This is crucial for getting the analytes through the GC system without degradation.[12]
-
Enhanced Chromatographic Peak Shape: As discussed in the troubleshooting section, it mitigates peak tailing by masking active amine groups.[9]
-
Increased Mass Spectrometric Differentiation: Although derivatization may not always alter the fundamental fragmentation pathway, it can lead to differences in the relative abundance of fragment ions, which can aid in isomer differentiation.[4]
Q: How do I choose the right derivatization reagent?
A: The choice of reagent depends on your specific analytical goals. For general improvement of chromatographic properties, perfluoroacylation reagents are excellent choices.
-
Trifluoroacetic Anhydride (TFAA): A very common and effective reagent that is volatile and produces stable derivatives.[2][3]
-
Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA): These produce derivatives with higher molecular weights, which can be useful for shifting the mass-to-charge ratio of fragments to a cleaner region of the mass spectrum.[4]
Experimental Protocol: A Typical Derivatization Procedure with TFAA
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. The absence of water is critical as the reagent will preferentially react with it.[2][3]
-
Reagent Addition: To the dry residue, add a suitable solvent (e.g., 50 µL of ethyl acetate) and the derivatizing agent (e.g., 50 µL of TFAA).[2][3]
-
Reaction: Cap the vial tightly and incubate at a controlled temperature (e.g., 70°C for 30 minutes).[2][3]
-
Final Preparation: After cooling to room temperature, evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection into the GC-MS.[2][3]
Standard derivatization workflow for piperazines.
Q: My mass spectra for different isomers look almost identical. How can I use the MS to differentiate them?
A: This is a known challenge, as many piperazine isomers undergo similar fragmentation pathways, often dominated by cleavage of the piperazine ring.[4][13] The base peak for many piperazine derivatives is a result of alpha-cleavage of the molecular ion.[4]
Strategies for MS Differentiation:
-
Look for Subtle Differences in Ion Ratios: Even if the major fragment ions are the same, their relative abundances may differ between isomers. This requires high-quality, reproducible data and careful examination of the spectra.
-
Leverage Chromatographic Separation: This is the most reliable approach. If you can achieve baseline separation of the isomers, you can confidently assign the mass spectrum to a specific isomer based on its retention time.[14]
-
Consider Chemical Ionization (CI): While Electron Ionization (EI) is standard, CI is a softer ionization technique that often results in a more abundant molecular ion. This can be helpful for confirming the molecular weight of each isomer, even if their fragmentation patterns are similar.
Table of Common Piperazine Fragment Ions (EI-MS):
| m/z Value | Potential Fragment Identity | Significance |
| 56, 70, 84, 113 | Fragments from the piperazine ring cleavage.[4][13] | Common to many piperazine derivatives. |
| 91 | Benzyl fragment (C7H7+).[13] | Characteristic of benzylpiperazines (BZP). |
| 119 | Phenylpiperazine fragment.[13] | Common in phenylpiperazine derivatives. |
| 154, 140 | Typical fragment ions for mCPP.[13] | Can be used for specific isomer identification. |
| 188, 174 | Typical fragment ions for TFMPP.[13] | Can be used for specific isomer identification. |
References
- 1. benchchem.com [benchchem.com]
- 2. scholars.direct [scholars.direct]
- 3. scholars.direct [scholars.direct]
- 4. academic.oup.com [academic.oup.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validating the Efficacy of Novel Atypical Antipsychotic Candidates: The Case of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel chemical entities with potential as atypical antipsychotic agents. We will use the molecule 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine (hereafter designated as Compound TFP ) as a central case study. While specific efficacy data for Compound TFP is not extensively published, its structure—a trifluoromethylpyridine moiety linked to a piperazine ring—is a well-established pharmacophore in centrally active agents, particularly those targeting serotonergic and dopaminergic systems.[1][2]
This document is not a simple recitation of protocols. Instead, it is a strategic roadmap, explaining the causal logic behind experimental choices and demonstrating how to build a self-validating data package to rigorously assess a compound's potential. Our objective is to construct a pharmacological profile for Compound TFP and compare it against established benchmarks to determine its viability as a next-generation therapeutic.
The Scientific Rationale: Deconstructing Atypicality
The evolution from first-generation (typical) to second-generation (atypical) antipsychotics was driven by the need to mitigate debilitating extrapyramidal symptoms (EPS) while improving efficacy against the negative and cognitive symptoms of schizophrenia.[3][4][5] This "atypicality" is not conferred by a single receptor interaction but by a finely tuned polypharmacological profile.
The prevailing hypothesis posits that optimal efficacy is achieved through a combination of:
-
Dopamine D2 Receptor (D2R) Antagonism or Partial Agonism: All effective antipsychotics block D2 receptors in the mesolimbic pathway to reduce positive symptoms like hallucinations and delusions.[6][7] However, excessive blockade in the nigrostriatal pathway leads to EPS.[8] Atypical agents often exhibit lower D2R affinity or faster dissociation kinetics compared to typicals.[5]
-
Serotonin 5-HT2A Receptor (5-HT2AR) Inverse Agonism: High affinity for and potent inverse agonism at 5-HT2A receptors is a near-universal characteristic of atypical antipsychotics.[9][10] This action is thought to disinhibit dopamine release in the nigrostriatal and mesocortical pathways, thereby reducing EPS liability and potentially improving negative/cognitive symptoms.[10][11] The 5-HT2A receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist; an inverse agonist binds to this receptor and stabilizes it in an inactive state, reducing its basal signaling.[12][13]
-
Serotonin 5-HT1A Receptor (5-HT1AR) Partial Agonism: Activation of 5-HT1A receptors can also enhance dopamine release in the prefrontal cortex and striatum, which is believed to contribute to efficacy against negative symptoms and cognitive deficits.[14] Many successful atypical agents, such as aripiprazole and clozapine, possess this activity.[15][16]
Our validation strategy for Compound TFP will therefore be a systematic interrogation of its activity at these three key targets, benchmarked against two standards: Risperidone (a potent D2/5-HT2A antagonist) and Aripiprazole (a D2 partial agonist and 5-HT1A partial agonist).[16]
Proposed Multi-Target Mechanism of Action
The diagram below illustrates the hypothesized synaptic mechanism for an effective atypical antipsychotic. The goal of our experimental workflow is to determine where Compound TFP fits within this model.
Caption: Hypothesized synaptic interactions of an ideal atypical antipsychotic.
Experimental Validation Workflow: From Bench to Behavior
A logical, phased approach is critical. We begin with in vitro characterization to establish the molecular pharmacology of Compound TFP, followed by in vivo studies to assess its functional effects in a physiological context.
Caption: Phased experimental workflow for validating Compound TFP.
Phase 1: In Vitro Molecular Profiling
Objective: To quantify the binding affinity and functional activity of Compound TFP at primary and secondary targets.
Causality: This is the foundational experiment to determine if Compound TFP physically interacts with our targets of interest and with what avidity. By measuring the inhibition constant (Ki), we can directly compare its affinity to our benchmarks. High affinity is a prerequisite for potent in vivo activity.
Methodology:
-
Preparation: Utilize commercially available cell membranes expressing recombinant human D2, 5-HT2A, or 5-HT1A receptors.
-
Radioligands:
-
For D2R: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2AR: [³H]-Ketanserin.
-
For 5-HT1AR: [³H]-8-OH-DPAT.
-
-
Assay: Incubate the membranes with a fixed concentration of radioligand and increasing concentrations of the test compound (Compound TFP, Risperidone, Aripiprazole).
-
Detection: After incubation and washing, measure the bound radioactivity using liquid scintillation counting.
-
Analysis: Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation. The experiment should be run in triplicate.
Hypothetical Data Summary:
| Compound | D2R Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A / D2 Ratio |
| Compound TFP | 5.5 | 0.8 | 15.2 | 6.9 |
| Risperidone | 3.1 | 0.2 | 210 | 15.5 |
| Aripiprazole | 1.2 | 45 | 2.5 | 0.03 |
A higher 5-HT2A/D2 ratio (Ki D2 / Ki 5-HT2A) is often associated with an atypical profile.
Causality: Binding does not equal function. A compound can be an agonist, antagonist, partial agonist, or inverse agonist. These assays are critical to elucidate the nature of the interaction, which ultimately determines the physiological effect.
Methodology:
-
5-HT2A Receptor (Inverse Agonism): Calcium Mobilization Assay [17][18]
-
Principle: The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). An inverse agonist will decrease the basal [Ca²⁺]i in a system with constitutive receptor activity.
-
Procedure: Use HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure baseline fluorescence. Add increasing concentrations of Compound TFP and measure the change in fluorescence. A decrease from baseline indicates inverse agonism. Calculate the IC50.
-
-
D2 Receptor (Antagonism): cAMP Assay
-
Principle: The D2 receptor is Gi-coupled; its activation inhibits adenylyl cyclase, decreasing cAMP levels. An antagonist will block the ability of a D2 agonist (e.g., quinpirole) to suppress forskolin-stimulated cAMP production.
-
Procedure: Use CHO-K1 cells expressing the human D2 receptor. Stimulate the cells with forskolin in the presence of a fixed concentration of quinpirole and varying concentrations of Compound TFP. Measure cAMP levels using a suitable kit (e.g., HTRF or ELISA). Calculate the IC50 for the blockade of the quinpirole effect.
-
-
5-HT1A Receptor (Partial Agonism): cAMP Assay [16]
-
Principle: The 5-HT1A receptor is also Gi-coupled. An agonist or partial agonist will directly inhibit forskolin-stimulated cAMP production.
-
Procedure: Use HEK293 cells expressing the human 5-HT1A receptor. Stimulate with forskolin and add increasing concentrations of Compound TFP. Measure the inhibition of cAMP production. The maximal effect (Emax) relative to a full agonist (e.g., 8-OH-DPAT) determines if it is a full or partial agonist. Calculate the EC50 and Emax.
-
Hypothetical Data Summary:
| Compound | 5-HT2A Assay | D2 Assay | 5-HT1A Assay |
| IC50 (nM) | IC50 (nM) | EC50 (nM) / Emax (%) | |
| Compound TFP | 1.2 (Inverse Agonist) | 8.1 (Antagonist) | 25 / 65% (Partial Agonist) |
| Risperidone | 0.5 (Inverse Agonist) | 4.5 (Antagonist) | >1000 / Inactive |
| Aripiprazole | 52 (Partial Agonist) | 2.1 (Partial Agonist) | 4.0 / 75% (Partial Agonist) |
Phase 2: In Vivo Efficacy and Safety Assessment
Objective: To translate the in vitro profile into a functional outcome in a living system, assessing both desired antipsychotic-like effects and potential motor side effects.
Causality: This is a widely accepted predictive model for antipsychotic efficacy.[11][19] Psychostimulants like amphetamine increase dopamine release in the mesolimbic system, causing hyperlocomotion in rodents. This is considered an analog of the hyperdopaminergic state associated with positive symptoms in schizophrenia. An effective antipsychotic will block this effect via D2R antagonism.
Methodology:
-
Subjects: Male C57BL/6 mice or Sprague-Dawley rats.
-
Acclimation: Allow animals to acclimate to the open-field test chambers (e.g., 40x40 cm boxes equipped with infrared beams to track movement).
-
Dosing: Administer vehicle, Compound TFP (e.g., 0.1, 0.3, 1, 3 mg/kg, i.p.), or a reference drug (Risperidone) 30-60 minutes prior to the amphetamine challenge.
-
Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.).
-
Data Collection: Immediately place animals back in the open field and record total distance traveled for 60-90 minutes.
-
Analysis: Compare the distance traveled in drug-treated groups to the vehicle-treated group. Calculate the ED50 (dose required to reduce hyperlocomotion by 50%).
Causality: This test measures the propensity of a drug to induce catalepsy, a state of motor rigidity in rodents that is highly predictive of EPS liability in humans.[20] The underlying mechanism is potent D2R blockade in the nigrostriatal pathway. A large separation between the antipsychotic-effective dose (ED50 from Protocol 3) and the cataleptic dose is the hallmark of an atypical drug.
Methodology:
-
Subjects: Male Sprague-Dawley rats are typically used.
-
Dosing: Administer vehicle, Compound TFP (at and above its effective doses, e.g., 1, 3, 10, 30 mg/kg, i.p.), or reference drugs.
-
Testing: At peak drug effect time (e.g., 60 minutes post-dose), gently place the rat’s forepaws on a horizontal bar raised ~9 cm from the surface.
-
Measurement: Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture. A common cutoff is 180 seconds.
-
Analysis: Determine the dose that induces catalepsy in 50% of the animals (CD50). The therapeutic index is calculated as CD50 / ED50.
Hypothetical Data Synthesis & Comparative Analysis:
| Compound | Efficacy ED50 (mg/kg) | Catalepsy CD50 (mg/kg) | Therapeutic Index (CD50/ED50) |
| Compound TFP | 1.1 | 28 | 25.5 |
| Risperidone | 0.2 | 2.5 | 12.5 |
| Haloperidol (Typical) | 0.1 | 0.4 | 4.0 |
Conclusion: A Profile of a Promising Candidate
Based on this comprehensive, albeit hypothetical, validation workflow, Compound TFP emerges as a promising atypical antipsychotic candidate.
-
Molecular Profile: It demonstrates a desirable multi-receptor profile, combining potent 5-HT2A inverse agonism with moderate D2 antagonism and 5-HT1A partial agonism. This signature is consistent with modern atypical antipsychotics designed for broad symptom efficacy.
-
Preclinical Efficacy: It effectively reverses amphetamine-induced hyperlocomotion, indicating its potential to treat positive symptoms.
-
Safety & Tolerability: Critically, Compound TFP shows a wide therapeutic index, significantly larger than that of Risperidone and vastly superior to a typical antipsychotic like Haloperidol. This suggests a low propensity to induce motor side effects at clinically relevant doses.
The structured, hypothesis-driven approach outlined in this guide provides a robust framework for making a "Go/No-Go" decision. The data package for Compound TFP is self-validating: the in vitro functional data logically predict the in vivo outcomes. The next steps in development would involve exploring its effects in models of negative and cognitive symptoms, as well as comprehensive ADME-Tox profiling. This rigorous, evidence-based evaluation is essential for advancing novel CNS therapeutics from the laboratory to the clinic.
References
- 1. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goodrx.com [goodrx.com]
- 4. Typical vs. Atypical Antipsychotics: How They Differ [verywellhealth.com]
- 5. droracle.ai [droracle.ai]
- 6. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. pharmaconconsulting.com [pharmaconconsulting.com]
- 9. 5-HT2A inverse agonists as antipsychotics [biopsychiatry.com]
- 10. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 15. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 16. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
- 19. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs | eNeuro [eneuro.org]
1-[6-(trifluoromethyl)pyridin-2-yl]piperazine vs other PI3K/mTOR inhibitors
A Note to Our Audience: This guide was initially intended to provide a direct comparison of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine with other prominent PI3K/mTOR inhibitors. However, an exhaustive search of publicly available scientific literature and databases revealed no published experimental data on the PI3K/mTOR inhibitory activity of this specific compound. As such, a direct, data-driven comparison is not possible at this time.
In the spirit of advancing research and providing valuable insights to the scientific community, this guide has been re-scoped to offer a comprehensive comparison of three well-characterized and clinically relevant dual PI3K/mTOR inhibitors: BEZ235 (Dactolisib) , GDC-0980 (Apitolisib) , and VS-5584 . This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these potent tool compounds.
A Senior Application Scientist's Guide to Dual PI3K/mTOR Inhibitors: A Comparative Analysis
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1] Its frequent hyperactivation in a multitude of human cancers has cemented its status as a critical therapeutic target.[2] Dual inhibitors that simultaneously target the catalytic activity of both PI3K and mTOR have garnered significant interest, as this approach can circumvent the complex feedback loops that often limit the efficacy of single-node inhibitors.[3]
This guide provides an in-depth, objective comparison of three widely studied dual PI3K/mTOR inhibitors: BEZ235 (Dactolisib), GDC-0980 (Apitolisib), and VS-5584. We will dissect their biochemical and cellular performance, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their own investigations.
The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/mTOR pathway is a tightly regulated network that transmits signals from cell surface receptors to downstream effectors that control cellular functions. Upon activation by growth factors, PI3K phosphorylates membrane phosphoinositides, leading to the recruitment and activation of AKT. Activated AKT, a central node in the pathway, phosphorylates a wide array of substrates, including components that lead to the activation of mTOR. mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which have both overlapping and distinct downstream targets.[4] Dual inhibition of PI3K and mTOR offers a more comprehensive blockade of this critical oncogenic pathway.
Caption: A simplified diagram of the PI3K/mTOR signaling pathway highlighting the points of action for dual inhibitors.
Comparative Biochemical Potency
The intrinsic potency of an inhibitor against its target enzymes is a fundamental determinant of its biological activity. The table below summarizes the half-maximal inhibitory concentrations (IC50) of BEZ235, GDC-0980, and VS-5584 against the Class I PI3K isoforms and mTOR.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50/Ki, nM) | Reference(s) |
| BEZ235 (Dactolisib) | 4 | 75 | 7 | 5 | 20.7 | [5][6][7] |
| GDC-0980 (Apitolisib) | 5 | 27 | 7 | 14 | 17 (Ki) | [8][9][10] |
| VS-5584 | 16 | 68 | 42 | 25 | 37 | [11] |
Expert Analysis:
-
BEZ235 and GDC-0980 demonstrate high potency against PI3Kα, the isoform most frequently mutated in cancer, as well as the δ and γ isoforms and mTOR.[5][6][7][8][9][10] Their weaker activity against the β isoform is a notable feature.[5][8]
-
VS-5584 presents a more balanced profile, with comparable low- to mid-nanomolar potency across all Class I PI3K isoforms and mTOR.[11] This broader spectrum of activity may be advantageous in tumors where signaling is not solely dependent on a single PI3K isoform.
Cellular Activity and Pathway Modulation
To be effective, an inhibitor must not only be potent in a biochemical assay but also capable of engaging its target within a cellular context, leading to the desired biological outcome.
| Inhibitor | Representative Anti-proliferative IC50 (Cell Line) | Key Downstream Effects | Reference(s) |
| BEZ235 (Dactolisib) | 6.5 nM (p-RPS6 inhibition in U2OS) | Potent inhibition of AKT and S6K phosphorylation. | [5][6] |
| GDC-0980 (Apitolisib) | 255 nM (MCF7), 307 nM (PC3) | Robustly inhibits phosphorylation of AKT and mTORC1/2 substrates. | [8][9] |
| VS-5584 | 48 nM (H929 multiple myeloma) | Strong inhibition of AKT (S473 and T308) and S6 phosphorylation. |
Expert Analysis: All three compounds effectively suppress the PI3K/mTOR signaling cascade in cancer cell lines, as evidenced by the reduced phosphorylation of key downstream markers like AKT and S6K. The anti-proliferative efficacy varies significantly across different cell lines, often correlating with the presence of activating mutations within the PI3K pathway.
Experimental Methodologies: A Guide for the Bench Scientist
The following protocols provide a framework for the in-house evaluation and comparison of PI3K/mTOR inhibitors.
In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ TR-FRET)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K or mTOR.
Caption: A streamlined workflow for a TR-FRET-based in vitro kinase assay.
Detailed Protocol:
-
Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Dispense a small volume of each dilution into the wells of a low-volume 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add a solution of the purified PI3K isoform or mTOR kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the appropriate lipid or protein substrate and ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., a terbium-labeled phospho-specific antibody and a GFP-labeled substrate or fluorescent tracer).
-
Signal Measurement: After a final incubation period, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Phosphorylation Analysis by Western Blot
This technique provides a direct readout of pathway inhibition within a cellular context by measuring the phosphorylation status of downstream targets.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7 or U-87 MG) in 6-well plates. After attachment, serum-starve the cells for 12-24 hours to lower basal signaling. Pre-treat with the inhibitor for 2 hours before stimulating with a growth factor like IGF-1 (100 ng/mL) for 15-30 minutes.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and total S6K.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Analysis: Quantify band intensities using densitometry and normalize the phospho-protein signal to the total protein signal.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the inhibitor for 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate IC50 values.
References
- 1. 1-(6-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylicacid [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylpyridine Piperazine Derivatives: A Guide for Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. Within this chemical space, the trifluoromethylpyridine piperazine scaffold has emerged as a particularly fruitful area of investigation, yielding derivatives with a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of this chemical class, offering experimental data, detailed protocols, and mechanistic insights to inform and guide researchers in drug discovery and development.
The Trifluoromethylpyridine Piperazine Scaffold: A Privileged Structure
The trifluoromethylpyridine piperazine scaffold combines two key pharmacophores: the trifluoromethylpyridine moiety and the piperazine ring. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the -CF3 group can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell membrane permeability.
The piperazine ring is a common structural motif in many approved drugs, valued for its ability to serve as a versatile linker connecting two or more pharmacophoric elements.[1] Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The piperazine core can also improve aqueous solubility and oral bioavailability.[1]
This guide will focus on a comparative analysis of derivatives based on the core structure of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine, exploring how substitutions at the N4 position of the piperazine ring modulate biological activity across different therapeutic areas.
Comparative Analysis of Biological Activity
Trifluoromethylpyridine piperazine derivatives have demonstrated promising activity in several therapeutic areas, most notably as antiviral agents in plants, as well as exhibiting potential in oncology and neuroscience.
Antiviral Activity: Plant Activators
A significant body of research has focused on the development of trifluoromethylpyridine piperazine derivatives as plant activators, which induce a plant's own defense mechanisms against viral pathogens. A study by Zhang et al. (2022) provides a robust dataset for the comparative analysis of a series of 27 derivatives against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[2]
Key Findings:
-
Several synthesized compounds exhibited higher in vivo antiviral activity than the commercial fungicide and plant activator, ningnanmycin.[2]
-
Compound A16 (R = 2-chloro-4-fluorobenzyl) was identified as the most potent derivative, with a protective activity EC50 of 18.4 µg/mL against TMV, significantly lower than that of ningnanmycin (50.2 µg/mL).[2]
-
Structure-activity relationship (SAR) analysis revealed that the nature of the substituent at the N4 position of the piperazine ring plays a crucial role in determining antiviral potency.
Table 1: Comparative in vivo Antiviral Activity of Selected Trifluoromethylpyridine Piperazine Derivatives against TMV
| Compound ID | R Group (Substituent at N4 of Piperazine) | Protective Activity EC50 (µg/mL)[2] | Curative Activity EC50 (µg/mL)[3] | Inactivation Activity EC50 (µg/mL)[3] |
| A16 | 2-chloro-4-fluorobenzyl | 18.4 | 102.3 | >500 |
| A3 | 4-fluoro-3-(trifluoromethyl)benzyl | 20.2 | 115.8 | >500 |
| A17 | Benzyl | 86.1 | 86.1 | >500 |
| A10 | 4-(trifluoromethoxy)benzyl | 54.5 | 143.7 | 54.5 |
| Ningnanmycin | Commercial Standard | 50.2 | 131.7 | 38.0 |
Mechanism of Action as Plant Activators:
The antiviral activity of these compounds is not due to direct interaction with the virus but rather through the induction of the plant's systemic acquired resistance (SAR). The lead compound, A16, was found to enhance the activities of key defense enzymes, including superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[2] This enzymatic cascade leads to the activation of the phenylpropanoid biosynthesis pathway, which produces a range of antimicrobial and signaling molecules that bolster the plant's defenses against viral infection.[2]
Caption: Proposed mechanism of antiviral action of Compound A16.
Anticancer Activity
The trifluoromethylphenylpiperazine and related trifluoromethylbenzylpiperazine moieties have been incorporated into various molecular scaffolds to explore their potential as anticancer agents. While direct comparative studies of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives in oncology are limited, data from closely related structures provide valuable insights.
A study on novel vindoline-piperazine conjugates identified derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring as having significant antiproliferative activity across the NCI-60 human tumor cell line panel.[4]
Table 2: Comparative Anticancer Activity of a Vindoline-Piperazine Conjugate
| Compound ID | Piperazine Substituent | Cancer Cell Line | Growth Inhibition (GI50) in µM[4] |
| 23 | N-[4-(trifluoromethyl)benzyl]piperazine | Breast Cancer (MDA-MB-46) | 1.00 |
| 23 | N-[4-(trifluoromethyl)benzyl]piperazine | CNS Cancer (SF-539) | 1.45 |
| 23 | N-[4-(trifluoromethyl)benzyl]piperazine | Melanoma (SK-MEL-5) | 1.52 |
Another study on thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group also demonstrated potent anticancer activity.[5] Although not piperazine derivatives, these findings underscore the potential of the trifluoromethyl moiety in designing novel anticancer agents.
Potential Mechanisms of Anticancer Action:
The anticancer mechanisms of piperazine derivatives are diverse and depend on the overall molecular structure. Some derivatives have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[6] Others have been found to inhibit kinases involved in cancer cell proliferation and survival, such as PI3K.[7] For the vindoline-piperazine conjugates, the mechanism is likely related to the disruption of microtubule dynamics, a hallmark of Vinca alkaloids.
Caption: Potential mechanisms of anticancer activity for trifluoromethylpyridine piperazine derivatives.
Central Nervous System (CNS) Activity
The piperazine scaffold is a well-established feature in many CNS-active drugs.[8] Derivatives containing a trifluoromethylphenyl group, such as 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), have been studied for their interaction with serotonin and dopamine receptors.
Key Findings:
-
TFMPP and its analogues have shown affinity for serotonin receptors, particularly 5-HT1A, and can act as serotonin receptor agonists.[9][10]
-
The binding affinity of these derivatives can be modulated by the substitution pattern on the phenyl ring.[11]
-
Some piperazine derivatives have been shown to influence both serotonin and dopamine release in the prefrontal cortex, suggesting potential applications in the treatment of neuropsychiatric disorders.[12]
Table 3: Comparative Receptor Binding Affinity of a Trifluoromethylphenyl Piperazine Derivative
| Compound | Receptor | Binding Affinity (Ki in nM)[10] |
| BrAcTFMPP | 5-HT1A | 0.5 |
| BrAcTFMPP | 5-HT1B | 146 |
| BrAcTFMPP | 5-HT2 | 41 |
Note: BrAcTFMPP is 1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine, a derivative of TFMPP.
Potential Mechanisms of CNS Action:
The CNS effects of these derivatives are primarily mediated by their interaction with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. By acting as agonists, partial agonists, or antagonists at these receptors, they can modulate neurotransmitter signaling pathways implicated in mood, cognition, and behavior. For example, agonism at the 5-HT1A receptor is a known mechanism for anxiolytic and antidepressant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Bioactivity Assays for Piperazine Compounds
Introduction: The Piperazine Paradox in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" integral to numerous FDA-approved drugs.[1][2] Its prevalence stems from its unique physicochemical properties which can confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[3] However, this versatility also presents a significant challenge in early-stage drug discovery: the potential for assay-dependent bioactivity results. A piperazine compound's measured potency can vary dramatically depending on the experimental context. Therefore, a robust cross-validation strategy using orthogonal assays is not just good practice—it is essential for making informed decisions in hit-to-lead campaigns.
This guide provides an in-depth comparison of two common bioactivity assays for G-protein coupled receptor (GPCR) antagonists, a frequent target class for piperazine derivatives.[4] We will explore the causality behind experimental choices, provide detailed protocols for both a biochemical and a cell-based assay, and present a framework for the cross-validation and interpretation of the resulting data. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to navigate the complexities of bioactivity assessment for this important class of compounds.
Part 1: A Tale of Two Assays - Biochemical vs. Cell-Based Approaches
The choice of a primary screening assay is a critical decision in any drug discovery project. For GPCRs, the two most common approaches are biochemical assays, which measure direct interaction with the target protein, and cell-based assays, which assess the functional consequences of that interaction in a more physiologically relevant environment.[5][6] Here, we will compare a radioligand binding assay (biochemical) with a cyclic AMP (cAMP) functional assay (cell-based) for the characterization of a novel piperazine-based antagonist for a Gαs-coupled GPCR.
The Biochemical Approach: Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for its target receptor.[7] They are highly sensitive and provide a direct measure of the binding interaction, typically expressed as an inhibition constant (Ki).[8]
Causality Behind Experimental Choices:
-
Why use a radioligand? The use of a radioactive isotope-labeled ligand allows for highly sensitive detection of binding, even at low receptor concentrations.[7]
-
Why membrane preparation? Using a membrane preparation isolates the target GPCR from the complexities of the intracellular environment, providing a direct measure of target engagement without the confounding factors of cell permeability or off-target effects.[9]
-
Why competition? A competition assay, where the unlabeled test compound (our piperazine derivative) competes with a known radioligand, is a straightforward way to determine the affinity of the test compound without needing to synthesize a radiolabeled version of it.[10]
Experimental Protocol: [3H]-Ligand Competition Binding Assay
-
Membrane Preparation:
-
Culture CHO cells stably expressing the target Gαs-coupled GPCR to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).[4]
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration (e.g., using a BCA assay).[4] Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer containing a serial dilution of the piperazine test compound.
-
Add 50 µL of the radioligand (e.g., [3H]-agonist) at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well).
-
For non-specific binding control wells, add a high concentration of a known, non-radioactive antagonist. Total binding wells receive buffer instead of the test compound.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[4]
-
-
Detection and Data Analysis:
-
Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) to separate bound from free radioligand.[4]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the piperazine compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
The Cell-Based Approach: cAMP Functional Assay
Cell-based assays measure the functional response of a cell to a compound, providing a more physiologically relevant assessment of bioactivity.[11] For a Gαs-coupled GPCR, agonist stimulation increases intracellular cAMP levels, while an antagonist will block this increase.[12]
Causality Behind Experimental Choices:
-
Why measure cAMP? Cyclic AMP is a key second messenger for Gαs-coupled GPCRs, making its measurement a direct readout of receptor activation or inhibition.[13]
-
Why use whole cells? This format inherently accounts for factors like cell membrane permeability and potential metabolism of the compound, providing a more realistic measure of a compound's potential in vivo efficacy.[14]
-
Why use an agonist challenge? To measure antagonism, the system must first be stimulated. The use of a known agonist provides this stimulation, and the piperazine compound's potency is determined by its ability to inhibit this agonist-induced signal.[15]
Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Preparation:
-
Use the same CHO cell line stably expressing the target GPCR as in the biochemical assay.
-
Seed the cells into a 384-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
-
Antagonist Assay:
-
Remove the culture medium and add 10 µL of stimulation buffer containing a serial dilution of the piperazine test compound.
-
Incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.
-
Add 10 µL of stimulation buffer containing an EC80 concentration of a known agonist (e.g., isoproterenol for the β2-adrenergic receptor).
-
Incubate for 30 minutes at room temperature to allow for cAMP production.[15]
-
-
Detection and Data Analysis:
-
Lyse the cells and detect cAMP levels using a homogeneous time-resolved fluorescence (HTRF) kit according to the manufacturer's protocol. This typically involves adding two reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[16]
-
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (d2).
-
The HTRF ratio (665nm/620nm * 10,000) is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of the piperazine compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Workflow Diagram:
Caption: Workflow for a cell-based cAMP functional assay.
Part 2: The Cross-Validation Framework
Having obtained potency data from two orthogonal assays, the next crucial step is to compare and interpret these results. It is not uncommon to see a discrepancy between biochemical affinity (Ki) and cellular functional potency (IC50).[14] Understanding the potential reasons for this is key to making sound judgments about a compound's therapeutic potential.
Data Presentation and Comparison
A clear and concise summary of the quantitative data is essential for comparison.
| Compound ID | Piperazine Scaffold | Radioligand Binding (Ki, nM) | cAMP Functional Assay (IC50, nM) | Potency Shift (IC50/Ki) |
| PZ-001 | 1-Arylpiperazine | 15 | 45 | 3.0 |
| PZ-002 | 1-Benzylpiperazine | 25 | 550 | 22.0 |
| PZ-003 | 1,4-Dibenzylpiperazine | 8 | 12 | 1.5 |
| Control | Reference Antagonist | 5 | 8 | 1.6 |
This table presents hypothetical data for illustrative purposes.
Statistical Analysis and Interpretation
While a direct comparison of the potency values is informative, a more rigorous statistical analysis can provide deeper insights.
-
Assessing Correlation: A primary step is to determine if the potencies from the two assays are correlated. A scatter plot of log(Ki) versus log(IC50) can be visually inspected, and a Pearson correlation coefficient can be calculated. A strong positive correlation suggests that the biochemical assay is a good predictor of cellular activity for this chemical series.
-
Evaluating Potency Shift: The "Potency Shift" column in the table highlights the difference between biochemical and cellular activity.
-
A small shift (e.g., <3-fold) , as seen for PZ-001, PZ-003, and the control, suggests that the compound's affinity for the target is the primary driver of its cellular activity. It also implies good cell permeability and metabolic stability under the assay conditions.
-
A large rightward shift (e.g., >10-fold) , as seen for PZ-002, indicates a loss of potency in the cellular context. This could be due to several factors:
-
Poor cell permeability: The piperazine compound may not efficiently cross the cell membrane to reach the GPCR.
-
Efflux pump substrate: The compound might be actively transported out of the cell.
-
Metabolic instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Assay artifacts: The compound may interfere with the detection system in the cellular assay.
-
-
-
Statistical Significance of Differences: To determine if the IC50 values from the two assays are statistically different, a paired t-test or a similar statistical test can be performed on the log-transformed potency values. However, it's often more informative to focus on the magnitude of the potency shift and its implications for drug development.[1][17]
A Self-Validating System: The Logic of Cross-Validation
The process of cross-validation is a self-validating system. When the results from the biochemical and cell-based assays are concordant, it increases our confidence in the compound's mechanism of action. When the results are discordant, it provides an opportunity to investigate potential liabilities of the compound, such as poor ADME properties, which are critical to address early in the drug discovery process.
Logical Flow of Cross-Validation:
References
- 1. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioagilytix.com [bioagilytix.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. news-medical.net [news-medical.net]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. multispaninc.com [multispaninc.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparability of mixed IC50 data – A Statistical Analysis - OAK Open Access Archive [oak.novartis.com]
Navigating the Labyrinth of Experimental Reproducibility: A Guide to 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
In the realm of scientific discovery, and particularly within drug development and medicinal chemistry, the reproducibility of experimental findings stands as the bedrock of progress. The ability to consistently replicate results is the ultimate validation of a hypothesis and the gateway to translating foundational research into tangible applications. This guide delves into the critical factors influencing the reproducibility of experiments involving 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine , a versatile heterocyclic amine building block.
This compound, a member of the piperazine and pyridine families, serves as a crucial starting material and structural motif in the synthesis of a wide array of biologically active molecules.[1][2][3] Its applications span from the development of novel plant activators with antiviral properties to the creation of pharmacologically active agents targeting the central nervous system.[4][5][6][7] Given its role in generating potential therapeutic and agrochemical leads, ensuring the reproducibility of experiments involving this molecule is of paramount importance.
This guide will provide an in-depth analysis of the potential pitfalls and best practices for achieving reproducible results. We will explore both the chemical synthesis and biological evaluation phases, offering detailed protocols and objective comparisons to alternative approaches. Our goal is to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of experimental variability and build a foundation of trustworthy and robust scientific data.
The Reproducibility Crisis: A Chemical Perspective
The challenge of reproducibility is a well-documented issue across scientific disciplines, with chemistry being no exception.[8][9] A survey reported in Nature revealed that over 70% of researchers have encountered difficulties in reproducing their own experiments, and more than half have struggled to replicate the work of others.[8] In medicinal chemistry and drug discovery, while often more rigorous than other fields, irreproducibility can lead to wasted resources and dead-end research avenues.[10]
Key factors contributing to this crisis include incomplete documentation of methods, variability in the quality of starting materials, and subtle differences in experimental execution.[9][11] When working with a specific chemical entity like this compound, these general concerns translate into concrete experimental hurdles.
Part 1: Ensuring Reproducibility in the Synthesis of Derivatives
The primary use of this compound in a research setting is often as a scaffold to synthesize more complex molecules. The reproducibility of any subsequent biological assay is fundamentally dependent on the consistent and verifiable synthesis of the target compound.
Key Factors Influencing Synthetic Reproducibility:
-
Purity of Starting Material: The purity of this compound itself is a critical starting point. Commercially available batches can have varying impurity profiles. It is imperative to obtain a certificate of analysis (CoA) from the supplier and, for highly sensitive applications, to independently verify the purity via techniques like NMR or LC-MS.[8]
-
Reagent Quality and Stoichiometry: The quality and precise measurement of all other reagents are equally important.[12] For instance, in a nucleophilic substitution reaction, the purity of the electrophile and the base, as well as their exact molar ratios, will directly impact the reaction yield and byproduct formation.
-
Reaction Conditions: Seemingly minor variations in reaction temperature, stirring speed, and reaction time can significantly alter the outcome.[12] Precise control and accurate reporting of these parameters are essential.
-
Work-up and Purification: The methods used for quenching the reaction, extracting the product, and purification (e.g., column chromatography, recrystallization) must be meticulously documented and consistently applied. The choice of solvent systems for chromatography, for example, can dramatically affect the separation of the desired product from impurities.
Experimental Protocol: Synthesis of a Novel Trifluoromethylpyridine Piperazine Derivative
The following is a generalized protocol for the synthesis of a derivative from this compound, based on common synthetic transformations for this class of compounds.[4][7]
Objective: To synthesize N-benzyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperazine.
Materials:
-
This compound (Purity ≥98%)
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0 eq).
-
Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of an N-benzyl derivative.
Part 2: Achieving Reproducible Results in Biological Assays
Once a derivative of this compound is synthesized and purified, the next step is typically to evaluate its biological activity. The reproducibility of these assays is just as critical as the synthetic phase.
Key Factors Influencing Biological Assay Reproducibility:
-
Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time. It is crucial to use authenticated cell lines from a reputable source and to keep the passage number low and consistent between experiments.[11]
-
Reagent and Media Consistency: Use the same supplier and lot numbers for critical reagents like cell culture media, serum, and assay components whenever possible.[12]
-
Instrumentation Calibration: Ensure that all equipment, such as incubators, plate readers, and pipettes, are properly calibrated and maintained.[12]
-
Assay Protocol Adherence: Strict adherence to the established standard operating procedure (SOP) is paramount. This includes incubation times, cell seeding densities, and reagent concentrations.[12]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The following is a generalized protocol for assessing the anti-proliferative effects of a synthesized compound on a cancer cell line.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Biological Assay Workflow
Caption: Workflow for a standard MTT cell proliferation assay.
Part 3: Comparative Analysis with Alternatives
To provide context for the performance of derivatives of this compound, it is useful to compare their activity with established alternatives. The choice of alternative is highly dependent on the specific application.
Case Study: Antiviral Activity in Plants
In a study by Zhang et al. (2022), novel trifluoromethylpyridine piperazine derivatives were synthesized and evaluated for their antiviral activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[4][5][7] Their performance was compared to that of ningnanmycin, a commercialized plant antiviral agent.
| Compound | Target Virus | In vivo Protective Activity (EC50 in µg/mL) | Reference |
| Derivative A16 | TMV | 18.4 | [4][5] |
| Ningnanmycin | TMV | 50.2 | [4][5] |
| Derivative A16 | CMV | 347.8 | [4][5] |
| Ningnanmycin | CMV | 359.6 | [4][5] |
As the data indicates, the novel derivative A16, synthesized from a trifluoromethylpyridine piperazine scaffold, demonstrated significantly higher protective activity against TMV and comparable activity against CMV when compared to the commercial standard, ningnanmycin.[4][5] This highlights the potential of this chemical class for developing new and effective plant activators. The study further elucidated the mechanism of action, showing that the active compound could enhance the activities of defense-related enzymes in the plants.[4][5][7]
Logical Comparison of Compound Development
Caption: Logical flow from scaffold to lead compound identification.
Conclusion
The reproducibility of experiments involving this compound is not a matter of chance, but rather a consequence of meticulous planning, execution, and documentation. From the initial characterization of the starting material to the final statistical analysis of biological data, every step presents an opportunity for variability to be introduced.
By understanding the key factors that influence both synthetic and biological reproducibility, and by adhering to detailed and validated protocols, researchers can significantly increase the reliability of their findings. This commitment to scientific integrity is essential for building upon the work of others and for accelerating the translation of promising molecules from the laboratory to real-world applications. The insights and protocols provided in this guide are intended to serve as a valuable resource for any scientist working with this important chemical building block, ultimately fostering a culture of more robust and reproducible science.
References
- 1. This compound CAS#: 127561-18-6 [m.chemicalbook.com]
- 2. This compound | 127561-18-6 [chemicalbook.com]
- 3. This compound | C10H12F3N3 | CID 11424740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 5. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 9. researchgate.net [researchgate.net]
- 10. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 11. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 12. kosheeka.com [kosheeka.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Results of Piperazine Derivatives
Introduction: The Privileged Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in medicinal chemistry.[1] Its unique structural and physicochemical properties, such as high polarity and the ability to form hydrogen bonds, often lead to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability.[2] This versatile scaffold is a key component in numerous FDA-approved drugs, targeting a wide array of diseases, from cancer and infections to central nervous system disorders.[3][4] The inherent adaptability of the piperazine structure allows for extensive modification, enabling the synthesis of vast libraries of derivatives with diverse biological activities.[2] This guide provides a comparative analysis of the in vitro and in vivo evaluation of piperazine derivatives, offering insights into the experimental methodologies and the critical interpretation of their results.
Part 1: The Proving Ground - In Vitro Evaluation
In vitro studies represent the initial, fundamental screening phase in drug discovery. These experiments, conducted in a controlled environment outside of a living organism (e.g., in test tubes or on cell cultures), are designed to rapidly assess the biological activity of a compound against a specific target. For piperazine derivatives, in vitro assays are crucial for identifying promising candidates and elucidating their mechanisms of action.
Common In Vitro Assays for Piperazine Derivatives:
-
Anticancer Activity: The antiproliferative effects of piperazine derivatives are often evaluated using cancer cell lines.[5][6] The MTT assay is a widely used colorimetric method to determine a compound's half-maximal inhibitory concentration (IC50), a measure of its potency.[1]
-
Antimicrobial Activity: To assess antibacterial and antifungal properties, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[1][7][8]
-
Enzyme Inhibition: Many piperazine derivatives are designed to inhibit specific enzymes. In vitro assays are used to quantify their inhibitory potential against targets like Dipeptidyl peptidase-IV (DPP-IV) for diabetes,[9] tyrosinase for pigmentation disorders,[10] and urease for infections.[11]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the steps to determine the IC50 value of a piperazine derivative against a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[1]
Table 1: Summary of In Vitro Data for Selected Piperazine Derivatives
| Compound Class | Target/Assay | Cell Line/Organism | In Vitro Result (IC50/MIC) | Reference |
| Ciprofloxacin Derivatives | Antitumor | Various Cancer Cell Lines | IC50 values ranging from 10 µM to mM | [5] |
| Vindoline-Piperazine Conjugates | Antiproliferative | NCI60 Human Tumor Cell Lines | GI50 values in the low micromolar range | [6] |
| Benzimidazole-Piperazine Derivatives | Urease Inhibition | Jack Bean Urease | IC50 values from 0.15 µM to 12.17 µM | [11] |
| Epoxyalantolactone Derivatives | JAK2 Inhibition | JAK2 Kinase Assay | IC50 values from 12.7 nM to 89.3 nM | [12] |
| Benzothiazinone Derivative (TZY-5-84) | Anti-tuberculosis | M. tuberculosis H37Rv | MIC of 0.014-0.015 mg/L | [13] |
Part 2: The Reality Check - In Vivo Evaluation
While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore essential to evaluate a drug candidate's efficacy, safety, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) in a whole-system context.
Common In Vivo Models for Piperazine Derivatives:
-
Anticancer Efficacy: Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of piperazine derivatives.[5]
-
Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard method to evaluate the anti-inflammatory potential of new compounds.[14]
-
Antidiabetic Activity: The hypoglycemic effects of DPP-IV inhibiting piperazine derivatives can be assessed in streptozotocin-induced diabetic mice.[9]
-
Antimicrobial Efficacy: Murine infection models are used to determine the in vivo efficacy of antimicrobial piperazine derivatives.[13]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol describes a common in vivo model to assess the anti-inflammatory activity of piperazine derivatives.
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., aspirin), and test groups for different doses of the piperazine derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle only.[14]
-
Induction of Edema: After one hour, inject 0.1 mL of 1% w/v carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[14]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, and 3 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Table 2: Summary of In Vivo Data for Selected Piperazine Derivatives
| Compound Class | In Vivo Model | Key Finding | Reference |
| Ciprofloxacin Derivatives | Healthy Mice | Non-toxic, Maximal Tolerated Dose >80 mg/kg | [5] |
| Piperazine Derivative 3d | Streptozotocin-induced diabetic mice | Significantly decreased blood glucose levels | [9] |
| Benzimidazole-Piperazine Derivatives | Carrageenan-induced rat paw edema | Compounds 42-c, 42-d, and 42-h showed potent anti-inflammatory activity | [14] |
| Benzothiazinone Derivative (TZY-5-84) | Murine Tuberculosis Infection Model | A dose of 12.5 mg/kg was as effective as 25 mg/kg of the parent compound | [13] |
Part 3: Bridging the In Vitro-In Vivo Divide
A critical aspect of drug development is understanding the correlation, or often the lack thereof, between in vitro potency and in vivo efficacy. A piperazine derivative that shows promising nanomolar activity in a cell-based assay may fail to demonstrate any significant effect in an animal model. This discrepancy is often attributed to the complex interplay of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Causality Behind Discrepancies:
-
Absorption and Bioavailability: A compound may be highly potent in vitro but may have poor absorption from the gastrointestinal tract or be rapidly metabolized by the liver, resulting in low bioavailability and insufficient concentration at the target site.
-
Distribution: The compound may not effectively reach the target tissue or organ due to physiological barriers like the blood-brain barrier.
-
Metabolism: The body's metabolic processes can convert the active compound into inactive or even toxic metabolites.
-
Excretion: The compound might be rapidly cleared from the body, leading to a short duration of action.
-
In Vivo Toxicity: A compound may exhibit unforeseen toxicity in a whole organism that was not apparent in in vitro cell culture models.[5]
For example, a study on ciprofloxacin derivatives showed that while several compounds had higher in vitro antitumor activity than the parent compound, this did not directly correlate with their lipophilicity, a property often tuned to improve cell permeability.[5] Another study on a novel anti-tuberculosis piperazine derivative, TZY-5-84, demonstrated excellent in vitro MIC values and also translated to significant efficacy in a murine infection model, highlighting a successful transition from the lab bench to a living system.[13]
Workflow from In Vitro Discovery to In Vivo Validation
Caption: General workflow from in vitro screening to in vivo validation for piperazine derivatives.
Part 4: Illustrating a Key Signaling Pathway
Piperazine derivatives are known to target various cellular signaling pathways implicated in disease. For instance, in cancer, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is a common target for novel anticancer agents.
PI3K/Akt/mTOR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Performance Comparison Guide: 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine versus Known CNS Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine against established standards in central nervous system (CNS) receptor modulation. Due to the limited publicly available preclinical data for this specific molecule, this comparison is based on an inferred pharmacological profile derived from structurally related arylpiperazine derivatives. The following sections will delve into the anticipated receptor interactions, benchmark it against well-characterized compounds, and provide detailed experimental protocols for empirical validation.
Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the CNS.[1] Its ability to be readily substituted at its nitrogen atoms allows for the fine-tuning of pharmacological properties.[1] The introduction of an aryl group, such as the trifluoromethylpyridine moiety in this compound, is a common strategy to achieve affinity for dopamine and serotonin receptors.[2][3] Compounds with this general structure are frequently investigated for their potential as antipsychotics, antidepressants, and anxiolytics.[1][2] A patent for a closely related compound, 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride, highlights its potential utility in treating CNS disorders like depression and anxiety, reinforcing the therapeutic interest in this chemical class.[4]
Inferred Pharmacological Profile of this compound
Based on the pharmacology of analogous compounds, this compound is hypothesized to interact with key G protein-coupled receptors (GPCRs) implicated in neuropsychiatric disorders. The primary targets of interest are dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity.
Comparative Analysis with Known Standards
To contextualize the potential performance of this compound, it is benchmarked against well-characterized modulators of dopamine and serotonin receptors. The following tables summarize the established in vitro performance of these standards. It is important to note that the values for this compound are hypothetical and require experimental verification.
Table 1: Comparison with Dopamine D2 Receptor Antagonists
| Compound | Chemical Class | Receptor Affinity (Ki, nM) | Functional Activity |
| This compound | Arylpiperazine | To Be Determined | Anticipated Antagonist |
| Haloperidol | Butyrophenone | ~1-2 | Potent Antagonist |
| Risperidone | Benzisoxazole | ~2-5 | Potent Antagonist |
| Olanzapine | Thienobenzodiazepine | ~1-10 | Potent Antagonist |
Table 2: Comparison with Serotonin 5-HT1A Receptor Agonists
| Compound | Chemical Class | Receptor Affinity (Ki, nM) | Functional Activity |
| This compound | Arylpiperazine | To Be Determined | Anticipated Partial Agonist |
| Buspirone | Azapirone | ~10-20 | Partial Agonist |
| Tandospirone | Azapirone | ~20-40 | Partial Agonist |
| 8-OH-DPAT | Aminotetralin | ~0.5-2 | Full Agonist (Reference) |
Table 3: Comparison with Serotonin 5-HT2A Receptor Antagonists
| Compound | Chemical Class | Receptor Affinity (Ki, nM) | Functional Activity |
| This compound | Arylpiperazine | To Be Determined | Anticipated Antagonist |
| Ketanserin | Quinazolinone | ~1-3 | Potent Antagonist |
| Ritanserin | Quinazolinone | ~0.5-2 | Potent Antagonist |
| M100907 | Pyridinyl-indole | ~0.5-1 | Highly Selective Antagonist |
Experimental Protocols for Pharmacological Characterization
To empirically determine the performance of this compound, the following standard in vitro assays are recommended.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for each receptor:
-
D2 Receptor: [³H]-Spiperone or [³H]-Raclopride
-
5-HT1A Receptor: [³H]-8-OH-DPAT
-
5-HT2A Receptor: [³H]-Ketanserin
-
-
Non-specific binding competitor (e.g., unlabeled haloperidol for D2, serotonin for 5-HT1A, and ketanserin for 5-HT2A)
-
This compound and standard compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound and the standard compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and quantify its potency (EC50 or IC50).
Objective: To characterize the functional activity of this compound at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
1. cAMP Assay for Gi-Coupled Receptors (D2 and 5-HT1A):
Principle: D2 and 5-HT1A receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human D2 or 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A known agonist for the respective receptor (e.g., quinpirole for D2, 8-OH-DPAT for 5-HT1A).
-
A known antagonist for the respective receptor (e.g., haloperidol for D2, WAY-100635 for 5-HT1A).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure (Antagonist Mode):
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound or a standard antagonist.
-
Add a fixed concentration of the standard agonist (e.g., EC80) to all wells except the basal control.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Generate a dose-response curve to determine the IC50 value.
Procedure (Agonist Mode):
-
Seed the cells as above.
-
Add varying concentrations of this compound or a standard agonist in the presence of a fixed concentration of forskolin.
-
Incubate for a specified time.
-
Lyse the cells and measure cAMP levels.
-
Generate a dose-response curve to determine the EC50 value and maximal efficacy (Emax).
2. Calcium Flux Assay for Gq-Coupled Receptors (5-HT2A):
Principle: The 5-HT2A receptor is coupled to the Gq G-protein, which activates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known 5-HT2A agonist (e.g., serotonin or DOI).
-
A known 5-HT2A antagonist (e.g., ketanserin).
-
A fluorescence plate reader with an injection system.
Procedure (Antagonist Mode):
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate with varying concentrations of this compound or a standard antagonist.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the standard agonist (e.g., EC80) and immediately measure the change in fluorescence.
-
Generate a dose-response curve to determine the IC50 value.
Procedure (Agonist Mode):
-
Prepare and load cells with the dye as above.
-
Measure baseline fluorescence.
-
Inject varying concentrations of this compound or a standard agonist and measure the fluorescence change.
-
Generate a dose-response curve to determine the EC50 value and Emax.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine and Structurally Related Arylpiperazine Ligands
Introduction
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in centrally acting therapeutics, particularly those targeting monoaminergic G-protein coupled receptors (GPCRs).[1][2] The structural and electronic properties of the aryl group, coupled with the conformational flexibility of the piperazine ring, allow for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[3] This guide provides a detailed comparative analysis of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine (Compound 1) , a molecule of significant interest due to the unique electronic properties conferred by the trifluoromethyl group on a pyridine ring.[4]
The introduction of a trifluoromethyl (CF3) group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can alter pKa, influencing ionization at physiological pH.[5] The pyridine nitrogen introduces an additional site for hydrogen bonding and can modulate the overall electronic character of the aromatic system.
This guide benchmarks Compound 1 against three structurally and functionally relevant molecules: its positional isomer 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (Compound 2) , the well-characterized phenyl analog 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP, Compound 3) , and the clinically successful antipsychotic Aripiprazole (Compound 4) . By examining their physicochemical properties, receptor binding affinities, and functional activities, we aim to elucidate the subtle structure-activity relationships (SAR) that govern their biological effects. The insights derived from this comparative analysis are intended to guide researchers in the design and development of novel CNS-active agents.
Comparative Analysis of Physicochemical and Pharmacological Properties
The following table summarizes key data points for Compound 1 and its comparators. These parameters are critical for predicting a compound's suitability as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][6]
| Parameter | Compound 1 | Compound 2 | Compound 3 (3-TFMPP) | Compound 4 (Aripiprazole) | Reference(s) |
| Structure | This compound | 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine | 1-(3-trifluoromethylphenyl)piperazine | 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Molecular Formula | C10H12F3N3 | C10H12F3N3 | C11H13F3N2 | C23H27Cl2N3O2 | [7] |
| Molecular Weight ( g/mol ) | 231.22 | 231.22 | 230.23 | 448.39 | [7] |
| Predicted LogP | 1.8 | 1.9 | 2.8 | 4.98 | PubChem |
| Topological Polar Surface Area (TPSA) | 32.5 Ų | 32.5 Ų | 15.7 Ų | 55.8 Ų | PubChem |
| Dopamine D2 Receptor Affinity (Ki, nM) | Data not available | Data not available | ~250 | 0.34 - 2.6 | [8][9] |
| Dopamine D3 Receptor Affinity (Ki, nM) | Data not available | Data not available | ~50 | 3.2 | [10] |
| Serotonin 5-HT1A Receptor Affinity (Ki, nM) | Data not available | Data not available | ~100 | 1.9 | [11] |
| Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Data not available | Data not available | ~200 | 3.4 | [12] |
| Functional Activity at D2 Receptor | Data not available | Data not available | Agonist/Releaser | Partial Agonist | [8][9] |
Note: Experimental data for Compound 1 and Compound 2 is sparse in the public domain, highlighting the need for the experimental workflows detailed below.
Experimental Protocols and Methodologies
To generate the comparative data required for a thorough benchmarking study, a series of standardized in vitro assays must be performed. The following protocols are designed to be robust and self-validating, providing a clear rationale for each experimental step.
In Vitro Radioligand Binding Assays for Receptor Affinity
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand with known high affinity and specificity for the target receptor. The resulting inhibition constant (Ki) is a quantitative measure of the compound's binding potency.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Cell Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably transfected with the human dopamine D2 or serotonin 5-HT1A receptor. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A), and serial dilutions of the test compounds (Compound 1, 2, 3, and 4).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Gαi-Coupled cAMP Inhibition
Rationale: Many dopamine D2 and serotonin 5-HT1A receptors are coupled to the Gαi signaling pathway.[5] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures a compound's ability to modulate this signaling pathway, determining whether it acts as an agonist, antagonist, or partial agonist.
Signaling Pathway:
Caption: Simplified Gαi-coupled signaling pathway.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-hD2). Plate the cells in a 96-well plate and grow to near confluency.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate cAMP production. Simultaneously add serial dilutions of the test compounds.
-
Agonist Mode: Measure the compound's ability to inhibit forskolin-stimulated cAMP production.
-
Antagonist Mode: Add a fixed concentration of a known agonist (e.g., quinpirole for D2) along with serial dilutions of the test compound to measure its ability to reverse the agonist-induced inhibition.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist: Plot the cAMP level against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist). Compounds with Emax < 100% are partial agonists.[9]
-
Antagonist: Plot the cAMP level against the log concentration of the test compound. Determine the IC50 and calculate the antagonist constant (Kb) using the Gaddum equation.
-
Discussion and Structure-Activity Relationship (SAR) Insights
The comparative benchmarking of these arylpiperazine derivatives provides critical insights into their structure-activity relationships.
-
Role of the Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group that can significantly impact a molecule's properties.[5] In Compound 3 (3-TFMPP) , the CF3 group on the phenyl ring contributes to its characteristic pharmacological profile as a non-selective serotonin receptor agonist and releasing agent.[8][13] The position of the CF3 group is crucial; comparing Compound 1 (6-CF3) and Compound 2 (5-CF3) would reveal the sensitivity of receptor binding pockets to the electronic and steric changes induced by altering the substituent's location on the pyridine ring.
-
Impact of the Pyridine Ring: The replacement of the phenyl ring in 3-TFMPP with a pyridine ring in Compounds 1 and 2 introduces a nitrogen atom, which acts as a hydrogen bond acceptor and alters the aromatic system's charge distribution. This can lead to different binding orientations and affinities for target receptors. For instance, the pyridine nitrogen could form a key interaction with an amino acid residue in the binding pocket that is not possible for the phenyl analog.
-
Comparison with Aripiprazole: Aripiprazole (Compound 4 ) represents a highly optimized and complex arylpiperazine. Its high affinity for D2 and 5-HT1A receptors, coupled with its unique partial agonist activity at the D2 receptor, is a result of its extended structure which engages with secondary binding pockets.[9] While Compounds 1, 2, and 3 are smaller fragment-like molecules, they represent core scaffolds from which more complex molecules like Aripiprazole are derived. Benchmarking against Aripiprazole provides a clinically relevant context for the potency and selectivity data obtained for the novel compounds.
Conclusion
This guide outlines a systematic approach to benchmarking This compound against structurally similar molecules. By employing robust and well-validated in vitro pharmacological assays, researchers can quantitatively assess key performance metrics, including receptor affinity and functional activity. The resulting data will illuminate the nuanced structure-activity relationships within this chemical series, providing a solid foundation for the rational design of next-generation CNS therapeutics with improved potency, selectivity, and desired functional outcomes. The proposed experimental workflows offer a clear path to generating the necessary data to position Compound 1 and its analogs within the broader landscape of arylpiperazine pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H12F3N3 | CID 11424740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acnp.org [acnp.org]
The Isomeric Advantage: A Head-to-Head Comparison of Trifluoromethylpyridine Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing metabolic stability, modulating physicochemical properties, and improving target affinity.[1][2] When appended to a privileged scaffold like pyridine, the resulting trifluoromethylpyridine motif offers a versatile platform for drug design.[3]
However, a critical design question often arises: where on the pyridine ring should the trifluoromethyl group be placed? The answer is far from trivial. The positional isomerism of the CF₃ group can dramatically alter a compound's electronic, steric, and pharmacokinetic profiles, leading to significant differences in overall performance.[4][5]
This guide provides a head-to-head comparison of trifluoromethylpyridine analogs, focusing on how the substitution pattern impacts key drug-like properties. We will use a case study of two hypothetical, yet representative, analogs to illustrate these principles, supported by experimental data and detailed protocols to provide a practical framework for your own discovery programs.
The Analogs in Focus: A Positional Isomer Case Study
To explore the impact of CF₃ placement, we will compare two hypothetical kinase inhibitor analogs built on a 2-aminopyridine scaffold:
-
Analog A: 2-amino-5 -(trifluoromethyl)pyridine derivative
-
Analog B: 2-amino-4 -(trifluoromethyl)pyridine derivative
While sharing the same core, the different electronic and steric environments created by the CF₃ group at the 5- versus the 4-position will serve as the basis for our comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Binding Affinity of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
For researchers and drug development professionals, understanding the binding affinity of a novel compound is a critical first step in characterizing its pharmacological potential. This guide provides an in-depth analysis of 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine, a molecule of interest within the broader class of arylpiperazines. While direct, peer-reviewed binding data for this specific compound is not yet prevalent in public literature, its structural characteristics allow for a robust comparative analysis against well-documented alternatives. This guide will therefore infer its likely binding profile through a detailed examination of structure-activity relationships (SAR), comparison with established pharmacological agents, and a thorough review of the experimental methodologies used to generate such crucial data.
Introduction to this compound and Rationale for Comparison
This compound belongs to the arylpiperazine class of compounds, a scaffold renowned for its privileged role in CNS drug discovery.[1] The core structure consists of a piperazine ring linked to a pyridine ring, which is substituted with a trifluoromethyl (-CF3) group. The piperazine moiety is a common pharmacophore in drugs targeting neurotransmitter receptors, while the trifluoromethyl group, a potent electron-withdrawing group, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2]
Given this structural framework, it is highly probable that this compound interacts with dopaminergic and serotonergic receptors, which are the primary targets for a vast number of arylpiperazine drugs.[2][3] To build a predictive profile, this guide will compare it against two key types of compounds:
-
Direct Structural Analogs: Compounds like m-trifluoromethylphenylpiperazine (TFMPP), which replaces the pyridine ring with a phenyl ring but keeps the critical trifluoromethyl substitution.
-
Established Pharmacological Agents: Clinically relevant drugs such as Aripiprazole and Buspirone, which contain the piperazine motif and have well-characterized affinities at dopamine and serotonin receptors.[4][5][6][7]
This comparative approach allows us to dissect the likely contributions of different structural elements to the binding affinity and to hypothesize the most probable targets for this compound.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition assay. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for key comparator compounds at the Dopamine D2, Serotonin 5-HT₁ₐ, and Serotonin 5-HT₂ₐ receptors—the most probable targets for a novel arylpiperazine.
| Compound | Dopamine D₂ Kᵢ (nM) | Serotonin 5-HT₁ₐ Kᵢ (nM) | Serotonin 5-HT₂ₐ Kᵢ (nM) | Functional Activity |
| Aripiprazole | 0.34[8][9] | 1.7[8] | 3.4[8] | D₂/5-HT₁ₐ Partial Agonist; 5-HT₂ₐ Antagonist[8][10] |
| Buspirone | Moderate Affinity[11] | High Affinity (Agonist)[7][11] | Some Affinity[7] | 5-HT₁ₐ Partial Agonist[7] |
| BrAcTFMPP * | - | 0.5[12] | 41[12] | 5-HT₁ₐ Ligand[12] |
| m-TFMPP | - | - | Partial Agonist[13] | 5-HT₁ₐ/₂ₐ/₂c Agonist |
Note: BrAcTFMPP is a bromoacetamidophenyl derivative of TFMPP, used here to illustrate high 5-HT₁ₐ affinity within the trifluoromethylphenylpiperazine class.[12]
Structure-Activity Relationship (SAR) Insights
The data presented in the comparison table provides a foundation for dissecting the structure-activity relationships that likely govern the binding of this compound.
-
The Arylpiperazine Core: This scaffold is a well-established motif for targeting D₂ and 5-HT receptors. The basic nitrogen of the piperazine ring is a critical interaction point, often forming a salt bridge with a conserved aspartate residue in the binding pocket of these G protein-coupled receptors (GPCRs).[14]
-
The Trifluoromethyl Group (-CF3): The placement of this electron-withdrawing group is crucial. In m-TFMPP, the meta-position of the -CF3 group confers potent activity at serotonin receptors.[13] For our topic compound, the -CF3 group is at the 6-position of the pyridine ring, which is electronically analogous to a meta-position on a phenyl ring relative to the piperazine attachment point. This suggests that this compound is likely to retain significant affinity for serotonin receptors, potentially with a profile favoring 5-HT₁ₐ or 5-HT₂ₐ.
-
Pyridine vs. Phenyl Ring: The replacement of a phenyl ring (as in TFMPP) with a pyridine ring introduces a nitrogen atom into the aromatic system. This can alter the molecule's electrostatic potential and hydrogen bonding capabilities, potentially fine-tuning its selectivity and affinity for different receptor subtypes. A series of 3-substituted 2-pyridinyl-1-piperazine derivatives showed that the electronic characteristics of the substituent on the pyridine ring were critical for dopamine receptor affinity.[15]
Based on these insights, it is plausible to hypothesize that This compound is a multi-target ligand with high to moderate affinity for Dopamine D₂ and Serotonin 5-HT₁ₐ/5-HT₂ₐ receptors , a profile characteristic of many atypical antipsychotic agents.[16][17]
Experimental Protocols for Binding Affinity Determination
To empirically validate the binding affinity of a novel compound like this compound, the gold-standard method is the competitive radioligand binding assay . This technique quantifies the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Below are detailed, self-validating protocols for determining binding affinity at the human Dopamine D₂ and Serotonin 5-HT₂ₐ receptors.
Dopamine D₂ Receptor Radioligand Binding Assay
This protocol is designed to determine the Kᵢ of a test compound for the human D₂ receptor expressed in a stable cell line.
Experimental Rationale:
-
Receptor Source: HEK293 or CHO cells stably transfected with the human D₂ receptor gene provide a high-density, homogenous source of the receptor, minimizing interference from other receptor subtypes.[18]
-
Radioligand: [³H]Spiperone is a high-affinity antagonist radioligand for D₂ receptors. Its use allows for the reliable measurement of displacement by test compounds.[19][20]
-
Non-Specific Binding: Haloperidol, a potent D₂ antagonist, is used at a high concentration to saturate all D₂ receptors, defining the level of non-specific binding of the radioligand to filters and other cellular components.[21]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human D₂ receptor to confluence.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
To each well, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of the test compound at various concentrations.
-
50 µL of [³H]Spiperone at a final concentration near its Kₔ value (e.g., 0.2-0.5 nM).
-
100 µL of the prepared membrane homogenate (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific DPM from the total DPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[20]
-
Caption: Workflow for a competitive radioligand binding assay.
Serotonin 5-HT₂ₐ Receptor Radioligand Binding Assay
The protocol for the 5-HT₂ₐ receptor is analogous, with key modifications to the specific reagents used.
Experimental Rationale:
-
Receptor Source: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor are ideal.[22] Alternatively, rat frontal cortex homogenate can be used as it has a high density of these receptors.[23]
-
Radioligand: [³H]Ketanserin is a commonly used antagonist radioligand with high affinity and selectivity for the 5-HT₂ₐ receptor.[23][24]
-
Non-Specific Binding: A high concentration (e.g., 1-10 µM) of a non-radiolabeled 5-HT₂ₐ antagonist like Ketanserin or Mianserin is used to define non-specific binding.[24]
Protocol Modifications:
-
Reagents: Use a receptor source expressing 5-HT₂ₐ, [³H]Ketanserin as the radioligand, and unlabeled Ketanserin to define non-specific binding.
-
Procedure: The steps for membrane preparation, incubation, filtration, and data analysis remain fundamentally the same as described for the D₂ receptor assay. Saturation analysis with [³H]Ketanserin should be performed to confirm the Kₔ and Bₘₐₓ in the specific tissue/cell preparation being used.[23]
Predicted Functional Consequences
Binding affinity alone does not describe the full pharmacological profile of a compound. The functional activity—whether a compound acts as an agonist, antagonist, partial agonist, or inverse agonist—is equally important.
-
Dopamine D₂ Receptor: The D₂ receptor is canonically coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[21] Aripiprazole's clinical success is attributed to its partial agonism at this receptor, acting as a "dopamine stabilizer."[8][9] If this compound binds to the D₂ receptor, subsequent functional assays (e.g., cAMP inhibition assays) would be required to determine its efficacy.
-
Serotonin 5-HT₂ₐ Receptor: This receptor is coupled to Gαq/11, activating phospholipase C, which leads to the production of inositol phosphates (IP) and diacylglycerol (DAG), ultimately increasing intracellular calcium.[24] Many atypical antipsychotics are antagonists or inverse agonists at this receptor, which is thought to contribute to their improved side-effect profile and efficacy against negative symptoms of schizophrenia.[17]
Caption: Simplified Gαi-coupled signaling of the D₂ receptor.
Conclusion
While direct experimental data for this compound remains to be published, a comprehensive analysis based on its structural similarity to known CNS agents provides a strong, scientifically-grounded hypothesis for its binding profile. The presence of the arylpiperazine scaffold, combined with an electron-withdrawing trifluoromethyl group on the pyridine ring, strongly suggests that this compound is a ligand for dopaminergic and serotonergic receptors.
Comparative analysis with compounds like aripiprazole and TFMPP points towards a multi-target profile with probable high affinity for the Dopamine D₂, Serotonin 5-HT₁ₐ, and Serotonin 5-HT₂ₐ receptors. This profile is characteristic of many modern psychopharmacological agents, making this compound a compelling candidate for further investigation.
The next essential steps for characterizing this molecule involve empirical validation using the detailed radioligand binding and subsequent functional assays outlined in this guide. Such studies will definitively place this compound within the complex landscape of CNS drug discovery and reveal its true therapeutic potential.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aripiprazole: examining the clinical implications of D2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aripiprazole: Examining the Clinical Implications of D2 Affinity | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Buspar (Buspirone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.bg.ac.rs [chem.bg.ac.rs]
- 15. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological evaluation of selected arylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
- 18. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
For researchers, scientists, and drug development professionals, the integrity of scientific pursuit is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine, a halogenated pyridinylpiperazine derivative. The procedures outlined herein are grounded in established safety standards and best practices for managing halogenated organic compounds in a laboratory setting.
Hazard Assessment and Immediate Safety Precautions
Key Potential Hazards:
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2]
-
Toxicity: While specific toxicity data is limited, related compounds are noted for potential health risks, and all chemicals of unknown toxicity should be handled with care.
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a common recommendation), safety goggles or a face shield, and a laboratory coat.[2][3]
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]
-
Spill Management: Have a spill kit readily available. For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1][7] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[8][9]
Waste Segregation: The Cornerstone of Safe Disposal
The cardinal rule for the disposal of this compound is proper waste segregation. As a fluorinated organic compound, it falls under the category of halogenated organic waste .
Why Segregation is Critical: Halogenated and non-halogenated organic wastes are treated differently in the disposal process. Halogenated compounds require high-temperature incineration in specialized facilities to prevent the formation of toxic byproducts.[10] Mixing these waste streams can lead to improper disposal, environmental contamination, and increased disposal costs.[5]
Segregation Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[8][10]
-
Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][11] Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.[3][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.[5] The accumulation start date should also be clearly visible.
Step-by-Step Disposal Procedure
The following protocol outlines the process for disposing of pure this compound and solutions containing this compound.
Table 1: Disposal Protocol Summary
| Step | Action | Rationale |
| 1 | Characterize the Waste | Determine if the waste is pure compound, a dilute solution, or mixed with other chemicals. This is crucial for proper labeling and disposal routing. |
| 2 | Select Appropriate PPE | Wear chemical-resistant gloves, safety goggles, and a lab coat. |
| 3 | Work in a Fume Hood | All transfers of the chemical to the waste container must be performed in a chemical fume hood to prevent inhalation exposure. |
| 4 | Transfer to Waste Container | Carefully transfer the waste into the designated "Halogenated Organic Waste" container. Avoid splashing. For solid waste, use a dedicated scoop or spatula. |
| 5 | Secure and Label | Tightly seal the waste container. Ensure the label is accurate and complete, including all constituents and their concentrations. |
| 6 | Store Appropriately | Store the sealed waste container in a designated satellite accumulation area away from incompatible materials (e.g., strong acids, bases, and oxidizing agents).[3][6] |
| 7 | Arrange for Pickup | Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not exceed the allowable accumulation time limits for your facility. |
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
Decontamination of Glassware and Surfaces
Any laboratory equipment or surfaces that come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinse solvent must be collected and disposed of as halogenated organic waste.
-
Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
For surface decontamination, wipe the area with a cloth dampened with a suitable solvent, followed by a wash with detergent and water. All cleaning materials must be disposed of as hazardous waste.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, this includes adherence to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations for hazardous waste management.[12][13][14] Your institution's Chemical Hygiene Plan (CHP) will provide specific details on the procedures to be followed.[4][12]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. compliancy-group.com [compliancy-group.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. bucknell.edu [bucknell.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. osha.gov [osha.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
As a Senior Application Scientist, my primary goal extends beyond providing high-quality chemical reagents; it is to ensure you can use them safely and effectively to achieve your research objectives. This guide provides an in-depth, procedural framework for handling 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine, a compound that, like many specialized reagents, requires meticulous safety protocols. Our approach is built on the foundational principle that a well-informed scientist is a safe scientist. This document is structured not as a rigid template, but as a dynamic safety plan rooted in the specific chemical nature of the topic compound.
Hazard Assessment: Understanding the Intrinsic Risk
To establish a robust safety protocol, we must first deconstruct the hazards inherent to the molecule itself. This compound is a multifunctional compound, and its risk profile is a composite of its constituent parts: the piperazine ring and the trifluoromethyl-substituted pyridine ring.
-
Piperazine Moiety: The piperazine core is a well-documented hazard. It is classified as corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Furthermore, it is a known skin and respiratory sensitizer, meaning repeated or prolonged contact can lead to allergic reactions or occupational asthma.[4][5][6]
-
Trifluoromethyl-Pyridine Moiety: The trifluoromethyl group enhances the chemical's stability but introduces a critical thermal hazard. Upon combustion, it can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides.[7][8] The pyridine structure itself contributes to the overall basicity and potential for skin and eye irritation.
The following table summarizes the primary hazards identified from safety data sheets (SDS) of this compound and its close structural analogs.
| Hazard Classification | Description | Rationale & Primary Concern |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][3] | Direct contact can cause immediate and severe chemical burns. The piperazine group is a primary contributor to this corrosive nature. |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[1][3] | Splashes are a critical risk. The compound's corrosive properties can rapidly damage eye tissue, leading to permanent vision loss. |
| Respiratory Irritation/Sensitization | May cause respiratory irritation and potential for allergic asthma-like symptoms upon repeated inhalation.[6][9][10] | Inhalation of dust or aerosols can irritate the respiratory tract. The piperazine moiety is a known respiratory sensitizer.[5][6] |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[11] | While not acutely toxic in small amounts, significant ingestion or skin absorption can be harmful. |
| Thermal Decomposition Hazard | Decomposes upon heating or combustion to produce toxic fumes (HF, NOx).[7][8] | In the event of a fire, the release of hydrogen fluoride presents a severe inhalation hazard. |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety culture prioritizes proactive measures to minimize exposure potential. This is known as the Hierarchy of Controls.
For handling this compound, the most critical control is Engineering :
-
Chemical Fume Hood: All handling of this compound, especially the solid form, must be performed inside a certified chemical fume hood.[1] This contains dust and vapors, protecting the user from inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[12]
Core PPE Protocol: A Task-Based Approach
The specific PPE required changes based on the task and the associated risk of exposure. The following table provides a clear, step-by-step guide for selecting appropriate PPE.
| Task | Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | High (Dust Inhalation) | Safety goggles with side shields.[12] | Disposable nitrile gloves (double-gloved recommended).[13] | Buttoned lab coat. | Required: Use within a chemical fume hood. If not possible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[14][15] |
| Preparing Solutions (Dissolving) | High (Splash/Corrosion) | Face shield worn over chemical splash goggles. [13] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene) over disposable nitrile gloves. | Chemical-resistant apron over a lab coat.[15] | Required: All dissolutions must be performed in a chemical fume hood. |
| Performing Reactions/Transfers | Medium-High (Splash) | Chemical splash goggles. A face shield is recommended if handling >100 mL.[13] | Disposable nitrile gloves. Inspect frequently and change immediately upon contamination. | Buttoned lab coat. | Required: All reactions must be performed in a chemical fume hood or a closed system. |
| Work-up & Column Chromatography | Medium (Splash/Vapor) | Chemical splash goggles. | Disposable nitrile gloves. | Buttoned lab coat. | Required: All work must be performed in a chemical fume hood. |
| Handling Sealed Containers | Low | Safety glasses.[13] | Disposable nitrile gloves. | Lab coat. | Not required if containers are sealed and externally clean. |
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a frequent cause of unintended exposure. Following a strict sequence for putting on (donning) and taking off (doffing) PPE is a self-validating system that minimizes this risk.
Step-by-Step Disposal Plan
Proper segregation of waste is critical for safety and compliance.
-
Solid Contaminated Waste:
-
Items: Used gloves, paper towels, weigh boats, and contaminated vials.
-
Procedure: Place immediately into a dedicated, clearly labeled hazardous waste bag or container located inside the fume hood. Do not allow this waste to accumulate in open bins.
-
-
Liquid Waste:
-
Items: Reaction mixtures, chromatography fractions, and solvent rinses.
-
Procedure: Collect in a designated, sealed, and properly labeled hazardous waste container. Given the trifluoromethyl group, this should be considered halogenated waste. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines. Never pour this chemical down the drain.[1][7]
-
-
Sharps Waste:
-
Items: Contaminated needles, syringes, or broken glassware.
-
Procedure: Place directly into a puncture-proof sharps container.
-
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is paramount. Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[12][16]
| Exposure Type | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing while moving to the nearest safety shower.[1] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[7] 3. Do not use neutralizing agents. 4. Seek immediate medical attention. Show the medical staff the Safety Data Sheet.[9] |
| Eye Contact | 1. Immediately proceed to the nearest eyewash station.[12] 2. Forcibly hold eyelids open and flush with a continuous, low-pressure stream of water for at least 15 minutes.[1][7] 3. Remove contact lenses if present and easy to do so.[12] 4. Seek immediate medical attention. |
| Inhalation | 1. Immediately move the affected person to fresh air.[1] 2. If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so. Do not use the mouth-to-mouth method.[1] 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[1][12] 2. Rinse the mouth thoroughly with water.[7] 3. If the person is conscious, have them drink a small amount of water. 4. Seek immediate medical attention. |
By integrating these expert-validated protocols into your daily workflow, you build a resilient culture of safety that protects not only yourself but your entire research team.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. research.arizona.edu [research.arizona.edu]
- 16. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
